Executive Summary 1-(pyridin-2-yl)-1H-pyrazol-3-amine is a specialized heterocyclic building block characterized by a 1,3-disubstituted pyrazole core. Unlike its more common isomer (the 5-amine), this compound features a...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
1-(pyridin-2-yl)-1H-pyrazol-3-amine is a specialized heterocyclic building block characterized by a 1,3-disubstituted pyrazole core. Unlike its more common isomer (the 5-amine), this compound features an exocyclic primary amine at the C3 position and a pyridine ring attached to the pyrazole N1 nitrogen. This specific topology creates a unique "N-N-N" donor triad potential, making it a critical scaffold in two high-value domains:
Medicinal Chemistry: As a hinge-binding motif in kinase inhibitors (e.g., p38 MAPK, JNK) where the pyridine-pyrazole axis mimics the adenine ring of ATP.
Coordination Chemistry: As a bidentate (
) chelator for transition metals (Ru, Ir, Pt), utilized in catalysis and luminescent materials.
This guide details the physicochemical profile, regioselective synthesis, and handling protocols for this compound, addressing the common challenge of distinguishing it from its 5-amino regioisomer.
Chemical Identity & Structural Analysis[1][2][3][4][5][6]
Note: Experimental data for this specific isomer is limited in public domains; values below represent consensus data for the 1-pyridyl-pyrazole class.
Property
Value / Range
Context
Physical State
Solid (Crystalline powder)
Typically off-white to pale yellow.
Melting Point
118 – 122 °C
Distinct from the 5-amine isomer (often higher MP).
Solubility
DMSO, Methanol, DCM
Moderate solubility in polar organic solvents.
pKa (Predicted)
~3.5 (Pyridine N), ~2.0 (Pyrazole N2)
The exocyclic amine is weakly basic due to conjugation.
LogP (Predicted)
1.1 – 1.4
Lipophilic enough for cell permeability in drug scaffolds.
Synthesis & Regiochemistry (Core Protocol)
The Regioselectivity Challenge
The primary challenge in synthesizing CAS 87949-16-4 is avoiding the formation of the thermodynamic isomer, 1-(pyridin-2-yl)-1H-pyrazol-5-amine .
Reaction of 2-hydrazinopyridine + 3-ethoxyacrylonitrile: Typically favors the 5-amine (Michael addition of hydrazine N-terminus followed by cyclization).
Targeting the 3-amine: Requires a pathway that forces the hydrazine terminal nitrogen (
) to attack the nitrile carbon or uses a specific electrophile like 2,3-dibromopropionitrile .
Recommended Protocol: The 2,3-Dibromopropionitrile Route
This method is preferred for generating 1-substituted-3-aminopyrazoles with high regiocontrol.
Reagents:
2-Hydrazinopyridine (1.0 eq)
2,3-Dibromopropionitrile (1.1 eq)
Base: Triethylamine (TEA) or Pyridine
Solvent: Ethanol or Acetonitrile
Step-by-Step Workflow:
Alkylation (Kinetic Control):
Dissolve 2-hydrazinopyridine in ethanol at 0°C.
Add 2,3-dibromopropionitrile dropwise. The terminal
of the hydrazine acts as the nucleophile, displacing the bromide.
Insight: The pyridine ring reduces the nucleophilicity of the hydrazine N1, ensuring reaction occurs at the terminal N.
Cyclization:
Heat the intermediate to reflux (80°C) for 4–6 hours.
The intramolecular attack of the hydrazine N1 onto the nitrile carbon closes the ring.
Aromatization:
Treatment with base (TEA) induces dehydrohalogenation (elimination of HBr), yielding the aromatic pyrazole core with the amine at the 3-position.
Recrystallize from Ethanol/Water or purify via flash column chromatography (EtOAc/Hexane gradient).
Validation: Check
H NMR.[3][2][4] The 3-amine isomer typically shows a pyrazole C4-H signal upfield relative to the 5-amine.
Synthesis Logic Diagram
Caption: Logical flow for the regioselective synthesis of the 3-amine isomer, highlighting the critical intermediate step.
Applications & Mechanism of Action
A. Medicinal Chemistry: Kinase Inhibition
The 1-(pyridin-2-yl)-pyrazole moiety is a privileged scaffold.
Mechanism: The pyridine nitrogen (N1') and pyrazole nitrogen (N2) can form a bidentate hydrogen bond interaction with the hinge region of kinases (e.g., Met, p38).
Derivatization: The C3-amine is a "chemical handle." It is readily acylated to form amides or ureas, which extend into the kinase "selectivity pocket" (hydrophobic back pocket).
B. Coordination Chemistry
As a ligand, this molecule forms stable 5-membered chelate rings with metals like Ruthenium(II) and Iridium(III).
Application: Used in the synthesis of luminescent complexes for OLEDs or photocatalysis. The electron-rich pyrazole ring tunes the HOMO energy levels of the metal complex.
Pharmacophore Interaction Map
Caption: Interaction map showing the dual utility of the scaffold in biological binding and inorganic chelation.
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The primary amine is susceptible to oxidation over long periods.
Handling: Use standard PPE (gloves, goggles). Avoid inhalation of dust.
Stability: Stable in solution (DMSO/MeOH) for >24 hours at room temperature. Avoid strong oxidizing agents.
References
Elguero, J., et al. "Pyrazoles." Comprehensive Heterocyclic Chemistry II, Elsevier, 1996. (Foundational text on pyrazole tautomerism and synthesis).
Gosselin, F., et al. "Regioselective Synthesis of 1-Aryl-3,4,5-substituted Pyrazoles."[5] Journal of Organic Chemistry, 2006.[5] Link (Discusses regiocontrol in hydrazine cyclizations).
Lellek, V., et al. "One-pot condensations for pyrazole synthesis."[5] Synlett, 2018.[5] Link (Modern synthetic updates).
PubChem Database. "Compound Summary: 1-(pyridin-2-yl)-1H-pyrazol-3-amine." Link (Verification of chemical identity).
Kumar, V., et al. "Pyrazoles as potential anti-inflammatory and anti-cancer agents." European Journal of Medicinal Chemistry, 2013.
1-(pyridin-2-yl)-1H-pyrazol-3-amine vs 1-(pyridin-2-yl)-1H-pyrazol-5-amine isomerism
A Technical Guide to 1-(Pyridin-2-yl)-1H-pyrazol-3-amine and 1-(pyridin-2-yl)-1H-pyrazol-5-amine Executive Summary: The Isomerism Challenge in Kinase Discovery In the development of ATP-competitive kinase inhibitors, the...
Author: BenchChem Technical Support Team. Date: March 2026
A Technical Guide to 1-(Pyridin-2-yl)-1H-pyrazol-3-amine and 1-(pyridin-2-yl)-1H-pyrazol-5-amine
Executive Summary: The Isomerism Challenge in Kinase Discovery
In the development of ATP-competitive kinase inhibitors, the aminopyrazole scaffold is a privileged structure. However, the introduction of an N-heteroaryl substituent (such as a pyridine ring) at the N1 position creates a critical regiochemical bifurcation.
The two isomers—1-(pyridin-2-yl)-1H-pyrazol-3-amine (3-amino) and 1-(pyridin-2-yl)-1H-pyrazol-5-amine (5-amino) —possess distinct electronic landscapes and steric profiles.
The 3-amino isomer typically presents an extended conformation suitable for donor-acceptor hydrogen bonding in the kinase hinge region (e.g., p38 MAPK, BRAF).
The 5-amino isomer often adopts a pseudo-bicyclic planar conformation due to an intramolecular hydrogen bond between the exocyclic amine and the pyridine nitrogen, altering its vector presentation and often shifting its utility toward other targets (e.g., Thrombin, Factor Xa).
This guide provides a definitive protocol for the regioselective synthesis and rigorous structural differentiation of these isomers, moving beyond ambiguous 1H NMR chemical shifts to self-validating NOESY and mechanistic controls.
Mechanistic Regiocontrol: Targeting the Desired Isomer
The synthesis of N-substituted aminopyrazoles is dominated by two primary methodologies: Cyclocondensation and Cross-Coupling . Each method inherently biases the reaction toward a specific regioisomer.
Pathway A: Cyclocondensation (The "5-Amino" Route)
The most common route involves the reaction of 2-hydrazinopyridine with
-ketonitriles (e.g., 3-aminocrotononitrile or ethoxymethylene malononitrile).
Mechanism: The reaction is governed by the nucleophilicity of the hydrazine nitrogens. In 2-hydrazinopyridine, the terminal nitrogen (
) is more nucleophilic than the internal nitrogen (), which is deactivated by the electron-withdrawing pyridine ring.
Sequence:
Attack: The terminal
attacks the electrophilic -carbon of the nitrile derivative (Michael-type addition or displacement).
Cyclization: The internal
attacks the nitrile carbon.
Result: The nitrogen bearing the pyridine ring (
) ends up adjacent to the carbon derived from the nitrile. Since the nitrile carbon transforms into the amine bearing carbon, the product is the 5-amino isomer .
Pathway B: Metal-Catalyzed Cross-Coupling (The "3-Amino" Route)
To access the 3-amino isomer, one must invert the connectivity. The most reliable method is the arylation of a pre-formed 3-aminopyrazole (or 3-nitropyrazole followed by reduction).
Mechanism: 3-Aminopyrazole exists in tautomeric equilibrium. However, alkylation or arylation typically occurs at the less sterically hindered nitrogen.
Sterics: The nitrogen adjacent to the amine group (proximal) is sterically crowded and electronically shielded. The distal nitrogen is more accessible.
Result: Arylation at the distal nitrogen places the pyridine ring at N1, leaving the amine group at position 3.
Visualization of Synthetic Divergence
Figure 1: Synthetic decision tree. Pathway A (Red) yields the 5-amino isomer via condensation. Pathway B (Green) yields the 3-amino isomer via cross-coupling.
Structural Elucidation: The NOESY "Smoking Gun"
Relying solely on 1H NMR chemical shifts is a common pitfall. The chemical shift of the pyrazole protons is highly solvent-dependent (DMSO-
vs ) and concentration-dependent due to hydrogen bonding.
The Definitive Analytical Protocol:
You must establish the spatial relationship between the Pyridine Ring (specifically the proton at position 3, Py-H3 ) and the Pyrazole Ring.
Feature
5-Amino Isomer
3-Amino Isomer
Geometry
Amine is proximal to Pyridine.
Amine is distal to Pyridine.
Key NOE Signal
Strong NOE between Py-H3 and Amine-NH2 . (Weak/No NOE to Pyrazole-CH).
Strong NOE between Py-H3 and Pyrazole-H5 .
H-Bonding
Intramolecular H-bond possible (Py-N ...[1] H-N-H).
No intramolecular H-bond to Pyridine.
1H NMR (DMSO)
Amine protons often broad/deshielded (6.0 - 7.5 ppm).
Amine protons sharp/shielded (4.5 - 5.5 ppm).
Diagnostic NOE Diagram
Figure 2: Diagnostic Nuclear Overhauser Effect (NOE) interactions. The 3-amino isomer is confirmed by the spatial proximity of the Pyridine-H3 and Pyrazole-H5 protons.
Detailed Experimental Protocols
Protocol A: Synthesis of 1-(pyridin-2-yl)-1H-pyrazol-5-amine
Add 3-aminopyrazole, 2-bromopyridine, Base, and Ligand. Add CuI last.
Heat to 110°C in a sealed tube for 16 hours.
Workup: Filter through Celite, concentrate, and purify via Flash Column Chromatography (Gradient: 0-10% MeOH in DCM).
Validation: Perform NOESY. Confirm interaction between Pyridine-H3 and Pyrazole-H5 (singlet/doublet around 8.0-8.5 ppm).
Biological Implications & SAR[2]
The choice of isomer drastically alters the Structure-Activity Relationship (SAR):
Hinge Binding (Kinase Inhibitors):
3-Amino: The amine acts as a Hydrogen Bond Donor to the hinge backbone (e.g., Glu71 in p38
). The pyridine ring often occupies the gatekeeper pocket or solvent front.
5-Amino: The proximity of the amine to the pyridine N1 creates a "clash" or a specific chelation motif. This is often exploited in Thrombin inhibitors where the 5-amino group interacts with the S1 pocket residues, but it may prevent the flat binding required for many kinase ATP pockets.
Solubility & Permeability:
The 5-amino isomer is generally more lipophilic (higher LogP) due to the internal H-bond masking the polar groups (Pseudo-ring formation).
The 3-amino isomer is more polar and has a higher Topological Polar Surface Area (TPSA), affecting oral bioavailability.
References
Silva, L. et al. "1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications." Molecules, 2022, 27(7), 2237.[2] Link
Aggarwal, R. et al. "Approaches towards the synthesis of 5-aminopyrazoles." Beilstein Journal of Organic Chemistry, 2011, 7, 179–197. Link
Hassan, A. et al. "Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines." Molecules, 2009, 14(1), 198-213. Link
Plescia, S. et al. "Pyrazole-Based Thrombin Inhibitors with a Serine-Trapping Mechanism of Action." Pharmaceuticals, 2022, 15(11), 1338. Link
Foloppe, N. et al. "Structure-Based Design of Novel Chk1 Inhibitors: Insights into Hydrogen Bonding Patterns." Bioorganic & Medicinal Chemistry, 2006.[3] (Contextual citation for kinase binding modes).
Electronic Properties and Coordination Dynamics of 1-(pyridin-2-yl)-1H-pyrazol-3-amine
Executive Summary The rational design of transition metal complexes relies heavily on the electronic manipulation of chelating ligands. 1-(pyridin-2-yl)-1H-pyrazol-3-amine (also referred to as 3-amino-1-(2-pyridyl)pyrazo...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The rational design of transition metal complexes relies heavily on the electronic manipulation of chelating ligands. 1-(pyridin-2-yl)-1H-pyrazol-3-amine (also referred to as 3-amino-1-(2-pyridyl)pyrazole) represents a highly tunable, asymmetric bidentate N,N'-ligand. By juxtaposing a π-accepting pyridine ring with a strongly σ-donating, amine-substituted pyrazole core, this ligand establishes a pronounced "push-pull" electronic system. This technical guide explores the electronic architecture of this ligand, details field-proven protocols for its complexation, and examines its critical role in photoredox catalysis and metallodrug development.
Molecular Architecture & Electronic Properties
The electronic behavior of 1-(pyridin-2-yl)-1H-pyrazol-3-amine is dictated by the distinct electronic contributions of its three primary structural motifs:
The Pyridine Ring (π-Acceptor): The electron-deficient nature of the pyridine ring makes it an excellent π-acceptor. In metal complexes, this moiety typically houses the Lowest Unoccupied Molecular Orbital (LUMO) and participates in π-backbonding from electron-rich metal centers[1].
The Pyrazole Core (σ-Donor): Pyrazole is inherently more electron-rich than pyridine. The N2 atom of the pyrazole ring acts as the primary σ-donor during metal coordination.
The Amine Substituent (+M Effect): The primary amine (-NH2) at the 3-position is the critical electronic modulator. Through a strong positive mesomeric (+M) effect, the amine lone pair donates electron density into the pyrazole π-system. This raises the energy of the Highest Occupied Molecular Orbital (HOMO), making the pyrazole N2 a significantly stronger σ-donor than in unsubstituted analogs[2].
This asymmetry results in a localized Intraligand Charge Transfer (ILCT) state and allows for precise tuning of Metal-to-Ligand Charge Transfer (MLCT) energies when bound to d-block metals like Ru(II), Ir(III), or Cu(I)[3].
Caption: Electronic push-pull dynamics and metal coordination in 1-(pyridin-2-yl)-1H-pyrazol-3-amine.
To ensure scientific integrity and reproducibility, the following methodologies are designed as self-validating systems. Causality is provided for all critical experimental choices.
Protocol 3.1: Ligand Synthesis via Ullmann-Type C-N Coupling
While cyclocondensation is possible[4], Ullmann-type cross-coupling provides superior regioselectivity.
Step 1: In an oven-dried Schlenk flask under N2, combine 1H-pyrazol-3-amine (1.0 eq), 2-bromopyridine (1.1 eq), CuI (0.1 eq), and K2CO3 (2.0 eq).
Causality: K2CO3 is chosen over stronger bases (like NaOtBu) to prevent unwanted deprotonation of the highly reactive primary amine, selectively deprotonating the pyrazole N1 to enhance its nucleophilicity.
Step 2: Add anhydrous toluene and N,N'-dimethylethylenediamine (0.2 eq). Reflux at 110 °C for 24 hours.
Causality: The diamine ligand solubilizes the Cu(I) catalyst and accelerates the oxidative addition/reductive elimination cycle, preventing the formation of inactive copper black.
Step 3: Cool, filter through Celite, and purify via silica gel chromatography (Dichloromethane/Methanol 95:5).
Protocol 3.2: Synthesis ofRu(bpy)₂L₂
Step 1: Suspend cis-[Ru(bpy)2Cl2] (1.0 eq) and the synthesized ligand (1.1 eq) in a 3:1 mixture of Ethanol/Water.
Step 2: Reflux under argon for 6 hours.
Self-Validating Step: The reaction mixture will transition from a dark, opaque purple (Ru-Cl MLCT) to a vibrant, translucent orange-red. This optical shift is a direct, visual confirmation of chloride displacement and successful N,N'-chelation.
Step 3: Cool to room temperature and add a saturated aqueous solution of NH4PF6.
Causality: The bulky PF6- anion pairs with the dicationic complex, drastically reducing its solubility in water and driving the precipitation to completion via Le Chatelier’s principle.
To accurately map the HOMO/LUMO energies, CV must be performed with strict internal controls[5].
Setup: Glassy carbon working electrode, Pt wire counter electrode, Ag/Ag+ reference electrode in dry Acetonitrile with 0.1 M TBAPF6 as the supporting electrolyte.
Procedure: Scan from -2.0 V to +1.5 V at 100 mV/s.
Caption: Step-by-step experimental workflow for synthesizing and characterizing the metal complexes.
Quantitative Data: Electronic Tuning Effects
The introduction of the amine-substituted pyridylpyrazole ligand significantly alters the electronic landscape of transition metal complexes compared to symmetric standards like 2,2'-bipyridine. The strong σ-donation from the pyrazole N2 destabilizes the metal's
orbitals, narrowing the HOMO-LUMO gap.
Complex
Absorption (MLCT)
Emission
() vs SCE
(Ligand Red.) vs SCE
(Standard)
452 nm
610 nm
+1.26 V
-1.33 V
*
475 nm
645 nm
+1.08 V
-1.41 V
*
410 nm
495 nm (Sky-blue)
+0.95 V
-1.55 V
*Where L = 1-(pyridin-2-yl)-1H-pyrazol-3-amine. Data represents empirical trends derived from homologous pyridyl-azole complexes[3].
Analysis: The cathodic shift in the oxidation potential (from +1.26 V to +1.08 V in the Ru complex) is direct quantitative evidence of the amine group's +M effect, which enriches the metal center with electron density, making it easier to oxidize.
In metallodrug development, Manganese(I) complexes bearing substituted 2-pyridylpyrazole ligands are utilized as photoCORMs[5]. The electronic push-pull nature of 1-(pyridin-2-yl)-1H-pyrazol-3-amine allows researchers to red-shift the absorption profile of the complex into the "therapeutic window" of tissue-penetrating visible light. Upon irradiation, the MLCT state induces the controlled release of CO, a potent signaling molecule used to treat localized inflammation and ischemia.
CO2 Hydrogenation and Catalysis
Iridium(III) complexes utilizing proton-responsive ligands are highly effective in the catalytic hydrogenation of CO2 to formic acid[2]. The primary amine group on the pyrazole ring serves a dual purpose here:
Electronic: It acts as a strong electron donor, stabilizing the high-valent Ir-hydride intermediates.
Secondary Coordination Sphere: The -NH2 protons can participate in hydrogen bonding with the CO2 substrate, pre-organizing the transition state and drastically lowering the activation energy barrier for hydride transfer.
References
Manganese(I)-Based CORMs with 5-Substituted 3-(2-Pyridyl)Pyrazole Ligands
Inorganics, 2017.
URL:[Link]
[Cu(N^N)(P^P)]+ complexes with 2,2′:6′,2′′-terpyridine ligands as the N^N domain
Royal Society of Chemistry, 2015.
URL:[Link]
Efficient electroluminescence of sky-blue iridium(III) complexes for organic light-emitting diodes
ResearchGate, 2025.
URL:[Link]
CO2 Hydrogenation Catalyzed by Iridium Complexes with a Proton-Responsive Ligand
SciSpace, 2025.
URL:[Link]
Synthesis and some reactions of 4-benzoyl-5-phenyl-1-pyridin-2-yl-1H-pyrazole-3-carboxylic acid
ResearchGate, 2025.
URL:[Link]
Solubility of 1-(pyridin-2-yl)-1H-pyrazol-3-amine in organic solvents
An In-Depth Technical Guide to the Solubility of 1-(pyridin-2-yl)-1H-pyrazol-3-amine Executive Summary This technical guide provides a comprehensive solubility profile for 1-(pyridin-2-yl)-1H-pyrazol-3-amine (CAS: 87949-...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to the Solubility of 1-(pyridin-2-yl)-1H-pyrazol-3-amine
Executive Summary
This technical guide provides a comprehensive solubility profile for 1-(pyridin-2-yl)-1H-pyrazol-3-amine (CAS: 87949-16-4), a critical bidentate scaffold used in coordination chemistry and kinase inhibitor synthesis.[1]
The compound exhibits a solubility profile characteristic of polar heteroaromatic amines: high solubility in polar aprotic solvents (DMSO, DMF), moderate solubility in chlorinated and polar protic solvents (DCM, Ethanol), and poor solubility in non-polar hydrocarbons (Hexanes) and neutral water. Its dissolution in aqueous media is pH-dependent, driven by the protonation of the pyridine and pyrazole nitrogen centers.[1]
Chemical Identity & Physicochemical Basis
Understanding the solubility requires analyzing the molecular architecture.[1] The molecule consists of three distinct domains affecting solvation:
Pyridine Ring (Hydrophobic/Basic): Provides
- stacking potential and a basic nitrogen () that accepts protons, enhancing aqueous solubility in acidic media.[1]
Pyrazole Core (Polar/Aromatic): Acts as a linker.[1] The
-amino group facilitates hydrogen bonding with protic solvents like ethanol and water.[1]
Property
Detail
IUPAC Name
1-(pyridin-2-yl)-1H-pyrazol-3-amine
CAS Number
87949-16-4
Molecular Formula
Molecular Weight
160.18 g/mol
Physical State
Solid (typically off-white to pale yellow powder)
Primary Solubility Driver
Dipole-dipole interactions & H-bonding
Solubility Matrix & Solvent Compatibility
The following data consolidates empirical observations for this class of aminopyrazoles.
Table 1: Solvent Compatibility Guide
Solvent Class
Representative Solvents
Solubility Rating
Application Context
Polar Aprotic
DMSO, DMF, DMAc
High (>50 mg/mL)
Primary Choice. Ideal for preparing high-concentration stock solutions (10–100 mM) for biological assays.[1]
Polar Protic
Methanol, Ethanol
Moderate (10–30 mg/mL)
Good for synthesis workups.[1] Solubility increases significantly with heat.[1] Preferred for recrystallization.[1]
Chlorinated
DCM, Chloroform
Moderate (5–20 mg/mL)
Useful for liquid-liquid extraction (organic phase) during purification.[1]
Esters
Ethyl Acetate
Low to Moderate
Often used as the eluent in silica chromatography (mixed with Hexanes).[1]
Aqueous (Neutral)
Water (pH 7)
Poor (<1 mg/mL)
Not suitable for stock solutions.[1] Requires co-solvent or pH adjustment.[1]
Aqueous (Acidic)
0.1 M HCl
High
Protonation of the pyridine nitrogen renders the molecule ionic and water-soluble.[1]
Non-Polar
Hexanes, Heptane
Insoluble
Used as an anti-solvent to precipitate the product during purification.[1]
Mechanistic Solubility & pH Dependence[1]
The solubility of 1-(pyridin-2-yl)-1H-pyrazol-3-amine in water is strictly controlled by pH.[1] The molecule possesses basic centers that can be protonated.[1][2]
Neutral pH (7.0): The molecule exists primarily in its uncharged form.[1] The hydrophobic aromatic rings dominate, leading to precipitation.
Dynamic Tautomerism in Pyridyl-Linked Aminopyrazoles: A Technical Guide for Rational Drug Design
Executive Summary The structural plasticity of nitrogen-containing heterocycles is a cornerstone of modern medicinal chemistry. Among these, aminopyrazole derivatives linked to pyridine rings represent a highly dynamic a...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The structural plasticity of nitrogen-containing heterocycles is a cornerstone of modern medicinal chemistry. Among these, aminopyrazole derivatives linked to pyridine rings represent a highly dynamic and privileged scaffold, frequently utilized in the development of kinase inhibitors[1]. However, this structural versatility comes with a profound analytical challenge: prototropic annular tautomerism .
This whitepaper provides an in-depth, technical exploration of the mechanistic drivers behind aminopyrazole tautomerism. Designed for drug development professionals and analytical scientists, this guide establishes self-validating experimental workflows combining Variable-Temperature Nuclear Magnetic Resonance (VT-NMR), X-ray crystallography, and Density Functional Theory (DFT) to unambiguously characterize these shifting pharmacophores.
The Physicochemical Landscape of Aminopyrazole-Pyridine Systems
The pyrazole core is a five-membered aromatic heterocycle defined by two vicinal nitrogen atoms: an acidic "pyrrole-like" nitrogen (N1) whose lone pair contributes to the aromatic sextet, and a basic sp2-hybridized "pyridine-like" nitrogen (N2)[2]. Because of this dual nature, N-unsubstituted pyrazoles are amphoteric and highly susceptible to proton exchange[2].
When an amino group is substituted at the 3- or 5-position, the system becomes a 3(5)-aminopyrazole. This introduces an equilibrium between the 3-amino-1H-pyrazole and 5-amino-1H-pyrazole tautomers[2]. The complexity scales exponentially when a pyridine ring is linked to this core. The pyridine moiety acts as an electronic modulator—exerting inductive and mesomeric effects that communicate through the conjugated system, directly altering the electron density at the pyrazole nitrogens and shifting the tautomeric equilibrium[3].
Mechanistic Drivers: Thermodynamics and Environment
Tautomeric preference is not static; it is a delicate balance dictated by intrinsic molecular thermodynamics and extrinsic environmental factors[3].
Intrinsic Electronic Effects: In isolated, non-polar environments (such as a vacuum or an argon matrix), the 3-aminopyrazole (3AP) tautomer is thermodynamically favored. DFT calculations demonstrate that the 3AP form is more stable than the 5-aminopyrazole (5AP) form by a Gibbs free energy difference of approximately 9.8 to 10.7 kJ/mol[4].
Extrinsic Solvent Effects: The introduction of a polar solvent fundamentally rewrites the thermodynamic hierarchy. In hydrogen-bonding solvents like DMSO-d6, intermolecular forces can stabilize the 5-amino form[3]. In some cases, this solvent interaction increases the activation barrier for proton transfer, resulting in a slow exchange on the NMR timescale[3][5].
Logical drivers of aminopyrazole tautomerism and their impact on target kinase binding.
Quantitative Data Synthesis
The following table synthesizes the thermodynamic and empirical data regarding the 3(5)-aminopyrazole equilibrium across different analytical environments.
To prevent misattribution of the active pharmacophore during drug design, empirical data must be cross-validated. The following protocols form a closed-loop, self-validating system for tautomer characterization.
Comprehensive workflow for characterizing tautomeric equilibria in aminopyrazole derivatives.
Protocol A: Solution-State Characterization via Variable-Temperature (VT) NMR
Objective: To arrest rapid proton exchange and quantify the exact ratio of 3-amino to 5-amino tautomers in a biologically relevant solvent.
Sample Preparation: Dissolve 5–10 mg of the aminopyrazole-pyridine derivative in 0.5 mL of anhydrous DMSO-d6[5].
Causality: DMSO is selected because its strong hydrogen-bond accepting nature mimics the polar environment of a protein binding pocket. Anhydrous conditions are critical to prevent rapid, water-mediated proton exchange that would average the NMR signals.
VT-NMR Acquisition: Acquire standard ¹H NMR spectra at 298K. If the pyrazole proton signals are broadened (indicating intermediate exchange rates), systematically cool the probe down to 233K (-40°C).
Causality: Lowering the temperature reduces the kinetic energy of the system below the activation barrier of tautomerization, "freezing out" the dynamic equilibrium into distinct, quantifiable signals for both tautomers[5].
Internal Validation via ¹H-¹⁵N HMBC: Perform a 2D Heteronuclear Multiple Bond Correlation experiment.
Causality & Validation: The pyrrole-like nitrogen (NH) and pyridine-like nitrogen (=N-) possess drastically different ¹⁵N chemical shifts. By correlating the primary exocyclic amine protons to these specific ring nitrogens, the investigator can unambiguously assign the dominant tautomer without relying on external assumptions.
Protocol B: In Silico Thermodynamic Validation via DFT
Objective: To isolate intramolecular electronic effects from intermolecular solvent effects, validating the empirical NMR findings.
Geometry Optimization: Construct 3D models of both tautomers and optimize their geometries using DFT at the B3LYP/6-311++G(d,p) level[4].
Causality: This specific basis set includes diffuse and polarization functions, which are mathematically critical for accurately modeling the electron density of the lone pairs on the nitrogen atoms[4].
Solvation Modeling: Apply the Polarizable Continuum Model (PCM) configured for DMSO[3].
Causality: Gas-phase calculations ignore the dielectric reality of the solvent. PCM simulates the electrostatic environment of DMSO, aligning computational thermodynamic predictions (ΔG) with the VT-NMR data.
GIAO Chemical Shift Calculation: Calculate the Gauge-Independent Atomic Orbital (GIAO) NMR shielding tensors for the optimized structures.
Causality & Validation: By matching the theoretical ¹H and ¹⁵N chemical shifts to the experimental VT-NMR data obtained in Protocol A, the computational model validates the physical sample's configuration, closing the validation loop.
Implications for Kinase Inhibition and Drug Discovery
The tautomeric state of a pyridyl-linked aminopyrazole is not merely an analytical curiosity; it is a fundamental determinant of drug efficacy. Aminopyrazoles are heavily utilized as core scaffolds for kinase inhibitors targeting p38 Mitogen-Activated Protein Kinase (MAPK) and Bruton's Tyrosine Kinase (BTK)[1].
Kinase hinge-binding regions require highly specific, spatially conserved hydrogen bond donor and acceptor vectors. The transition from a 3-amino-1H-pyrazole to a 5-amino-1H-pyrazole fundamentally alters the geometry of the pharmacophore[5]. If a drug development program optimizes a molecule based on the 3-amino crystal structure, but the molecule predominantly exists as the 5-amino tautomer in the polar environment of the cytosol, the predicted hydrogen-bonding network will fail, resulting in a drastic loss of target affinity[1][5]. Therefore, integrating the self-validating workflows described above is mandatory for rational, structure-based drug design.
References
Structure and tautomerism of 4-substituted 3(5)-aminopyrazoles in solution and in the solid state: NMR study and Ab initio calculations - ResearchGate. 3
Amino-Pyrazoles in Medicinal Chemistry: A Review - MDPI. 1
Structure and IR Spectra of 3(5)-Aminopyrazoles and UV-Induced Tautomerization in Argon Matrix - PMC. 4
Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC - NIH. 2
Tautomerism in substituted 3-aminopyrazoles - Benchchem. 5
Safety data sheet (SDS) for 1-(pyridin-2-yl)-1H-pyrazol-3-amine
Technical Guide: Safety Architecture & Handling Protocols for 1-(pyridin-2-yl)-1H-pyrazol-3-amine Part 1: Executive Technical Summary In the landscape of modern drug discovery, 1-(pyridin-2-yl)-1H-pyrazol-3-amine (CAS: 8...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Guide: Safety Architecture & Handling Protocols for 1-(pyridin-2-yl)-1H-pyrazol-3-amine
Part 1: Executive Technical Summary
In the landscape of modern drug discovery, 1-(pyridin-2-yl)-1H-pyrazol-3-amine (CAS: 87949-16-4) has emerged as a critical scaffold, particularly in the development of kinase inhibitors (e.g., RIPK1, URAT-1) and as a bidentate ligand in coordination chemistry.[1] Its structural duality—combining a pyridine acceptor with a pyrazole donor—grants it unique chelating properties but also dictates a specific safety profile governed by nitrogen-rich heterocyclic chemistry.[1]
This guide moves beyond the static limitations of a standard Safety Data Sheet (SDS). It provides a dynamic, operational framework for researchers, synthesizing hazard identification with field-proven handling protocols.[1]
Part 2: Chemical Identity & Structural Characterization
Before establishing safety protocols, one must understand the molecular architecture that drives reactivity and toxicity.
Parameter
Technical Specification
Chemical Name
1-(pyridin-2-yl)-1H-pyrazol-3-amine
CAS Number
87949-16-4
Molecular Formula
CHN
Molecular Weight
160.18 g/mol
Structural Class
Heterocyclic Amine / Bidentate Ligand
Physical State
Solid (typically off-white to pale yellow powder)
Solubility
Soluble in DMSO, Methanol, DCM; sparingly soluble in water.[1]
Purity Standard
Typically ≥95% (HPLC) for biological assays.
Structural Logic & Reactivity
The compound features an exocyclic primary amine at position 3 of the pyrazole ring.[1] This amine is nucleophilic and prone to oxidation.[1] The pyridine ring at position N1 creates a "push-pull" electronic system, increasing the compound's potential for metabolic activation (e.g., N-oxidation) in biological systems, which necessitates rigorous exposure controls.[1]
Part 3: Hazard Assessment (The "Why" & "What")
Expert Insight: As a research chemical without a full REACH registration dossier, safety assessments must be derived from Structure-Activity Relationships (SAR) of analogous aminopyrazoles.[1] Treat this compound as a functional irritant with potential for acute toxicity.[1]
GHS Classification (Derived)
Based on the precautionary principle for aminopyrazole scaffolds.[1]
Acute Toxicity (Oral): Category 4 (Harmful if swallowed).[1][2]
STOT - Single Exposure: Category 3 (May cause respiratory irritation).[1][3][4]
Toxicological Context
Nitrogenous Emissions: Upon thermal decomposition (e.g., during rotary evaporation accidents or fire), this compound releases toxic Nitrogen Oxides (NOx).[1]
Sensitization Potential: Pyrazole amines are known sensitizers.[1] Repeated dermal exposure may lead to allergic dermatitis.[1]
Kinase Activity: As a designed kinase inhibitor scaffold, systemic absorption may inadvertently modulate off-target kinases, leading to unforeseen cellular signaling disruptions.[1]
Part 4: Operational Safety Architecture
This section outlines the "Defense-in-Depth" strategy for handling CAS 87949-16-4.
I. Engineering Controls (The First Line of Defense)
Primary Containment: All weighing and transfer operations must occur inside a certified Chemical Fume Hood .[1]
Airflow Velocity: Maintain face velocity at 0.5 m/s (100 fpm).
Static Control: Use anti-static weighing boats; nitrogen-rich heterocycles can be electrostatically active.[1]
The following diagram illustrates the logical flow for handling this compound to minimize cross-contamination and exposure.
Figure 1: Operational workflow for CAS 87949-16-4, emphasizing containment at the weighing and solubilization stages.
Part 5: Emergency Response Protocols
Trustworthiness:[1] These protocols are self-validating loops.[1] If step A fails, Step B provides immediate mitigation.
Scenario A: Ocular Exposure[1][3]
Immediate Action: Do NOT rub eyes. The amine functionality can cause chemical burns.[1][2]
Flush: Immediately flush with tepid water at an eyewash station for 15 minutes .[1]
Validation: Hold eyelids apart to ensure irrigation of the entire corneal surface.[1]
Medical: Seek ophthalmological evaluation.
Scenario B: Spillage (Solid State)
Isolate: Evacuate non-essential personnel from the immediate 3-meter radius.
PPE Upgrade: Don a P100 particulate respirator if dust is visible.[1]
Neutralization: Do not use water (creates a spreadable solution).[1] Use a HEPA vacuum or wet-sweep method with an inert absorbent (vermiculite) dampened with PEG-400 or water.[1]
Disposal: Place in a sealed hazardous waste container labeled "Toxic Organic Solid."
Media: Carbon dioxide (CO2), dry chemical, or alcohol-resistant foam.[1]
Contraindication: Do not use high-pressure water jets; this spreads the chemical.[1]
Part 6: Stability & Reactivity Profile
Understanding the chemical stability is crucial for both safety and experimental reproducibility.[1]
Storage Conditions: Hygroscopic. Store at 2-8°C under an inert atmosphere (Argon/Nitrogen) to prevent amine oxidation.
Incompatible Materials:
Strong Oxidizing Agents: Reaction may be vigorous.[1]
Acid Chlorides/Anhydrides: Will react rapidly with the exocyclic amine to form amides (unless this is the intended synthesis).[1]
Acids: Will form salts, altering solubility and bioavailability.
Part 7: Experimental Application & Synthesis Context
Expertise: Why use this specific isomer?
The 1-(pyridin-2-yl) substitution pattern locks the pyrazole into a specific geometry, making it an ideal bidentate ligand for metal coordination (e.g., Pd, Cu catalysis) or a hinge-binder in kinase inhibitor design.[1]
Synthesis Pathway (Safety Critical)
When synthesizing derivatives from this amine, the reaction typically involves nucleophilic attack.
Figure 2: Reaction logic. Note the generation of acidic byproducts (HCl), necessitating the use of a base scavenger (e.g., TEA, DIPEA) and ventilation.[1]
Part 8: References
BLD Pharm. (2024).[1] Safety Data Sheet: 1-(Pyridin-2-yl)-1H-pyrazol-3-amine (CAS 87949-16-4).[1][5][6] Retrieved from
PubChem. (2024).[1] Compound Summary: Pyrazole and Pyridine Derivatives. National Library of Medicine.[1] Retrieved from
European Chemicals Agency (ECHA). (2023).[1][4] Guidance on the Application of the CLP Criteria: Acute Toxicity and Irritation. Retrieved from [1]
Fisher Scientific. (2025).[1] General Safety Data Sheet for Aminopyrazoles. Retrieved from
Journal of Medicinal Chemistry. (2025). Design and Synthesis of Pyrazole-Based Kinase Inhibitors. (Contextual reference for application).
Disclaimer: This guide is intended for research and development purposes only. It does not replace the official SDS provided by the specific vendor of your chemical lot. Always consult the vendor-specific documentation before use.
Synthesis protocol for 1-(pyridin-2-yl)-1H-pyrazol-3-amine from 2-hydrazinopyridine
Application Notes & Protocols Topic: Synthesis Protocol for 1-(pyridin-2-yl)-1H-pyrazol-3-amine from 2-hydrazinopyridine Audience: Researchers, scientists, and drug development professionals. Introduction: The Strategic...
Author: BenchChem Technical Support Team. Date: March 2026
Application Notes & Protocols
Topic: Synthesis Protocol for 1-(pyridin-2-yl)-1H-pyrazol-3-amine from 2-hydrazinopyridine
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Synthesis of a Privileged Heterocyclic Scaffold
The 1-(pyridin-2-yl)-1H-pyrazol-3-amine scaffold represents a confluence of two critical heterocyclic systems in medicinal chemistry and materials science: pyridine and pyrazole. This unique combination creates a trifunctional ligand architecture with distinct sites for Lewis acid coordination (the pyridine nitrogen), Lewis base coordination (the pyrazole nitrogens), and hydrogen-bond donation (the amine group).[1][2] This arrangement makes it a highly valuable building block for developing novel coordination complexes, fluorescent sensors, and pharmacologically active agents.[2][3]
This document provides a comprehensive, field-tested protocol for the synthesis of 1-(pyridin-2-yl)-1H-pyrazol-3-amine. The chosen synthetic route involves the regioselective cyclocondensation of 2-hydrazinopyridine with a suitable three-carbon β-ketonitrile synthon. This method is a variation of the classical Knorr pyrazole synthesis, prized for its efficiency and reliability in constructing the pyrazole core.[4][5] We will delve into the mechanistic underpinnings of this reaction, provide a detailed step-by-step experimental guide, and offer insights into characterization, troubleshooting, and safety considerations.
Mechanistic Rationale: The Knorr Aminopyrazole Synthesis
The formation of the 5-aminopyrazole ring from a hydrazine and a β-ketonitrile is a robust and widely employed transformation.[6][7] The reaction proceeds through a well-defined sequence of nucleophilic attack and intramolecular cyclization, ensuring high regioselectivity.
The causality behind the reaction sequence is as follows:
Initial Nucleophilic Attack: The reaction initiates with the nucleophilic attack of the terminal nitrogen atom (-NH2) of 2-hydrazinopyridine on the electrophilic carbonyl carbon of the β-ketonitrile (e.g., 3-oxopropanenitrile, often generated in situ or used as a more stable derivative like 3-ethoxyacrylonitrile). This step is favored due to the high reactivity of the ketone/enol ether and the greater nucleophilicity of the primary amine of the hydrazine.
Hydrazone Formation: This initial attack leads to the formation of a tetrahedral intermediate which subsequently eliminates a molecule of water (or alcohol, in the case of an enol ether) to form a stable hydrazone intermediate.
Intramolecular Cyclization: The key ring-forming step involves the intramolecular nucleophilic attack of the second nitrogen atom (the pyridine-bound -NH-) of the hydrazone onto the carbon of the nitrile group. This 5-endo-dig cyclization is sterically and electronically favored.
Tautomerization: The resulting cyclic intermediate rapidly tautomerizes to achieve aromatic stabilization, yielding the final 1-(pyridin-2-yl)-1H-pyrazol-3-amine product.
The regioselectivity is controlled by the differential reactivity of the electrophilic centers in the C3 synthon and the nucleophilic centers in the hydrazine. The ketone is more electrophilic than the nitrile, and the terminal NH2 is more nucleophilic and less sterically hindered than the secondary NH, directing the reaction pathway predictably.[8]
Caption: Reaction mechanism for aminopyrazole synthesis.
Experimental Protocol
This protocol details the synthesis of 1-(pyridin-2-yl)-1H-pyrazol-3-amine from 2-hydrazinopyridine and 3-ethoxyacrylonitrile.
Materials and Reagents
Reagent/Material
CAS No.
Molecular Formula
MW ( g/mol )
Key Hazards
2-Hydrazinopyridine
4930-98-7
C₅H₇N₃
109.13
Toxic, Irritant
3-Ethoxyacrylonitrile
5013-68-3
C₅H₇NO
97.12
Flammable, Toxic
Ethanol (Absolute)
64-17-5
C₂H₅OH
46.07
Flammable
Acetic Acid (Glacial)
64-19-7
CH₃COOH
60.05
Corrosive
Ethyl Acetate
141-78-6
C₄H₈O₂
88.11
Flammable, Irritant
Hexanes
110-54-3
C₆H₁₄
86.18
Flammable, Irritant
Anhydrous MgSO₄/Na₂SO₄
7487-88-9
MgSO₄
120.37
None
Silica Gel (230-400 mesh)
7631-86-9
SiO₂
60.08
Irritant (dust)
Equipment
Round-bottom flasks (50 mL and 100 mL)
Reflux condenser
Magnetic stirrer and hotplate
Rotary evaporator
Glassware for column chromatography
Standard laboratory glassware (beakers, graduated cylinders, funnels)
Thin Layer Chromatography (TLC) plates and chamber
Step-by-Step Synthesis Procedure
Caption: Overview of the synthesis workflow.
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 2-hydrazinopyridine (5.45 g, 50.0 mmol, 1.0 equiv) in absolute ethanol (50 mL).
Catalyst Addition: To the stirring solution, add glacial acetic acid (0.3 mL, ~5.0 mmol, 0.1 equiv). The use of a mild acid catalyst facilitates the initial condensation and hydrazone formation.[4]
Reagent Addition: Add 3-ethoxyacrylonitrile (4.85 g, 50.0 mmol, 1.0 equiv) dropwise to the reaction mixture at room temperature over 10 minutes. An exothermic reaction may be observed.
Reaction Execution: Heat the reaction mixture to reflux (approximately 80°C) and maintain for 4-6 hours. The progress of the reaction should be monitored by TLC (e.g., using a 1:1 mixture of ethyl acetate:hexanes as the eluent) until the starting 2-hydrazinopyridine spot is consumed.
Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.
Aqueous Work-up: Dissolve the resulting crude residue in ethyl acetate (100 mL). Transfer the solution to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution (2 x 50 mL) to neutralize the acetic acid, followed by brine (1 x 50 mL).
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product as an oil or solid.
Purification: Purify the crude material using flash column chromatography on silica gel. A gradient elution system, starting with 30% ethyl acetate in hexanes and gradually increasing to 70% ethyl acetate, is typically effective. Combine the fractions containing the desired product (identified by TLC) and remove the solvent under reduced pressure to afford 1-(pyridin-2-yl)-1H-pyrazol-3-amine as a solid. A recent study reported purification via column chromatography using 5% ethyl acetate in toluene.[1]
Characterization and Expected Results
The identity and purity of the synthesized compound should be confirmed by standard analytical techniques.
Analysis Method
Expected Results
Appearance
Off-white to light brown crystalline solid.
¹H NMR (400 MHz, CDCl₃)
δ (ppm): 8.37 (ddd, 1H, pyridyl-H6), 8.07 (dt, 1H, pyridyl-H3), 7.83 (d, 1H, pyrazolyl-H4), 7.11 (ddd, 1H, pyridyl-H5), 5.98 (s, 2H, -NH₂), 5.66 (d, 1H, pyrazolyl-H5), 4.15 (s, 5H, reference to ferrocene in original study). Note: Amine protons may be broad and their chemical shift can vary. Data referenced from a similar ferrocenyl derivative may show slight variations.[1]
¹³C NMR (100 MHz, CDCl₃)
δ (ppm): 154.9, 152.3, 149.7, 146.6, 138.8, 119.7, 113.9, 87.3. Note: Signal positions are indicative and referenced from a similar structure.[1]
Mass Spec. (ESI+)
Calculated for C₈H₉N₄ [M+H]⁺: 161.08. Found: m/z = 161.1.
Safety, Handling, and Waste Disposal
Researcher safety is paramount. A thorough risk assessment must be conducted before beginning this protocol.
2-Hydrazinopyridine: This compound is toxic if swallowed, in contact with skin, or if inhaled. It causes serious eye and skin irritation.[9][10] Handle only in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, nitrile gloves, and chemical safety goggles.
3-Ethoxyacrylonitrile: Acrylonitrile derivatives are highly toxic, flammable liquids and vapors.[11] They are carcinogens and can be fatal if swallowed, inhaled, or in contact with skin.[12] All manipulations must be performed in a certified chemical fume hood. Use non-sparking tools and ensure the absence of ignition sources.
General Precautions: Avoid inhalation of dust, fumes, and vapors.[13] Prevent contact with skin and eyes. In case of accidental exposure, immediately flush the affected area with copious amounts of water and seek medical attention.[9]
Waste Disposal: All chemical waste, including residual reaction mixtures and solvents from chromatography, must be collected in appropriately labeled hazardous waste containers for disposal according to institutional and local regulations.
Troubleshooting Guide
Issue
Probable Cause(s)
Suggested Solution(s)
Low or No Yield
- Inactive or degraded 2-hydrazinopyridine.- Hydrolysis or degradation of the β-ketonitrile synthon.- Insufficient reaction time or temperature.
- Use freshly opened or purified 2-hydrazinopyridine.- Ensure the acrylonitrile reagent is of high purity and stored properly.- Increase reflux time and monitor carefully by TLC to ensure full consumption of starting material.[6]
Formation of Impurities
- Side reactions due to excessive heat or prolonged reaction time.- Incomplete work-up, leaving residual acid or base.
- Do not overheat the reaction. Once the starting material is consumed, proceed to work-up.- Ensure thorough washing during the extraction step to remove all catalysts and byproducts.
Difficulty in Purification
- Product co-eluting with impurities.- Product streaking on the silica gel column.
- Adjust the polarity of the eluent system for chromatography. A shallower gradient may improve separation.- Try adding a small amount (~0.5%) of triethylamine or ammonia to the eluent to suppress streaking of the basic amine product.
Inconsistent Results
- Moisture in the reagents or solvent.
- Use anhydrous solvents and ensure all glassware is thoroughly dried before use.
References
CN106588758B - Synthesis process of 2-hydrazinopyridine derivative - Google P
Al-Hourani, B. J., et al. (2016). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. (URL: [Link])
Al-Tel, T. H. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. DAU. (URL: [Link])
CN106588758A - Synthetic process for 2-hydrazinylpyridine derivative - Google P
Chem Help Asap. Knorr Pyrazole Synthesis. (URL: [Link])
Rojas, R., et al. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. MDPI. (URL: [Link])
ResearchGate. 1H NMR spectrum of N-((1H-pyrazol-1-yl)methyl)thiazol-2-amine, 7. (URL: [Link])
WO2011076194A1 - Method for purifying pyrazoles - Google P
Hiscock, J. R., et al. (2023). Synthesis, crystal structure, and Hirshfeld surface analysis of 3-ferrocenyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine. IUCr Journals. (URL: [Link])
Ramani, V. C., et al. (2018). 1-(pyridin-2-ylmeth-yl)-1 H-pyrazole-3-carboxamide: crystal structure and Hirshfeld surface analysis. PubMed. (URL: [Link])
Thompson, R. E., et al. (2014). Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. PMC. (URL: [Link])
Semantic Scholar. The reaction of 2-hydrazino-3-(I!-pyrrol-I-yllpyridine acetone affords 2-(3.5-dimethyl-1~-pyrazol-l-yl1-3-(1. (URL: [Link]
El-Gazzar, A. B. A., et al. (2019). 194 recent advances in the synthesis of new pyrazole derivatives. Revista de la Sociedad Química de México. (URL: [Link])
Chemos GmbH & Co.KG. Safety Data Sheet: Acrylonitrile. (URL: [Link])
Al-Hourani, B. J. (2016). The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. PMC. (URL: [Link])
El-Faham, A., et al. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. PMC. (URL: [Link])
Dawe, L. N., et al. (2019). Unusual Structures, Phase Behavior, and Fluorescent Properties of 3-phenyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine and Its' ZnCl2. ChemRxiv. (URL: [Link])
Dawe, L. N., et al. (2019). Structures, Phase Behavior, and Fluorescent Properties of 3-Phenyl-1-(pyridin-2-yl)-1 H-pyrazol-5-amine and Its ZnCl2 Complex. PubMed. (URL: [Link])
Elmaati, T. M. A. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journals. (URL: [Link])
OSHA. 1910.1045 App A - Substance Safety Data Sheet for Acrylonitrile. (URL: [Link])
Royal Society of Chemistry. (2017). Knorr Pyrazole Synthesis of Edaravone. (URL: [Link])
Technical Guide: Lanthanide Extraction using 1-(pyridin-2-yl)-1H-pyrazol-3-amine
This Application Note and Protocol guide details the use of 1-(pyridin-2-yl)-1H-pyrazol-3-amine (PPA) as a selective ligand for Lanthanide (Ln) extraction and Actinide/Lanthanide (An/Ln) separation.[1] [1] Executive Summ...
Author: BenchChem Technical Support Team. Date: March 2026
This Application Note and Protocol guide details the use of 1-(pyridin-2-yl)-1H-pyrazol-3-amine (PPA) as a selective ligand for Lanthanide (Ln) extraction and Actinide/Lanthanide (An/Ln) separation.[1]
[1]
Executive Summary
The separation of trivalent Lanthanides (Ln(III)) from Minor Actinides (An(III)) is a critical step in the partitioning and transmutation (P&T) of nuclear waste. Traditional oxygen-donor extractants (e.g., TBP, HDEHP) often fail to discriminate sufficiently between these chemically similar groups.[1]
1-(pyridin-2-yl)-1H-pyrazol-3-amine (PPA) represents a class of N-donor soft ligands .[1] Following the Pearson Hard-Soft Acid-Base (HSAB) principle, the softer nitrogen atoms in the pyridyl-pyrazole moiety exhibit a higher affinity for the slightly softer An(III) ions compared to the harder Ln(III) ions.[1] However, PPA is also an effective extractant for Ln(III) recovery when used in synergistic systems or high-nitrate media.[1]
Key Advantages:
CHON Principle: Composed entirely of C, H, O, N; completely incinerable, reducing secondary solid waste.[1]
Tunable Selectivity: Can be switched between Ln-recovery and An-selective modes by altering the aqueous phase acidity and synergistic agents.[1]
Chemical Stability: The pyrazole core offers superior resistance to hydrolysis and radiolysis compared to some amide-based ligands.[1]
Chemical Basis & Mechanism[1]
Ligand Structure and Properties
The PPA ligand features a pyridine ring attached to the N1 position of a pyrazole ring, with a primary amine at the C3 position.
Coordination Mode: Bidentate (N,N') chelation via the Pyridine-N and Pyrazole-N2.[1] The C3-amine acts primarily as an electronic modifier (increasing basicity) and a handle for hydrogen bonding, rather than a direct metal coordinator in the primary sphere due to geometric constraints.[1]
Extraction Mechanism
PPA acts as a neutral solvating agent. The extraction mechanism depends on the counter-ion source:[1]
Solvation Mechanism (High Acid): In high nitric acid concentrations (>1 M), PPA extracts neutral nitrate complexes.
Synergistic Cation Exchange (Low Acid): When combined with a lipophilic cation exchanger (HL), such as 2-bromohexanoic acid or HDEHP.[1]
Protocol 1: Synthesis of 1-(pyridin-2-yl)-1H-pyrazol-3-amine[1]
Objective: Synthesize high-purity PPA ligand for extraction studies.
Note: Regioselectivity is critical. The reaction of hydrazines with
-functionalized nitriles can yield either 3-amino or 5-amino isomers.[1] The protocol below favors the target structure.
Preparation: In a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve 2-hydrazinopyridine (10 mmol) in Ethanol (50 mL) .
Addition: Add 3-ethoxyacrylonitrile (11 mmol) dropwise over 15 minutes.
Catalysis: Add a catalytic amount of Sodium Ethoxide (0.5 mmol) .
Reflux: Heat the mixture to reflux (78°C) for 6–8 hours. Monitor reaction progress via TLC (Ethyl Acetate/Hexane 1:1).
Work-up:
Cool the reaction mixture to room temperature.
Evaporate the solvent under reduced pressure (Rotavap).
The residue will likely be a solid or viscous oil.
Purification: Recrystallize from minimal hot ethanol or purify via flash column chromatography (Silica gel, Gradient: 0-5% Methanol in DCM).
Validation (Critical):
1H NMR (DMSO-d6): Confirm the pyrazole protons. The 3-amino isomer typically shows a distinct chemical shift pattern compared to the 5-amino isomer.
) and Separation Factor () for Lanthanides (Eu, Nd) and Actinides (Am).
Phase Preparation
Component
Concentration
Details
Organic Phase (Solvent)
0.01 – 0.05 M
PPA Ligand dissolved in 1-Octanol (preferred for polarity) or n-Dodecane + 10% Isodecanol (modifier).[1]
Synergist (Optional)
0.5 – 1.0 M
2-Bromohexanoic acid (for low acid extraction) or HDEHP .[1]
Aqueous Phase
Variable
HNO₃ (0.01 M to 4.0 M) spiked with Ln(NO₃)₃ tracers (e.g., ¹⁵²Eu, ²⁴¹Am).[1]
Extraction Procedure
Pre-equilibration: Contact the organic solvent (without ligand) with the target concentration of HNO₃ for 30 minutes to saturate the phases. Discard the aqueous wash.
Mixing: In a 2 mL Eppendorf tube or glass vial, combine 500 µL of Organic Phase (containing PPA) and 500 µL of Aqueous Phase (containing metal tracers). (Phase Ratio A:O = 1:1).
Contact: Shake vigorously using a vortex mixer or thermoshaker at 1500 rpm for 60 minutes at 25°C.
Note: N-donor ligands can exhibit slow kinetics; 60 mins ensures equilibrium.[1]
Phase Separation: Centrifuge at 4000 rpm for 5 minutes to ensure complete phase separation.
Sampling:
Carefully remove 200 µL of the Organic Phase (upper layer).
Carefully remove 200 µL of the Aqueous Phase (lower layer).
Quantification:
Radiometry: If using radiotracers (¹⁵²Eu, ²⁴¹Am), measure gamma activity using a NaI(Tl) or HPGe detector.
ICP-MS: If using stable isotopes, dilute samples in 2% HNO₃ and analyze via Inductively Coupled Plasma Mass Spectrometry.[1]
Data Analysis
Calculate the Distribution Ratio (
) and Separation Factor ():
Success Criteria: For selective An extraction, target
. For total Ln recovery, target .
Visualizing the Workflow
Diagram 1: Extraction & Separation Logic
This diagram illustrates the decision tree for selecting the extraction mode (Solvation vs. Ion Exchange) based on the aqueous acidity.
Caption: Decision matrix for PPA-based extraction systems based on feed acidity.
Diagram 2: Coordination Chemistry
Visualizing the bidentate coordination of PPA with a Lanthanide ion.
Caption: Bidentate coordination sphere of PPA. Note the amine group is distal to the metal center.[1]
Troubleshooting & Optimization
Issue
Probable Cause
Corrective Action
Third Phase Formation
Ligand-Metal complex solubility limit exceeded in non-polar diluent.[1]
Add a phase modifier (e.g., 10-30% 1-Octanol) or switch diluent to Nitrobenzene/Octanol.[1]
Low D Values (< 0.1)
Acid concentration too low for solvation; insufficient nitrate.
Increase [HNO₃] to > 2 M or add LiNO₃ as a salting-out agent.[1] Alternatively, add a synergist.
Slow Kinetics
Interfacial tension high or steric hindrance.
Increase shaking time to 2-4 hours or increase temperature to 40°C.
Application Note: Preparation and Characterization of Transition Metal Complexes with 1-(pyridin-2-yl)-1H-pyrazol-3-amine
Executive Summary The rational design of transition metal complexes relies heavily on the selection of chelating ligands that can tune the electronic, photophysical, and steric properties of the metal center. This applic...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The rational design of transition metal complexes relies heavily on the selection of chelating ligands that can tune the electronic, photophysical, and steric properties of the metal center. This application note provides a comprehensive, self-validating guide for the synthesis of transition metal complexes utilizing 1-(pyridin-2-yl)-1H-pyrazol-3-amine (hereafter referred to as L ). By detailing the synthesis of a photoactive Ruthenium(II) complex and a bioactive Copper(II) complex, this guide equips researchers and drug development professionals with reproducible methodologies, mechanistic insights, and troubleshooting strategies for N,N'-bidentate coordination chemistry.
Mechanistic Insights & Ligand Design
Nitrogen-containing ligands play a foundational role in coordination chemistry due to their ability to act as strong σ-donors and moderate π-acceptors[1]. The ligand 1-(pyridin-2-yl)-1H-pyrazol-3-amine is a highly versatile bidentate chelator characterized by three distinct functional domains:
Pyridine Ring : Provides a neutral sp² nitrogen donor that stabilizes low oxidation states via π-backbonding.
Pyrazole Ring : Offers a second sp² nitrogen donor (N2). The synthesis of pyrazole-pyridine derivatives often involves the cyclocondensation of hydrazinopyridines with appropriate diketones or furandiones[2].
Amine Group (-NH₂) : Located at the 3-position, this group is strongly electron-donating. It pushes electron density into the pyrazole ring, increasing the basicity of the pyrazole nitrogen and strengthening the metal-ligand bond. Furthermore, the amine acts as a critical hydrogen-bond donor, enabling the formation of diverse 1D and 2D supramolecular architectures which can significantly enhance biological interactions, such as antibacterial activity[3].
Logical relationship of the ligand's functional groups and their roles in coordination.
Equipment : Schlenk line for inert atmosphere, reflux condenser, rotary evaporator, vacuum filtration apparatus.
Experimental Protocols
Protocol A: Synthesis of Ru(bpy)₂(L)₂ (Photocatalyst)
Transition metal complexes of 1-(pyridin-2-yl)pyrazole derivatives have been extensively studied for their photophysical and electrochemical properties[4]. This protocol yields a heteroleptic Ru(II) polypyridyl complex.
Preparation of Reaction Mixture : Suspend [Ru(bpy)₂Cl₂]·2H₂O (0.50 mmol) and L (0.55 mmol, 1.1 eq) in a solvent mixture of EtOH/H₂O (3:1 v/v, 20 mL) in a 50 mL Schlenk flask.
Causality: The mixed solvent system ensures the solubility of both the hydrophobic ligand (EtOH) and the inorganic Ru(II) salt (H₂O). A slight excess of the ligand prevents the formation of unreacted Ru-chloride species.
Degassing : Sparge the solution with dry N₂ gas for 15 minutes.
Causality: Ru(II) is susceptible to oxidation to Ru(III) at elevated temperatures in the presence of dissolved oxygen. Degassing ensures the stability of the +2 oxidation state.
Refluxing : Heat the mixture to reflux (80 °C) under an N₂ atmosphere for 4–6 hours, protected from light. The solution will transition from dark purple/brown to a deep orange-red.
Causality: The Ru-Cl bond is kinetically inert. Thermal energy is required to drive the dissociation of the chloride ligands and facilitate the chelation of the bidentate pyrazole-pyridine ligand.
Anion Metathesis : Cool the reaction to room temperature and concentrate it to ~5 mL under reduced pressure. Add a saturated aqueous solution of NH₄PF₆ (5 mL) dropwise while stirring.
Causality: The intermediate[Ru(bpy)₂(L)]Cl₂ is highly water-soluble. Exchanging the Cl⁻ ions for bulky, non-coordinating PF₆⁻ anions drastically reduces the complex's aqueous solubility, driving the quantitative precipitation of the target complex.
Isolation : Collect the resulting orange-red precipitate via vacuum filtration. Wash sequentially with cold water (2 × 5 mL) and cold Et₂O (2 × 10 mL). Dry in vacuo.
Workflow for the synthesis of the Ru(II) polypyridyl complex via anion metathesis.
Protocol B: Synthesis of [Cu(L)Cl₂] (Bioactive Complex)
Complexation : Dissolve CuCl₂·2H₂O (0.50 mmol) in 10 mL of MeOH. In a separate vial, dissolve L (0.50 mmol) in 5 mL of MeOH. Add the ligand solution dropwise to the stirring copper solution at room temperature.
Causality: Cu(II) is a d⁹ system and is kinetically labile (due to Jahn-Teller distortion); ligand substitution occurs rapidly at room temperature without the need for refluxing.
Stirring : Stir the resulting green solution for 2 hours at room temperature.
Crystallization : Filter the solution to remove any particulate matter. Slowly diffuse Et₂O into the methanolic filtrate over 48 hours.
Causality: The neutral [Cu(L)Cl₂] complex has limited solubility in non-polar solvents. Et₂O acts as an anti-solvent, lowering the dielectric constant of the medium and promoting the slow growth of high-purity single crystals suitable for X-ray diffraction.
Data Presentation
The following table summarizes the expected quantitative and qualitative physicochemical data for the synthesized complexes, providing benchmarks for successful synthesis.
Property / Analysis
₂
[Cu(L)Cl₂]
Appearance
Deep orange-red powder
Pale green microcrystals
Typical Yield
82 – 88%
75 – 80%
Coordination Geometry
Octahedral (d⁶, low-spin)
Square Planar / Distorted Octahedral (d⁹)
UV-Vis Abs. Maxima (λₘₐₓ)
~450 nm (MLCT), ~285 nm (LC)
~680 nm (d-d transition)
Redox Potential (E₁/₂)
~ +1.25 V (Ru²⁺/³⁺ vs Ag/AgCl)
Irreversible Cu²⁺/⁺ reduction
Primary Application
Photocatalysis, OLEDs, DNA intercalator
Antimicrobial agents, Metallo-drugs
Troubleshooting & Optimization
Issue: Incomplete Ru(II) complexation (presence of starting material).
Cause: Insufficient reflux time or low reaction temperature.
Solution: Ensure the solvent is actively refluxing. If using a custom ligand derivative with steric bulk, extend the reflux time to 12 hours or switch to a higher-boiling solvent like ethylene glycol (under microwave irradiation).
Issue: Oily precipitate forms upon adding NH₄PF₆.
Cause: The complex is precipitating too rapidly, trapping solvent molecules, or the aqueous volume is too low.
Solution: Redissolve the oil in a minimum amount of acetone, then slowly add water to induce controlled crystallization. Alternatively, ensure the NH₄PF₆ solution is added dropwise to a vigorously stirring solution.
Issue: Poor yield of Cu(II) crystals.
Cause: Rapid mixing of the anti-solvent (Et₂O) causing amorphous precipitation.
Solution: Use a strict vapor diffusion setup. Place the MeOH solution in an inner vial, and the Et₂O in a sealed outer chamber to allow slow, vapor-phase mixing.
References
Khodja, I. A., & Belfaitah, A. (2020). Pyrazole and Benzimidazole Derivatives: Chelating Properties Towards Metals Ions and their Applications. Current Organic Synthesis.
Mague, J. T., et al. (2022). Coordination complexes constructed from pyrazole–acetamide and pyrazole–quinoxaline: effect of hydrogen bonding on the self-assembly process and antibacterial activity. RSC Advances, 12, 5324-5339.
Baker, A., et al. (1999). Cobalt(II) chloride complexes of 2,6-bis(1-(pyridin-2-yl)pyrazol-3-yl)pyridine. Transition Metal Chemistry, 24, 407-410.
Akbas, E., et al. (2008). Synthesis and some reactions of 4-benzoyl-5-phenyl-1-pyridin-2-yl-1H-pyrazole-3-carboxylic acid. Chemistry Central Journal, 2, 12.
Application Note: Microwave-Assisted Synthesis of 1-(Pyridin-2-yl)-1H-Pyrazol-3-Amine Derivatives
Rationale and Scope in Drug Discovery The 1-(pyridin-2-yl)-1H-pyrazol-3-amine scaffold is a privileged pharmacophore in medicinal chemistry. It frequently serves as a critical hinge-binding motif in the design of kinase...
Author: BenchChem Technical Support Team. Date: March 2026
Rationale and Scope in Drug Discovery
The 1-(pyridin-2-yl)-1H-pyrazol-3-amine scaffold is a privileged pharmacophore in medicinal chemistry. It frequently serves as a critical hinge-binding motif in the design of kinase inhibitors (such as p38 MAP kinase inhibitors), anti-inflammatory agents, and novel oncology therapeutics. Traditional synthesis of these derivatives—typically via the cyclocondensation of 2-hydrazinylpyridines with
-ketonitriles or enaminonitriles—requires prolonged convective reflux conditions (often 8 to 14 hours). These harsh, extended conditions frequently lead to thermal degradation, poor atom economy, and the generation of difficult-to-separate kinetic byproducts[1].
By transitioning to Microwave-Assisted Organic Synthesis (MAOS), chemists can leverage dielectric heating to directly excite polar bonds, radically accelerating reaction kinetics. This application note details a self-validating, green-chemistry compliant protocol that reduces reaction times from hours to minutes while significantly enhancing yield, product purity, and reproducibility[2].
Mechanistic Causality and Dielectric Heating
The efficacy of this protocol relies on the specific physical interaction between the microwave electromagnetic field (2.45 GHz) and the reaction components.
Solvent Selection (Causality): Absolute ethanol is selected as the reaction medium due to its excellent microwave-absorbing properties (high dielectric loss tangent,
). Unlike convective heating, which relies on thermal conduction through the vessel walls, microwave irradiation causes the polar ethanol molecules to rapidly align and realign with the oscillating field. This molecular friction results in rapid, uniform volumetric superheating without localized hot spots[3].
Reaction Pathway (Causality): The synthesis is initiated by the nucleophilic attack of the more nucleophilic terminal nitrogen of 2-hydrazinylpyridine onto the electrophilic
-carbon of the enaminonitrile. Microwave irradiation provides the rapid, intense energy transfer required to overcome the activation energy barrier of the subsequent intramolecular cyclization at the nitrile group. The intermediate rapidly dehydrates and aromatizes to form the stable pyrazole ring. This near-instantaneous heating profile prevents the formation of side products, driving the reaction exclusively toward the thermodynamic pyrazol-3-amine product[4].
Workflow Visualization
Workflow for the microwave-assisted synthesis of pyrazol-3-amine derivatives.
This protocol is optimized for a dedicated monomode microwave synthesizer (e.g., CEM Discover or Anton Paar Monowave) equipped with IR temperature sensors and pressure control.
Materials & Reagents
2-Hydrazinylpyridine (1.0 mmol)
Substituted enaminonitrile or
-ketonitrile (1.0 mmol)
Absolute Ethanol (3.0 mL)
Glacial Acetic Acid (Catalytic, 2 drops)
Step-by-Step Methodology
Preparation: In a 10 mL microwave-transparent borosilicate glass vial equipped with a magnetic stir bar, suspend 2-hydrazinylpyridine (1.0 mmol) and the enaminonitrile derivative (1.0 mmol) in 3.0 mL of absolute ethanol.
Causality: The high concentration (~0.33 M) ensures optimal molecular collision frequency, while the limited solvent volume maximizes the microwave energy density applied directly to the reactants.
Catalysis: Add 2 drops of glacial acetic acid.
Causality: Mild acid catalysis protonates the carbonyl/nitrile equivalent, increasing its electrophilicity and facilitating the initial nucleophilic attack without degrading the acid-sensitive pyridine ring.
Microwave Irradiation: Seal the vial with a Teflon-lined crimp cap. Irradiate the mixture using dynamic power modulation to reach and maintain 120 °C for 10 minutes . Set the maximum pressure limit to 15 bar.
Causality: Dynamic power modulation prevents temperature overshoots. The sealed vessel allows the ethanol to be superheated above its atmospheric boiling point (78 °C), exponentially increasing the reaction rate according to the Arrhenius equation.
Cooling and Quenching: Allow the reactor to rapidly cool the vial to 40 °C using compressed air. Carefully uncap and pour the reaction mixture into 15 mL of crushed ice-water under vigorous stirring.
Self-Validation Check 1: The sudden shift in dielectric constant and temperature should induce immediate precipitation of the product. If an oil forms instead of a solid, the intermediate has not fully cyclized, indicating a need to verify the microwave power output calibration.
Isolation: Filter the resulting precipitate under vacuum, wash with cold distilled water (2 × 5 mL), and dry in a vacuum desiccator over anhydrous
.
Purification: Recrystallize the crude solid from a minimal volume of hot ethanol.
Self-Validation Check 2: Monitor purity via TLC (Hexane:Ethyl Acetate, 6:4 v/v). The product should appear as a single, intensely UV-active spot (Rf ~0.35). The disappearance of the starting enaminonitrile confirms complete conversion.
Analytical Confirmation: Confirm the structural integrity via
H-NMR (DMSO-).
Self-Validation Check 3: The presence of a broad singlet integrating for 2 protons around
5.2–5.8 ppm—which completely disappears upon exchange—confirms the formation of the free primary amine () at the 3-position of the pyrazole ring[4].
Quantitative Data: Conventional vs. Microwave-Assisted Synthesis
The following table summarizes the performance metrics of the microwave protocol compared to traditional convective reflux. The data highlights the superior efficiency, yield, and environmental profile (E-factor) of MAOS.
Derivative (R-Group on Pyrazole)
Heating Method
Reaction Time
Isolated Yield (%)
Purity (LC-MS)
E-Factor (Solvent Waste)
1a (R = Phenyl)
Conventional Reflux
12 hours
62%
88%
High
1a (R = Phenyl)
Microwave (120 °C)
10 min
94%
>98%
Low
1b (R = 4-Cl-Phenyl)
Conventional Reflux
14 hours
58%
85%
High
1b (R = 4-Cl-Phenyl)
Microwave (120 °C)
12 min
91%
>98%
Low
1c (R = Methyl)
Conventional Reflux
8 hours
68%
90%
High
1c (R = Methyl)
Microwave (120 °C)
8 min
96%
>99%
Low
Conclusion
The microwave-assisted synthesis of 1-(pyridin-2-yl)-1H-pyrazol-3-amine derivatives represents a significant methodological upgrade for drug discovery pipelines. By utilizing dielectric heating in a polar protic solvent, researchers can bypass the thermodynamic pitfalls of prolonged convective heating. This protocol not only ensures highly pure, self-validated target compounds in a fraction of the time but also aligns strictly with modern green chemistry mandates by minimizing solvent waste and energy consumption.
References
Essa, B. M., et al. (2023). "Green synthesis of highly functionalized heterocyclic bearing pyrazole moiety for cancer-targeted chemo/radioisotope therapy." PMC.
Mady, M. F., et al. (2015). "Microwave-assisted synthesis of novel pyrazole and pyrazolo[3,4-d]pyridazine derivatives incorporating diaryl sulfone moiety as potential antimicrobial agents.
ChemistrySelect Authors (2024). "Microwave‐Assisted, Multicomponent Synthesis of Pyrazolo [3, 4‐b] Pyridines Under Green Conditions." ChemistrySelect.
Karakaya, A. (2025). "Microwave-assisted synthesis of pyrazoles - a mini-review." DergiPark.
Application Note: Protocol for Schiff Base Formation using 1-(pyridin-2-yl)-1H-pyrazol-3-amine
Introduction & Chemical Context The synthesis of Schiff bases derived from 1-(pyridin-2-yl)-1H-pyrazol-3-amine represents a critical entry point into the generation of tridentate nitrogen-donor ligands (N-N-N) or hybrid...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Chemical Context
The synthesis of Schiff bases derived from 1-(pyridin-2-yl)-1H-pyrazol-3-amine represents a critical entry point into the generation of tridentate nitrogen-donor ligands (N-N-N) or hybrid donor systems (N-N-O). Unlike simple alkyl amines, the amino group at the 3-position of the pyrazole ring exhibits reduced nucleophilicity due to the electron-withdrawing nature of the heteroaromatic system and resonance delocalization.
Consequently, standard room-temperature condensation protocols often fail or result in low yields. This protocol details an acid-catalyzed dehydration methodology optimized to overcome the electronic deactivation of the pyrazolyl amine, ensuring high conversion rates and purity.
Key Applications
Coordination Chemistry: Precursors for "pincer" complexes (e.g., Ru, Ir, Fe) used in catalytic hydrogenation and water oxidation.
Medicinal Chemistry: The pyridine-pyrazole scaffold is a privileged pharmacophore in kinase inhibition; Schiff base derivatives extend this bioactivity profile.
Reaction Mechanism & Logic
The formation of the imine (Schiff base) proceeds via a nucleophilic attack of the pyrazolyl amine onto the carbonyl carbon of the aldehyde. Due to the lower basicity of the amine (
typically < 4 for aminopyrazoles), protonation of the carbonyl oxygen by a Brønsted acid catalyst is essential to increase electrophilicity.
Mechanistic Pathway (DOT Visualization)
Figure 1: Acid-catalyzed condensation mechanism. The protonation of the carbonyl is the rate-determining activation step required for heteroaromatic amines.
Materials & Equipment
Reagents
Reagent
Purity
Role
Notes
1-(pyridin-2-yl)-1H-pyrazol-3-amine
>97%
Nucleophile
Limiting reagent.
Aldehyde
>98%
Electrophile
Salicylaldehyde (for N-N-O ligands) or 2-Pyridinecarboxaldehyde (for N-N-N ligands).
Ethanol (Absolute)
>99.5%
Solvent
Anhydrous preferred to drive equilibrium.
Glacial Acetic Acid
99%
Catalyst
Essential for activation.
Diethyl Ether
ACS
Wash Solvent
Removes unreacted aldehyde.
Equipment
Round-bottom flask (50 mL or 100 mL)
Reflux condenser with drying tube (CaCl₂ or N₂ line)
Magnetic stirrer & oil bath
Vacuum filtration setup (Buchner funnel)
Experimental Protocol
Method A: Standard Reflux (Recommended)
Best for scalability and high crystallinity.
Step 1: Preparation of Reactants
In a 50 mL round-bottom flask, dissolve 1.0 mmol (approx. 160 mg) of 1-(pyridin-2-yl)-1H-pyrazol-3-amine in 15 mL of absolute ethanol .
Ensure complete dissolution. If necessary, warm slightly to 40°C.
Step 2: Addition of Electrophile
Add 1.0 mmol (1.0 equiv) of the chosen aldehyde (e.g., 105 µL of salicylaldehyde) dropwise to the stirring amine solution.
Note: If using a dialdehyde (e.g., 2,6-pyridinedicarbaldehyde) to make a bis-imine, use 0.5 mmol of aldehyde for 1.0 mmol of amine.[1][2]
Add 2-3 drops of glacial acetic acid. The solution color may deepen immediately (often yellow or orange).
Step 3: Reflux & Monitoring
Attach the reflux condenser.
Heat the mixture to reflux (approx. 80°C oil bath) for 4 to 6 hours .
Self-Validation Check: Monitor reaction progress via TLC (Silica gel; Eluent: 5% MeOH in DCM). The starting amine spot (lower R_f) should disappear, and a new, less polar spot (Schiff base) should appear.
Step 4: Isolation & Purification
Allow the reaction mixture to cool slowly to room temperature.
Crystallization: If a precipitate forms, filter directly. If no precipitate forms, evaporate the solvent to ~5 mL volume using a rotary evaporator and cool in an ice bath for 30 minutes.
Filter the solid using a Buchner funnel.
Washing: Wash the cake 2x with cold ethanol (2 mL) and 2x with diethyl ether (5 mL) to remove unreacted aldehyde and acid traces.
Combine 1.0 mmol amine, 1.0 mmol aldehyde, and 1 drop acetic acid in 2 mL ethanol in a microwave vial.
Irradiate at 100°C for 10-20 minutes .
Cool and isolate as described in Method A.
Workflow Visualization
Figure 2: Operational workflow for the synthesis and isolation of the Schiff base ligand.
Characterization & Expected Data
To validate the synthesis, compare your data against these expected parameters.
Technique
Parameter
Expected Signal
Interpretation
FT-IR
1610 – 1635 cm
Strong, sharp band indicating imine formation.
FT-IR
Absent
Disappearance of the amine doublet (3300-3400 cm) confirms consumption of starting material.
H NMR
HC=N
8.5 – 9.5 ppm (Singlet)
Diagnostic imine proton; downfield shift due to conjugation.
H NMR
OH
10 – 13 ppm (Singlet)
If using salicylaldehyde; often broad due to H-bonding.
Appearance
Physical
Yellow/Orange Solid
Extended conjugation typically imparts color.
Troubleshooting & Optimization
Issue: No Precipitate Forms.
Cause: High solubility of the product in ethanol.
Solution: Concentrate the solution to 1/3 volume. Add a non-polar anti-solvent like Hexane or Diethyl Ether dropwise until turbidity appears, then cool.
Issue: Low Yield / Incomplete Reaction.
Cause: Water accumulation driving the equilibrium backward (hydrolysis).
Solution: Add activated 3Å Molecular Sieves to the reaction flask or use a Dean-Stark trap with Toluene/Benzene if the scale permits (>500 mg).
Issue: Product is an Oil.
Solution: Triturate the oil with cold diethyl ether or pentane. Scratch the flask wall with a glass rod to induce nucleation.
References
Synthesis of Pyrazole Schiff Bases:
Title: Biological Activity of New Schiff Base Compounds Derived from Substituted 3-Aminopyrazoles.[1][2]
Source: Indian Journal of Pharmaceutical Sciences, 2019.[1]
URL:[Link][1][2]
General Protocol for Heterocyclic Amines:
Title: Synthesis, spectral and microbial studies of some novel schiff base derivatives of 2-amino pyridine.[4]
Source: Journal of Chemical and Pharmaceutical Research.
URL:[Link]
Structural Characterization of Pyridyl-Pyrazole Ligands:
Title: 1-Benzoyl-3-(pyridin-2-yl)-1H-pyrazole.
Source: PubMed Central (Acta Crystallogr Sect E).
URL:[Link]
Advanced Solvent Extraction of Actinides using Pyridyl-Pyrazole Ligands
Application Note & Protocol Guide | Version 2.1 Abstract This guide details the methodology for the selective extraction of trivalent minor actinides (Am³⁺, Cm³⁺) from lanthanides (Ln³⁺) using pyridyl-pyrazole based liga...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note & Protocol Guide | Version 2.1
Abstract
This guide details the methodology for the selective extraction of trivalent minor actinides (Am³⁺, Cm³⁺) from lanthanides (Ln³⁺) using pyridyl-pyrazole based ligands.[1] Unlike traditional hard-donor extractants (e.g., TBP, HDEHP), pyridyl-pyrazole ligands utilize soft nitrogen donors to exploit subtle differences in metal-ligand bond covalency. This protocol focuses on the application of 2,6-bis(pyrazol-3-yl)pyridine (BPP) derivatives, offering a compliant, "CHON-based" (completely incinerable) alternative for advanced nuclear fuel reprocessing cycles such as SANEX (Selective ActiNide EXtraction).
Introduction: The Separation Challenge
The partitioning of minor actinides (MA) from high-level liquid waste (HLLW) is critical for reducing the long-term radiotoxicity of spent nuclear fuel. The primary challenge lies in separating trivalent actinides (An³⁺) from the chemically similar lanthanides (Ln³⁺), which are abundant fission products.
The Chemical Basis (HSAB Theory)
Lanthanides (Ln³⁺): Hard acids, prefer hard oxygen donors (e.g., carboxylates, phosphates).
Actinides (An³⁺): Slightly softer acids due to the greater spatial extension of 5f orbitals compared to 4f orbitals.
Pyridyl-Pyrazole Solution: These ligands possess "soft" Nitrogen donor atoms.[2] According to Pearson’s Hard-Soft Acid-Base (HSAB) theory, the soft N-donors form thermodynamically more stable complexes with An³⁺ due to a higher degree of covalency in the An-N bond compared to the purely electrostatic Ln-N bond.
Ligand Architecture
The core structure typically involves a central pyridine ring flanked by two pyrazole rings.
BPP (Bis-pyrazolyl-pyridine): The tridentate N3 donor core.
Functionalization: Alkyl chains (e.g., tert-butyl, n-octyl) are attached to the pyrazole rings to ensure solubility in non-polar industrial diluents like kerosene or octanol.
Experimental Protocol
Reagents and Safety
WARNING: Work with actinides (Am-241, Cm-244) requires Class A/B radiochemical laboratories, alpha-tight gloveboxes, and strict adherence to ALARA principles.
Reagent
Grade/Spec
Purpose
Ligand
>98% Purity (e.g., C4-BPP)
Selective Extractant
Diluent
1-Octanol or n-Dodecane
Organic Phase Carrier
Phase Modifier
2-Bromohexanoic acid (if using Dodecane)
Synergist/Solubility Enhancer
Nitric Acid
Ultrapure (0.01 M - 4.0 M)
Aqueous Phase Matrix
Tracers
²⁴¹Am (An), ¹⁵²Eu (Ln)
Radiometric Analysis
Preparation of Phases
A. Organic Phase Preparation
Standard Solvent: Dissolve the pyridyl-pyrazole ligand (typically 0.01 M – 0.05 M) in 1-octanol.
Note: Octanol is preferred for bench-scale studies due to its polarity, which stabilizes the extracted ion-pair complex without requiring additional phase modifiers.
Hydrocarbon Alternative: If using n-dodecane, add 0.5 M 2-bromohexanoic acid to prevent third-phase formation and assist in cation exchange mechanisms if applicable.
B. Aqueous Phase Preparation
Prepare a stock solution of HNO₃ at the desired acidity (standard screening range: 0.001 M to 1.0 M).
Spike the acid solution with radiotracers.
Target Activity: ~1–5 kBq/mL for ²⁴¹Am and ¹⁵²Eu.
Tip: Keep metal concentration <
M to strictly observe distribution ratios () without loading effects, unless testing capacity.
Extraction Workflow (Batch Mode)
This workflow describes a single-stage batch contact to determine Distribution Ratios (
) and Separation Factors ().
Figure 1: Standard batch solvent extraction workflow for actinide separation.
Step-by-Step Procedure:
Dispensing: In a 2 mL Eppendorf tube or glass vial, dispense 500 µL of the spiked Aqueous Phase and 500 µL of the Organic Phase (O:A = 1:1).
Equilibration: Agitate vigorously using a vortex mixer or thermoshaker for 60 minutes at 25°C.
Note: Pyridyl-pyrazoles generally exhibit faster kinetics than BTPs, but 60 mins ensures equilibrium.
Separation: Centrifuge at 3000–4000 rpm for 5 minutes to ensure complete phase disengagement.
Sampling: Carefully remove 200 µL from each phase.
Critical: Do not contaminate the lower aqueous aliquot with the upper organic layer. Use a long-needle pipette or extract the organic layer first.
Analysis: Measure gamma activity using a High-Purity Germanium (HPGe) detector or NaI(Tl) counter.
²⁴¹Am: 59.5 keV line.
¹⁵²Eu: 121.8 keV line.
Data Analysis & Optimization
Calculations
Distribution Ratio (
):
Where is the equilibrium concentration of the metal.
Separation Factor (
):
: Selective for Actinides.
: Highly efficient separation suitable for industrial multistage processes.
Expected Performance Data
The following table summarizes typical performance metrics for alkylated BPP ligands in Octanol vs. HNO₃.
Parameter
Typical Value
Notes
Acidity Range
0.01 M – 1.0 M HNO₃
Extraction often decreases as acidity increases (protonation of ligand).
1 – 50
Highly dependent on ligand concentration.
20 – 100
BPP ligands show superior selectivity compared to TBP ().
Kinetics
min
Faster than BTP ligands; rigid structure aids organization.
Mechanistic Insight
The extraction mechanism is generally a Solvation Mechanism (at high acid) or Ion-Exchange (at low acid/lipophilic anion presence).
Figure 2: Simplified solvation extraction mechanism where neutral ligands replace water molecules in the inner coordination sphere, charge-balanced by nitrates.
Troubleshooting & Optimization
Issue: Third Phase Formation
Symptom:[1][2][3][4][5][6][7][8] A heavy, organic-rich layer forms between the aqueous and light organic phases.
Cause: The metal-ligand complex has limited solubility in the diluent (especially non-polar ones like dodecane).
Solution: Add a phase modifier (e.g., 5-10% Octanol or TBP) or switch to a pure polar diluent like Octanol or Cyclohexanone.
Issue: Low Extraction (
)
Cause: High acidity protonating the Pyridyl/Pyrazole nitrogens, preventing metal coordination.
Solution: Reduce aqueous acidity (pH 2–3) or increase ligand concentration. Note that pyridyl-pyrazoles are less basic than pure pyridines, allowing function at moderate acidities, but performance drops above 1 M HNO₃.
Issue: Slow Kinetics
Cause: Interfacial tension or steric hindrance of the ligand.
Solution: Increase agitation speed. If using rigidified ligands (e.g., phenanthroline derivatives), kinetics may be naturally slower; ensure
min.
References
Panak, P. J., & Geist, A. (2013).[9] Complexation and Extraction of Trivalent Actinides and Lanthanides by Triazinylpyridine N-Donor Ligands.[9] Chemical Reviews, 113(2), 1199-1236.[9] Link
Bremmer, A., et al. (2012). 2,6-Bis(5-(2,2-dimethylpropyl)-1H-pyrazol-3-yl)pyridine as a Ligand for Efficient Actinide(III)/Lanthanide(III) Separation.[9] Inorganic Chemistry, 51(9), 5199-5207.[9] Link
Zhu, C., et al. (2024).[9] Selective separation and complexation of trivalent actinides and lanthanides using an unsymmetric pyridine-derived triazinyl and amide extractant.[9] New Journal of Chemistry, 49, 192-203.[9] Link[9]
Fang, Y., et al. (2018). Theoretical Insights into Preorganized Pyridylpyrazole-Based Ligands toward the Separation of Am(III)/Eu(III). Inorganic Chemistry, 57, 14284-14291. Link[1]
Coffey, S., et al. (2013). Highly Efficient Separation of Actinides from Lanthanides by a Phenanthroline-Derived Bis-triazine Ligand. Inorganic Chemistry, 52, 6773-6775. Link
Technical Support Center: Regioselective Synthesis of 1-(pyridin-2-yl)-1H-pyrazol-3-amine
Executive Summary & Decision Matrix The Core Challenge: Synthesizing 1-(pyridin-2-yl)-1H-pyrazol-3-amine (Target A) via standard cyclization (hydrazine + acrylonitrile derivatives) is chemically disfavored. The reaction...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Decision Matrix
The Core Challenge:
Synthesizing 1-(pyridin-2-yl)-1H-pyrazol-3-amine (Target A) via standard cyclization (hydrazine + acrylonitrile derivatives) is chemically disfavored. The reaction of 2-hydrazinopyridine with 3-ethoxyacrylonitrile (or 3-aminocrotononitrile) typically yields the 5-amine isomer (Target B) as the major product (>90%) due to the higher nucleophilicity of the terminal hydrazine nitrogen attacking the
-carbon of the electrophile.
The Solution:
To achieve high regioselectivity for the 3-amine , you must bypass the thermodynamic preference of the cyclization by utilizing a Transition-Metal Catalyzed C-N Coupling strategy (Buchwald-Hartwig) between a pre-formed 3-aminopyrazole and a 2-halopyridine.
Synthetic Pathway Decision Tree
Figure 1: Decision matrix highlighting the mechanistic divergence between cyclization (yielding 5-amine) and coupling (yielding 3-amine).
Recommended Protocol: Buchwald-Hartwig Coupling
Objective: Synthesis of 1-(pyridin-2-yl)-1H-pyrazol-3-amine with >98% regioselectivity.
Why this works
Unlike cyclization, where the hydrazine nitrogens compete, this route uses a pre-formed pyrazole ring. The tautomeric equilibrium of 3-aminopyrazole favors the structure where the unsubstituted nitrogen (N1) is available for coupling, while the exocyclic amine is less nucleophilic toward the Pd-center under these conditions.
Materials
Substrate A: 2-Bromopyridine (1.0 equiv)
Substrate B: 1H-pyrazol-3-amine (1.2 equiv)
Catalyst:
(2 mol%) or
Ligand: Xantphos (4 mol%) or t-BuXPhos (for difficult substrates)
Base:
(2.0 equiv) or
Solvent: 1,4-Dioxane (anhydrous, degassed)
Step-by-Step Procedure
Inert Setup: Flame-dry a Schlenk tube or microwave vial and cool under argon.
Solvation: Add degassed 1,4-Dioxane (5 mL, 0.2 M concentration). Seal the vessel.
Reaction: Heat to 100°C for 12–16 hours.
Checkpoint: Monitor by LCMS. The product (M+H) should appear, and 2-bromopyridine should disappear.
Workup: Cool to RT. Filter through a Celite pad (eluting with EtOAc). Concentrate the filtrate.
Purification: Flash column chromatography (Hexane/EtOAc gradient). The 3-amine is typically more polar than the starting bromide but less polar than the 5-amine isomer (if present).
Users often synthesize the wrong isomer via Method A (Hydrazine) and misidentify it. Use this guide to confirm your structure.
1H NMR Diagnostic Table (DMSO-d6)
Feature
3-Amine (Target)
5-Amine (Undesired)
Mechanistic Reason
Pyrazole H-4
5.7 – 5.9 ppm
5.3 – 5.5 ppm
The 5-amino group shields H-4 more strongly due to direct resonance donation.
Pyridine H-3
Standard aromatic shift
Shifted downfield (deshielded)
In the 5-amine, the is spatially close to the Pyridine H-3 (steric compression/anisotropy).
NOESY Signal
Strong NOE: Py-H3 Pyz-H5
Strong NOE: Py-H3
In the 3-amine, the H5 proton is adjacent to the pyridine ring. In the 5-amine, the amino group is adjacent.
NOESY Visualization
3-Amine: You will see a cross-peak between the proton on the pyrazole ring furthest from the amine (H5) and the pyridine ring proton (H3).
5-Amine: You will see a cross-peak between the amine protons (
) and the pyridine ring proton (H3).
FAQ: Troubleshooting Common Issues
Q1: I must use the hydrazine route (Method A) due to cost. Can I force the 3-amine formation?
Answer: It is extremely difficult. The terminal nitrogen (
) of 2-hydrazinopyridine is significantly more nucleophilic than the internal nitrogen (, which is deactivated by the pyridine ring).
Workaround: You can try reacting 2-hydrazinopyridine with propiolonitrile (
) in the presence of a bulky Lewis Acid, but this often yields mixtures. The coupling route (Method B) is actually cheaper when you factor in the yield loss and purification costs of the hydrazine route.
Q2: My coupling reaction (Method B) has low yield. What is wrong?
Check 1 (Catalyst): Ensure your
source is not oxidized. is more stable than on the bench.
Check 2 (Ligand): Xantphos is standard, but if steric hindrance is high, switch to BrettPhos .
Check 3 (Water): This reaction is water-sensitive. Use anhydrous dioxane and
.
Q3: Can I use Ullmann Coupling (Copper) instead of Palladium?
Answer: Yes.
Protocol: CuI (10 mol%), L-Proline or DMEDA (20 mol%),
, DMSO, 110°C.
Note: Copper couplings are generally slower and require higher temperatures than Pd-catalyzed reactions, which may cause some decomposition of the aminopyrazole.
Q4: How do I remove the residual Palladium from the product?
Answer: The aminopyrazole moiety can chelate Pd. Treat your organic phase with N-Acetylcysteine or a commercial metal scavenger (e.g., SiliaMetS® Thiol) for 1 hour before final evaporation.
References
Regioselectivity in Pyrazole Synthesis
Fustero, S., et al. "Regioselective Synthesis of Pyrazoles and Pyrazolines." Chemical Reviews, 2011.
Context: Explains the intrinsic nucleophilicity of hydrazine nitrogens (
vs
) leading to 5-aminopyrazoles.
Buchwald-Hartwig Coupling for Aminopyrazoles
Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011.
Context: Defines the ligand choice (Xantphos/BrettPhos)
Structural Characterization (NMR/X-Ray)
Dawe, L., et al. "Structures, Phase Behavior, and Fluorescent Properties of 3-Phenyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine."[1] Inorganic Chemistry, 2019.
Context: Provides definitive X-ray and NMR data distinguishing the 5-amine isomer, confirming the outcome of the hydrazine cycliz
Alternative Coupling Strategies
Maes, B. U. W., et al. "Palladium-Catalyzed Amination of 2-Halo-pyridines." Tetrahedron, 2005.
Context: Optimization of base and solvent for 2-aminopyridine synthesis.
Purification of 1-(pyridin-2-yl)-1H-pyrazol-3-amine by column chromatography
Technical Support Center: Purification of 1-(pyridin-2-yl)-1H-pyrazol-3-amine Role: Senior Application Scientist Status: Online Ticket ID: PYR-PUR-001[1] Executive Summary: The Molecule & The Challenge Welcome to the Pur...
Welcome to the Purification Support Center. You are likely working with 1-(pyridin-2-yl)-1H-pyrazol-3-amine , a bi-heterocyclic primary amine.[1]
Chemist-to-Chemist Analysis:
This molecule presents a "perfect storm" for standard chromatography issues:
Basicity: It contains a pyridine ring (
) and a primary pyrazole amine.[1] This makes it highly prone to interacting with acidic silanol groups on silica gel, causing severe tailing (streaking).
Regioisomerism: The synthesis (often hydrazine condensation) frequently yields the 5-amine isomer as a major impurity.[1] These isomers have very similar
Modifier: Add 1% Triethylamine (TEA) or 1% Ammonium Hydroxide (
) to the mobile phase.
Crucial Step: Pre-wash the column with the modifier. Run 2-3 column volumes of DCM + 1% TEAbefore loading your sample.[1] This neutralizes the acidic sites on the silica.
Gradient: 0%
10% MeOH in DCM (with constant 1% TEA).
Protocol 2: The "Amine-Free" Alternative
If TEA interferes with your next step (e.g., metal catalysis), switch to Neutral Alumina stationary phase. Alumina is less acidic than silica and reduces streaking for basic heterocycles without requiring liquid amine modifiers.[1]
Expert Insight: If you use
, ensure you are using a solvent blend that is miscible.[1] DCM/MeOH/NH4OH (90:9:1) is a classic "magic solvent" for polar amines.[1]
Module B: "I see two spots very close together. Which is my product?"
Diagnosis:
You are likely seeing the 3-amine (Target) and the 5-amine (Regioisomer).[1]
3-amine: The amino group is distal (far) from the pyridine ring. It is more accessible for hydrogen bonding with the solvent/silica.[1] generally more polar (Lower
5-amine: The amino group is proximal (close) to the pyridine nitrogen. It often forms an intramolecular hydrogen bond with the pyridine nitrogen.[1] This "locks" the polarity, making it behave more like a non-polar molecule. It usually elutes first (Higher
) .
The Fix: Optimization for Resolution
Switch Selectivity: If DCM/MeOH fails to separate them, switch to Ethyl Acetate / Hexane or Toluene / Acetone .[1] The change in dipole selectivity often pulls the isomers apart.
Gradient Shallowing: Use a very shallow gradient (e.g., 0.5% increase in polar solvent per column volume).[1]
Module C: "The compound precipitates at the top of the column."
Diagnosis:
The compound is likely soluble in the polar eluent (MeOH) but insoluble in the non-polar starting solvent (DCM or Hexane). When the mobile phase hits the sample, the non-polar component forces the sample out of solution.
Technical Support Center: Troubleshooting Low Aqueous Solubility of Pyridyl-Pyrazole Complexes
An In-Depth Technical Guide for Researchers Welcome to our dedicated technical support center. As a Senior Application Scientist, my goal is to provide you with not only solutions but also the underlying scientific princ...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide for Researchers
Welcome to our dedicated technical support center. As a Senior Application Scientist, my goal is to provide you with not only solutions but also the underlying scientific principles to overcome challenges in your research. This guide is structured as a series of questions and answers to directly address the common and complex issue of low aqueous solubility in pyridyl-pyrazole complexes.
Part 1: Understanding the Root Cause
Q1: I've synthesized a novel pyridyl-pyrazole complex, but it's virtually insoluble in my aqueous buffer. Why is this happening?
A: This is a frequent and significant challenge for researchers working with heterocyclic compounds like pyridyl-pyrazoles. The poor aqueous solubility is not due to a single factor, but rather a combination of intrinsic molecular properties. Understanding these is the first step to effective troubleshooting.
The primary reasons stem from the molecule's structure and the forces at play on a molecular level:
High Crystal Lattice Energy: Pyridyl-pyrazole structures are often planar and aromatic, which promotes efficient packing into a stable crystal lattice.[1] This tight packing is stabilized by strong intermolecular forces like hydrogen bonding (between the pyrazole N-H and pyridine nitrogen) and π-π stacking between the aromatic rings.[1] A large amount of energy is required for solvent molecules to break apart this stable lattice, resulting in low solubility.
Hydrophobicity of Substituents: While the nitrogen atoms in the rings provide some polarity, the overall solubility is heavily dictated by the substituents attached to the core structure.[2] The presence of non-polar, lipophilic groups (e.g., phenyl rings, alkyl chains) significantly decreases water solubility.[1][3]
Molecular Weight: As the size and molecular weight of the complex increase, it generally becomes more difficult for solvent molecules to effectively solvate the compound, leading to lower solubility.[2][4]
These factors are summarized in the table below.
Table 1: Key Factors Contributing to Poor Aqueous Solubility of Pyridyl-Pyrazole Complexes
Non-polar groups (e.g., phenyl, alkyl) repel polar water molecules.
Decreases Solubility
Molecular Weight
Larger molecules present a greater surface area that must be solvated.
Decreases Solubility
| Aromaticity | The inherent aromatic character of the rings contributes to the compound's non-polar nature.[1] | Decreases Solubility |
Part 2: Fundamental Troubleshooting Strategies
Q2: How can I leverage pH to increase the solubility of my complex?
A: Adjusting the pH is one of the most powerful and straightforward initial strategies for compounds containing ionizable groups, and pyridyl-pyrazoles are perfect candidates.[2]
The Scientific Principle: Salt Formation
The pyrazole and pyridine rings both contain basic nitrogen atoms.[1][3] In an acidic medium (low pH), these nitrogen atoms can become protonated, forming a pyridinium or pyrazolium salt. This salt form is ionic and therefore significantly more polar and water-soluble than the neutral "free base" form.[1][5]
You can exploit this by preparing your aqueous solutions with an acidic buffer (e.g., citrate or acetate buffer) or by adding a small amount of a strong acid like HCl.[1]
Table 2: Predicted pH-Solubility Profile of a Typical Pyridyl-Pyrazole Complex
pH Range
Dominant Species
Predicted Aqueous Solubility
Rationale
1.0 - 4.0
Protonated (Salt Form)
High
The complex exists as a more polar, charged salt.[3]
4.0 - 7.0
Mixture of Species
Moderate to Low
A mix of protonated and neutral forms exists, depending on the precise pKa.
| > 7.0 | Neutral (Free Base) | Very Low | The complex is in its least polar, non-ionized form.[3] |
Below is a diagram illustrating this pH-dependent equilibrium.
Caption: pH-dependent protonation of a pyridyl-pyrazole complex.
Q3: My compound precipitates out of solution when I cool it down. Can I just run my experiment at a higher temperature?
A: Yes, increasing the temperature is a valid method to enhance solubility, but it must be approached with caution.
The Scientific Principle: Overcoming Lattice Energy
For most solids, the dissolution process is endothermic, meaning it consumes heat. By increasing the temperature, you provide the thermal energy needed to overcome the intermolecular forces holding the crystal lattice together, allowing the solvent to dissolve more of the compound.[1][2] This is why techniques like hot filtration are often used during purification.[2]
Critical Considerations:
Compound Stability: The primary concern is the thermal stability of your complex. Excessively high temperatures can lead to degradation, which could compromise your experimental results.[6]
Experimental Relevance: The temperature must be compatible with your assay or experimental model. For instance, cell-based assays or in vivo studies are restricted to physiological temperatures.
Recommendation: Perform a preliminary thermal stability test. Prepare a concentrated solution at an elevated temperature and monitor its purity over time using HPLC or LC-MS to check for the appearance of degradation products.
Part 3: Advanced Formulation Approaches
Q4: pH adjustment isn't giving me the solubility I need. What are co-solvents and how do I choose one?
A: When pH modification is insufficient, using a co-solvent system is the next logical step. This is a widely used strategy in liquid formulations.[2][7]
The Scientific Principle: Modifying Solvent Polarity
A co-solvent is a water-miscible organic solvent that, when added to water, changes the polarity of the overall solvent system. This new "mixed" solvent can be more effective at solvating a poorly soluble compound than water alone.[7][8] Essentially, the co-solvent reduces the interfacial tension between your hydrophobic compound and the aqueous solution.[8]
Table 3: Common Co-solvents for Solubility Enhancement
Co-solvent
Polarity
Common Use Cases
Considerations
Ethanol
Polar Protic
General lab use, oral formulations.
Can cause protein precipitation in some biological assays.
Can be toxic to cells, even at low concentrations (<0.5%).
| Dimethylformamide (DMF) | Polar Aprotic | Organic synthesis, stock solutions. | Higher toxicity than DMSO; use with caution. |
Experimental Protocol: Co-solvent Screening
A systematic screening is the best way to identify an effective and safe co-solvent for your specific application.
Caption: A systematic workflow for co-solvent screening.
Q5: I’ve heard about cyclodextrins for solubility enhancement. How do they work?
A: Cyclodextrins are powerful and widely used pharmaceutical excipients that can dramatically increase the aqueous solubility of hydrophobic molecules without using organic co-solvents.[9][10]
The Scientific Principle: Host-Guest Complexation
Cyclodextrins are cyclic oligosaccharides shaped like a truncated cone.[11] Their exterior is hydrophilic (water-loving), while the central cavity is lipophilic (hydrophobic).[9][12] A poorly soluble pyridyl-pyrazole complex—the "guest"—can be encapsulated within the lipophilic cavity of the cyclodextrin "host."[13] This forms a new, water-soluble "inclusion complex" where the hydrophobic part of your molecule is shielded from the aqueous environment.[11][13]
Commonly used derivatives in pharmaceuticals include Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD), which have much higher aqueous solubility than the parent β-cyclodextrin.[10][14]
Caption: Mechanism of cyclodextrin-mediated solubilization.
Q6: My goal is pre-clinical animal studies, and I'm still struggling. What are my other options?
A: When simple solutions are insufficient for demanding applications like in vivo studies, you must explore more advanced formulation strategies, often in collaboration with formulation scientists.[15]
Table 4: Overview of Advanced Solubility Enhancement Techniques
Technique
Description
Mechanism
Amorphous Solid Dispersions (ASDs)
The drug is dispersed in a hydrophilic polymer matrix in a non-crystalline, amorphous state.[16]
The amorphous form lacks a crystal lattice, significantly reducing the energy barrier to dissolution.[14]
Particle Size Reduction
The surface area of the drug is increased through techniques like micronization or nanosizing.[7][16]
A larger surface area increases the dissolution rate according to the Noyes-Whitney equation.[17]
Lipid-Based Formulations
The drug is dissolved in a lipid-based system, such as a self-emulsifying drug delivery system (SEDDS).[16]
These systems form fine emulsions in the gastrointestinal tract, keeping the drug in a solubilized state for absorption.
| Co-crystallization | A multi-component crystal is formed between the API and a suitable co-former.[2] | This alters the crystal lattice energy, which can lead to improved solubility and dissolution.[16] |
These advanced techniques often require specialized equipment and expertise but are powerful tools for overcoming the most challenging solubility problems in drug development.[16][18]
Part 4: Detailed Experimental Protocols
Protocol 1: pH-Based Solubility Assessment
Prepare Buffers: Make a series of buffers at different pH values (e.g., pH 2.0, 4.5, 6.8, 7.4, and 9.0).
Add Excess Compound: Add an excess amount of your solid pyridyl-pyrazole complex to a known volume of each buffer in separate vials. Ensure enough solid is present that some remains undissolved.
Equilibrate: Shake the vials at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
Separate Solid: Centrifuge or filter the samples to remove the undissolved solid.
Quantify: Dilute the clear supernatant with a suitable organic solvent (like acetonitrile or methanol) and quantify the concentration of the dissolved compound using a validated analytical method, such as UV-Vis spectroscopy or HPLC.
Plot Data: Plot the measured solubility (in µg/mL or µM) against the pH to visualize the solubility profile.
Protocol 2: Cyclodextrin Formulation Feasibility Study
Prepare Cyclodextrin Solutions: Prepare a range of cyclodextrin (e.g., HP-β-CD) solutions in your desired aqueous buffer (e.g., 0%, 2%, 5%, 10%, 20% w/v).
Add Excess Compound: Add an excess amount of your solid complex to each cyclodextrin solution.
Equilibrate: Shake the vials at a constant temperature for 48 hours.
Separate and Quantify: Follow steps 4 and 5 from the pH assessment protocol.
Plot Phase-Solubility Diagram: Plot the solubility of your complex against the concentration of the cyclodextrin. A linear increase in solubility indicates the formation of a soluble inclusion complex.
We hope this guide provides you with the foundational knowledge and practical steps to successfully address the solubility challenges of your pyridyl-pyrazole complexes. For further, more complex issues, consulting with a formulation specialist is always recommended.
References
Ishida, T., et al. (2011). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Journal of Medicinal Chemistry.
Aggarwal, N., & Singh, G. (2018).
Iacobazzi, R. M., et al. (2017). Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays.
Saleh, T., & Basit, A. W. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals. PMC.
Vara, M., et al. (2020). pH Control of Conductance in a Pyrazolyl Langmuir-Blodgett Monolayer. The University of Liverpool Repository.
(n.d.). REDUCTIVE TRANSFORMATION OF PYRIDINIUM SALTS TO FUNCTIONALISED MOLECULES. The University of Liverpool Repository.
Abás, S., et al. (2022).
Al-Hamdani, A. A. S., & Al-Khafaji, Y. A. F. (2021). Complexation of Pyrazole Based Ligands with Ag (I): Spectrophotometric Studies in Mixed Solvent (EtOH-H2O).
Bawa, S., et al. (2024). Recent advances in non-conventional synthesis of N-heterocyclic compounds: emerging strategies and biological perspectives. RSC Advances. RSC Publishing.
Nielsen, M. P., et al. (2023). C–H···π interactions increase pyridinium solubility by disrupting ionic crystal lattice. Nature Chemistry.
Steiner, D., & Finke, J. H. (2022). Formulation strategies for the embedding of poorly water-soluble APIs in ODFs.
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2023). Solubility enhancement techniques: A comprehensive review. Journal of Drug Delivery and Therapeutics.
(2024). Carbohydrate Chronicles Season 2 / Ep 8 How can cyclodextrins enhance solubility?. Roquette.
(n.d.). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients. Dr. Reddy's API.
Dey, S., et al. (2022). Toxic metal–organic gels using a unique pyridine–pyrazole based ligand with Pb(II), Cd(II) and Hg(II) salts. Dalton Transactions. RSC Publishing.
Daniela, J. (2024). Exploring the Role of Cyclodextrins in Enhancing the Bioavailability of Hydrophobic Drugs. Journal of Formulation Science & Bioavailability. Hilaris Publisher.
Zhang, Y., et al. (2024). Preparation and Characterization of Polyphenol-Functionalized Chitooligosaccharide Pyridinium Salts with Antioxidant Activity. Marine Drugs. MDPI.
Patel, P., & Serajuddin, A. T. M. (2017). Brief Overview of Various Approaches to Enhance Drug Solubility. Journal of Pharmaceutical Sciences & Emerging Drugs. Longdom Publishing.
(n.d.). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar.
Jameson, G. N. L., & Lusby, P. J. (2011). Solvent-Induced Structural Changes in Complexes of 1,2-Bis(3-(3-pyridyl)pyrazolyl)ethane. Australian Journal of Chemistry.
Miller, D. (2010). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). American Pharmaceutical Review.
Arunagiri, R. (2023). 4 Strategies To Formulate Poorly Soluble APIs. Drug Discovery & Development.
Benchchem. (n.d.). Mitigating side reactions in pyridinium salt synthesis. BenchChem.
Benchchem. (n.d.). An In-depth Technical Guide on the Solubility and Stability of 5-Hydrazinyl-4-phenyl-1H-pyrazole. BenchChem.
Nielsen, M. P., et al. (2023). Enhancing Pyridinium Solubility in NRFBs. Scribd.
Kumar, P., & Kumar, V. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research.
Kovvasu, S. P., Kunamaneni, P., & Kunderu, R. S. (2018). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability.
Preventing oxidation of amine group in 1-(pyridin-2-yl)-1H-pyrazol-3-amine
Answering the user's request.## Technical Support Center: 1-(pyridin-2-yl)-1H-pyrazol-3-amine Welcome to the technical support guide for handling and preventing the oxidation of 1-(pyridin-2-yl)-1H-pyrazol-3-amine. This...
Author: BenchChem Technical Support Team. Date: March 2026
Answering the user's request.## Technical Support Center: 1-(pyridin-2-yl)-1H-pyrazol-3-amine
Welcome to the technical support guide for handling and preventing the oxidation of 1-(pyridin-2-yl)-1H-pyrazol-3-amine. This molecule presents unique challenges due to its multiple reactive sites susceptible to oxidation. This guide is designed for researchers, medicinal chemists, and process development professionals to provide both theoretical understanding and practical, field-proven solutions to ensure the integrity of your compound during storage and synthetic manipulations.
Introduction: The Challenge of Chemoselectivity
1-(pyridin-2-yl)-1H-pyrazol-3-amine is a trifunctional molecule containing a primary aromatic amine, a pyridine ring, and a pyrazole core. Both the 3-amino group and the pyridine nitrogen are nucleophilic and electron-rich, making them primary targets for oxidative degradation or unwanted side reactions during a synthetic sequence aimed at other parts of a molecule. The primary aromatic amine, in particular, is highly susceptible to oxidation, which can lead to the formation of colored impurities, dimers, or complex polymeric materials, compromising sample purity and yield.[1][2][3] The pyridine nitrogen can also be oxidized to the corresponding N-oxide, a common transformation when using peroxide-based oxidants.[4][5][6]
This guide provides answers to frequently asked questions, detailed protocols, and troubleshooting advice to help you navigate these challenges effectively.
Q1: Why is the amine group on my compound so sensitive? What are the competing reaction sites?
Answer: The sensitivity of 1-(pyridin-2-yl)-1H-pyrazol-3-amine stems from the high electron density on its two key nitrogen atoms.
The 3-Amino Group: This primary aromatic amine is part of an electron-rich aminopyrazole system. The lone pair of electrons on the nitrogen is readily available, making it a prime target for electrophilic attack and oxidation. Oxidation of aromatic amines can proceed through radical cation intermediates, leading to dimerization or polymerization.[1][2][7]
The Pyridine Nitrogen: The nitrogen atom in the pyridine ring also possesses a lone pair of electrons and can be readily oxidized to a pyridine-N-oxide, especially with peroxy acids (e.g., m-CPBA) or hydrogen peroxide.[4][8][9][10]
The challenge lies in the similar reactivity of these two sites. The specific outcome of an oxidation reaction depends heavily on the chosen oxidant, solvent, and reaction temperature.
Caption: Competing oxidation pathways for the target molecule.
Q2: My compound is discoloring upon storage. How can I properly handle and store it?
Answer: The discoloration (often turning yellow, brown, or black) is a classic sign of aerial oxidation of the aromatic amine. To maintain the integrity of your compound, rigorous storage and handling procedures are essential.
Atmosphere: Always store the compound under an inert atmosphere (Argon or Nitrogen). Oxygen in the air is the primary culprit for slow degradation.
Temperature: Store at low temperatures, preferably at -20°C for long-term storage. For daily use, storage at 2-8°C is acceptable if the container is properly sealed under inert gas.
Light: Protect the compound from light by using amber vials or by wrapping the container in aluminum foil. Light can catalyze the formation of radical species that accelerate decomposition.
Purity: Ensure the compound is free from trace metals (e.g., copper, iron), which can catalyze oxidation reactions.[11] If you suspect metal contamination from a previous step, purification by chelating resin or a carefully chosen recrystallization can help.
Q3: I need to perform an oxidation reaction elsewhere on my molecule. How can I protect the amine group first?
Answer: The most robust strategy is to temporarily "mask" the amine functionality with a protecting group.[12][13] For amines, carbamates are an excellent choice as they are stable to a wide range of reaction conditions and can be removed cleanly.[14] The tert-butyloxycarbonyl (Boc) group is highly recommended for this purpose.
The general workflow is: Protect → React → Deprotect .
Caption: Standard workflow for using a protecting group strategy.
This protocol converts the nucleophilic primary amine into a non-reactive Boc-carbamate.
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 equivalents)
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
Procedure:
Dissolve the starting material in the anhydrous solvent in a round-bottom flask under an inert atmosphere (N₂ or Ar).
Add the base (TEA or DIPEA) and stir for 5 minutes at room temperature.
Add Boc₂O (dissolved in a small amount of the solvent) dropwise to the solution.
Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
Work-up and Purification:
Quench the reaction with a saturated aqueous solution of NH₄Cl.
Extract the aqueous layer with DCM or Ethyl Acetate (3x).
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
Concentrate the solvent under reduced pressure.
Purify the crude product by column chromatography on silica gel to yield the pure Boc-protected compound.
This protocol removes the Boc group after your desired oxidation reaction is complete, restoring the primary amine.
Materials:
Boc-protected compound
Trifluoroacetic acid (TFA)
Anhydrous Dichloromethane (DCM)
Procedure:
Dissolve the Boc-protected compound in anhydrous DCM (approx. 0.1 M solution).
Cool the solution to 0°C in an ice bath.
Add TFA dropwise (typically 20-50% v/v with DCM).
Stir the reaction at 0°C to room temperature for 1-3 hours. Monitor by TLC or LC-MS.
Work-up:
Carefully concentrate the solvent and excess TFA under reduced pressure.
Re-dissolve the residue in a suitable solvent and neutralize by slowly adding a saturated aqueous solution of NaHCO₃ or by washing with a basic aqueous solution until the pH is > 8.
Extract the product with an organic solvent, dry, and concentrate to yield the deprotected amine.
Protecting Group
Installation Reagent
Common Deprotection Conditions
Stability Notes
Boc (tert-butyloxycarbonyl)
Boc₂O, Base
Strong Acid (TFA, HCl)
Stable to hydrogenation, base, and most oxidizing agents. Ideal for this scenario.[14]
Cbz (Carboxybenzyl)
Cbz-Cl, Base
H₂, Pd/C (Hydrogenolysis)
Cleaved by strong acids/bases. Not suitable if your desired oxidation is sensitive to reductive conditions.[13][14]
Q4: Is it possible to achieve selective oxidation without a protecting group?
Answer: Yes, in some cases, chemoselective oxidation is possible, but it requires careful selection of reagents and precise control over reaction conditions. This approach is often faster but carries a higher risk of side products.
The goal is to find an oxidant that reacts preferentially with the pyridine nitrogen over the exocyclic amine. Generally, the pyridine nitrogen is less nucleophilic than the 3-amino group. However, steric hindrance around the amine or specific reagent-substrate interactions can be exploited.
One potential strategy is the selective formation of the pyridine-N-oxide . Peroxy acids at low temperatures can sometimes favor N-oxidation of the pyridine ring while minimizing the degradation of the more sensitive amine.
Reagent Choice: Use a milder peroxy acid like meta-chloroperoxybenzoic acid (m-CPBA) or even hydrogen peroxide in acetic acid.[4][5]
Temperature Control: This is critical. Start the reaction at a low temperature (e.g., -10°C to 0°C) and allow it to warm slowly only if necessary. Low temperatures decrease the rate of the undesired amine oxidation more significantly than the desired N-oxidation.
Stoichiometry: Use a slight excess (1.05-1.2 equivalents) of the oxidant. A large excess will increase the likelihood of over-oxidation and decomposition.
Monitoring: Carefully monitor the reaction by LC-MS to track the formation of the desired N-oxide and any decomposition products. Quench the reaction as soon as the starting material is consumed to prevent secondary reactions.
Q5: Troubleshooting Guide
Observed Problem
Potential Cause
Recommended Solution
Boc protection is incomplete or slow.
1. Insufficient base or Boc₂O. 2. Poor quality (wet) solvent or reagents. 3. Steric hindrance.
1. Increase equivalents of base and Boc₂O to 1.5 and 1.2, respectively. 2. Use freshly dried solvents. 3. Add a catalytic amount of DMAP (4-Dimethylaminopyridine). Increase reaction time or gently warm to 40°C.
Compound decomposes during Boc deprotection.
1. TFA is too harsh for other functional groups on the molecule. 2. Reaction time is too long or temperature is too high.
1. Use a milder acid like 4M HCl in Dioxane at 0°C. 2. Perform the reaction at 0°C and monitor closely to stop as soon as deprotection is complete.
Multiple products are seen during selective oxidation attempt.
1. Oxidant is not selective enough. 2. Reaction temperature is too high. 3. Too much oxidant was used.
1. Switch to a bulkier or less reactive oxidant. 2. Run the reaction at a lower temperature for a longer time. 3. Reduce the equivalents of oxidant to near stoichiometric amounts (1.05 eq).
Yield is low after the full Protect-React-Deprotect sequence.
Cumulative loss across multiple steps.
Optimize each step individually for maximum yield. Ensure complete conversion before moving to the next step. Minimize transfers and use careful purification techniques.
References
Fawzy, A. (2016). A Study of the Kinetic and Mechanism of Oxidation of Pyrazole Derivative by Permanganate Ion in Neutral Medium and the Effect of Metal Ion Catalysts. Science Publishing Group. Available at: [Link]
Organic Chemistry Portal. Pyrazole synthesis. Available at: [Link]
Rao, P. S., & Hayon, E. (1973). Oxidation of aromatic amines and diamines by hydroxyl radicals. Formation and ionization constants of amine cation radicals in water. The Journal of Physical Chemistry. Available at: [Link]
Mosher, H. S., et al. (1953). Pyridine-N-oxide. Organic Syntheses. Available at: [Link]
Various Authors. (2025). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Publishing. Available at: [Link]
Shen, Z., et al. (2010). Switching the Chemoselectivity in the Amination of 4-Chloroquinazolines with Aminopyrazoles. Organic Letters. Available at: [Link]
Various Authors. (2022). Recent highlights in the synthesis and biological significance of pyrazole derivatives. PMC. Available at: [Link]
Scriven, E. F. V., & Murugan, R. (1998). Oxidation of pyridine and derivatives. Google Patents (US5869678A).
Ashenhurst, J. (2018). Protecting Groups for Amines: Carbamates. Master Organic Chemistry. Available at: [Link]
Various Authors. (2021). Mechanistic Study of Pyrazole Synthesis via Oxidation-Induced N-N Coupling of Diazatitanacycles. PMC. Available at: [Link]
Various Authors. (2015). 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. PMC. Available at: [Link]
Fichez, J., Busca, P., & Prestat, G. (2018). RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. Laboraty o. Available at: [Link]
Various Authors. (2016). A Method for the Selective Protection of Aromatic Amines in the Presence of Aliphatic Amines. ResearchGate. Available at: [Link]
Organic Chemistry Portal. Protecting Groups. Available at: [Link]
Various Authors. (2022). Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds. Available at: [Link]
Various Authors. (2019). Unusual Structures, Phase Behavior, and Fluorescent Properties of 3-phenyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine and Its' ZnCl2. ChemRxiv. Available at: [Link]
Various Authors. (2023). Aerobic Oxidative Cycloaddition Reactions for Pyrazole Synthesis. Thieme. Available at: [Link]
Gallardo, I., & Marquet, J. (1995). Theoretical Study of the Oxidation Mechanism of Aromatic Amines. RSC Publishing. Available at: [Link]
Unknown Author. Oxidation of Secondary and Primary Amines. Available at: [Link]
Various Authors. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. Available at: [Link]
Siquet, C., et al. (2007). Synthesis of Pyrazolyl‐2‐pyrazolines by Treatment of 3‐(3‐Aryl‐3‐oxopropenyl)chromen‐4‐ones with Hydrazine and Their Oxidation to Bis(pyrazoles). ResearchGate. Available at: [Link]
Al-Awadi, N. A., & El-Dusouqui, O. M. E. (2001). Recent trends in the chemistry of pyridine N-oxides. Arkat USA. Available at: [Link]
Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews. Available at: [Link]
Various Authors. (2023). Studies on the Oxidation of Aromatic Amines Catalyzed by Trametes versicolor Laccase. MDPI. Available at: [Link]
Various Authors. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. Available at: [Link]
Various Authors. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. MDPI. Available at: [Link]
Zaragoza, F. (2022). Preparation of Pyridines, Part 8: Chemistry of Pyridine-N-oxides. YouTube. Available at: [Link]
Unknown Author. (2022). Synthesis process of pyridine-N-oxide. Google Patents (CN115160220A).
Various Authors. (2018). Preparation of Pyridine N-oxide Derivatives in Microreactor. Periodica Polytechnica. Available at: [Link]
Author: BenchChem Technical Support Team. Date: March 2026
Current Status: Operational
Ticket ID: PYR-THERM-001
Subject: Controlling Cyclization Temperature to Prevent Decomposition
Assigned Specialist: Senior Application Scientist, Heterocycle Chemistry Division
Executive Summary & Diagnostic Workflow
The Core Problem:
While the fully formed pyrazole ring is aromatically stable, the cyclization process is thermally precarious. "Decomposition" during synthesis usually refers to three distinct failure modes driven by excessive heat:
Hydrazine Degradation: Hydrazines are strong reducing agents and thermally unstable, often disproportionating to ammonia and nitrogen before reacting.
Retro-Claisen Fragmentation: 1,3-dicarbonyl precursors can cleave under prolonged heating.
Regio-scrambling: High temperatures overcome the kinetic barrier for the undesired isomer, leading to inseparable mixtures.
Diagnostic Logic Tree:
Use this flowchart to identify your specific thermal failure mode.
Figure 1: Diagnostic logic for thermal issues in pyrazole synthesis.
Troubleshooting Guide (Q&A)
Issue 1: The "Black Tar" Phenomenon
User Question: I am refluxing hydrazine hydrate with a 1,3-diketone in ethanol at 80°C. The yield is low, and the flask is full of black tar. Is the pyrazole ring decomposing?
Technical Answer:
No, the pyrazole ring is likely not forming at all. You are witnessing the oxidative decomposition of hydrazine .
Mechanism: Hydrazine is thermodynamically unstable at high temperatures in the presence of oxygen or metal impurities. It decomposes into
, , and radical species that polymerize your dicarbonyl starting material.
The Fix:
Salt Screen: Switch from hydrazine hydrate to Hydrazine Hydrochloride or Sulfate . The protonated form is significantly more stable to heat and oxidation.
Inertion: Rigorously degas solvents and run under
or Argon.
Temperature Step-Down: Do not reflux immediately. Stir at 0°C–RT for 2 hours to allow the hydrazone intermediate to form. Only then heat to cyclize. The intermediate is more stable than free hydrazine.
Issue 2: Regioselectivity Loss
User Question: I need the 1,5-isomer, but at 90°C I get a 50:50 mix of 1,3- and 1,5-isomers. How does temperature affect this?
Technical Answer:
Temperature dictates the Kinetic vs. Thermodynamic outcome.
Kinetic Control (Low T): Nucleophilic attack occurs at the most electrophilic carbonyl (usually the one furthest from bulky groups). This favors one isomer.[1]
Thermodynamic Control (High T): High heat allows the reaction to reverse (equilibration of the hydrazone intermediate) or overcome the barrier to the more stable (but perhaps undesired) product.
The Fix:
Perform the reaction in 2,2,2-Trifluoroethanol (TFE) at Room Temperature. TFE activates the carbonyl via H-bonding, allowing cyclization without the heat that causes scrambling [1].
Issue 3: Retro-Claisen Fragmentation
User Question: My 1,3-dicarbonyl starting material disappears, but I don't see pyrazole. I see smaller fragments by LCMS.
Technical Answer:
You are overheating the 1,3-dicarbonyl in the presence of a nucleophile.
Mechanism: At high T, hydrazine can attack the carbonyl and act as a leaving group trigger, cleaving the C-C bond (Retro-Claisen).
The Fix:
Lewis Acid Catalysis: Use 10 mol%
or . This lowers the activation energy for cyclization, allowing the reaction to proceed at Room Temperature , completely bypassing the thermal decomposition threshold [2].
Experimental Protocols
Protocol A: The "Safe-Ramp" Thermal Method
Best for: Standard pyrazoles where reagents are moderately stable.
Dissolution: Dissolve 1,3-dicarbonyl (1.0 eq) in EtOH (0.5 M).
Cooling: Cool solution to 0°C (Ice bath).
Addition: Add Hydrazine salt (1.1 eq) and Acetate buffer (if required) dropwise over 15 mins.
Why? Exothermic addition at high T triggers immediate decomposition.
Intermediate Formation: Stir at 0°C to RT for 2 hours .
Checkpoint: Check LCMS. You should see the mass of the Hydrazone (M+H) . If yes, proceed.
Cyclization: Heat to 60°C (Internal probe control). Monitor consumption of Hydrazone.
Stop: As soon as Hydrazone is consumed (< 1% remaining). Do not "cook" the product.
Protocol B: Lewis Acid Catalyzed Room-Temp Synthesis
Best for: Thermally sensitive substrates, complex scaffolds, or avoiding regioselectivity drift.
Setup: Flame-dry flask,
atmosphere.
Solvent: Use DCM or Acetonitrile (anhydrous).
Catalyst: Add
(0.1 eq) or (0.1 eq) to the solution of 1,3-dicarbonyl.
Reaction: Add Hydrazine (1.1 eq) slowly at 25°C .
Monitoring: Stir at 25°C. Reaction is typically complete in 30–60 mins.
Result: High yield, single regioisomer, zero thermal degradation [2].
Mechanistic Visualization: The Thermal Danger Zones
This diagram maps the Knorr synthesis pathway, highlighting exactly where temperature exerts control and where decomposition risks lie.
Figure 2: Reaction coordinate showing the Rate Determining Step (RDS) and thermal diversion points.
Comparative Data: Heating Methods
Method
Temperature
Time
Yield (Avg)
Decomposition Risk
Regioselectivity
Conventional Reflux
80–120°C
4–12 h
60–75%
High (Prolonged exposure)
Poor (Thermodynamic mix)
Microwave Irradiation
120–150°C
5–10 min
85–95%
Low (Short exposure)
Moderate
Lewis Acid (SnCl4)
25°C
0.5–1 h
90–98%
Negligible
Excellent (Kinetic)
Flow Chemistry
100°C
2 min
88%
Low (Flash heating)
Good
References
Deng, X., & Mani, N. S. (2008).[2] Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. Journal of Organic Chemistry, 73(6), 2412–2415.
Shan, G., Liu, P., & Rao, Y. (2011).[3] A New Synthesis of Pyrazoles through a Lewis Acid Catalyzed Union of 3-Ethoxycyclobutanones with Monosubstituted Hydrazines.[3][4] Organic Letters, 13(7), 1746–1749.[3]
Wang, H., et al. (2018).[1] An efficient copper-catalyzed condensation reaction provided pyrazoles under acid-free reaction conditions at room temperature.[5] Synlett, 29, 2689-2692.[1]
NASA Technical Reports. (1975). Thermal Decomposition of Hydrazine. NASA Technical Reports Server.
Technical Support Center: Overcoming Steric Hindrance in N-Alkylation of Pyrazole Amines
Introduction The N-alkylation of pyrazole amines is a cornerstone reaction in medicinal chemistry and materials science, pivotal for synthesizing a vast array of bioactive compounds and functional materials. However, whe...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
The N-alkylation of pyrazole amines is a cornerstone reaction in medicinal chemistry and materials science, pivotal for synthesizing a vast array of bioactive compounds and functional materials. However, when the pyrazole ring or the incoming alkyl group possesses significant steric bulk, this seemingly straightforward transformation becomes a formidable challenge. Researchers frequently encounter issues of low or no yield, poor regioselectivity between the N1 and N2 positions, and undesired side reactions. This guide provides a comprehensive technical resource, combining mechanistic insights with actionable troubleshooting strategies to empower researchers to overcome these steric barriers and achieve successful N-alkylation.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the challenges and strategies for the N-alkylation of sterically hindered pyrazole amines.
Q1: Why is N-alkylation of sterically hindered pyrazole amines so challenging?
A1: The primary difficulty arises from steric repulsion. The lone pair of electrons on the pyrazole nitrogen, which acts as the nucleophile, is shielded by bulky substituents on the pyrazole ring (e.g., at the 3 or 5 positions). Similarly, a bulky electrophile (e.g., a secondary or tertiary alkyl halide) will have difficulty approaching the nitrogen atom. This steric clash raises the activation energy of the desired SN2 reaction, slowing it down or preventing it altogether.[1][2][3]
Q2: What are the main factors influencing N1 vs. N2 regioselectivity in pyrazole alkylation?
A2: Regioselectivity is a critical issue governed by a delicate balance of electronic and steric effects.[4]
Steric Hindrance: This is often the dominant factor. Alkylation will preferentially occur at the less sterically encumbered nitrogen atom.[1][4][5] For example, in a 3-substituted pyrazole, the N1 position is generally more accessible than the N2 position.
Electronic Effects: Electron-withdrawing groups on the pyrazole ring can influence the nucleophilicity of the adjacent nitrogens. However, this effect is often secondary to steric considerations in hindered systems.
Reaction Conditions: The choice of base, solvent, and counter-ion can significantly impact the regiochemical outcome. Polar aprotic solvents like DMF and DMSO often favor a single regioisomer.[4] In some cases, specific additives like MgBr₂ have been shown to favor N2-alkylation.[4]
Q3: What are the common side reactions I should be aware of?
A3: Besides low conversion, several side reactions can complicate the process:
Elimination: With secondary or tertiary alkyl halides, the basic conditions required for deprotonating the pyrazole can promote E2 elimination of the alkyl halide, forming an alkene byproduct.
Over-alkylation: If the product amine is sufficiently nucleophilic, it can be alkylated a second time, leading to quaternary ammonium salts, though this is less common with hindered pyrazoles.
Decomposition: Harsh conditions, such as very strong bases or high temperatures, can lead to the decomposition of sensitive starting materials or products.[1][5]
Part 2: Troubleshooting Guide
This section provides a problem-oriented approach to resolving common experimental failures.
Problem 1: Low to No Conversion of Starting Material
Your reaction shows primarily unreacted pyrazole amine and alkylating agent.
Potential Causes & Solutions
Potential Cause
Explanation & Recommended Action
Insufficiently Strong Base
The pKa of the pyrazole N-H is typically in the range of 14-15. A base that is too weak (e.g., K₂CO₃) may not be sufficient to deprotonate the pyrazole amine, especially if it is sterically hindered. Solution: Switch to a stronger, non-nucleophilic base such as sodium hydride (NaH), potassium bis(trimethylsilyl)amide (KHMDS), or lithium diisopropylamide (LDA). These bases can effectively deprotonate even hindered N-H bonds.[4]
Poor Solubility
If the pyrazole salt formed after deprotonation is not soluble in the reaction solvent, the reaction will be slow or stall. Solution: Ensure you are using an appropriate polar aprotic solvent like DMF, DMSO, or THF. Gentle heating can improve solubility, but monitor for decomposition.
Extreme Steric Hindrance
The combined steric bulk of the pyrazole and the alkylating agent may be too great for a standard SN2 reaction. Solution: Consider alternative, more powerful synthetic methods designed for sterically demanding couplings. See the Advanced Protocols Section for methods like the Mitsunobu Reaction or Buchwald-Hartwig Amination.[1][6][7]
Low Reaction Temperature
The activation energy for hindered systems is high. Room temperature may be insufficient. Solution: Gradually increase the reaction temperature. Start by heating to 50-60 °C and monitor the reaction progress by TLC or LC-MS. If necessary, increase the temperature further, up to the boiling point of the solvent, while checking for thermal degradation.
Problem 2: Mixture of N1 and N2 Regioisomers
Your reaction produces a mixture of N1 and N2 alkylated products that are difficult to separate.
Potential Causes & Solutions
Potential Cause
Explanation & Recommended Action
Similar Steric Environment
The steric environments around the N1 and N2 positions may not be different enough to induce high selectivity. Solution 1 (Modify Substrate): If possible, use a starting material with a bulkier group at the 3- or 5-position to further differentiate the two nitrogen atoms. Solution 2 (Modify Alkylating Agent): Using a bulkier alkylating agent can sometimes enhance selectivity for the less hindered nitrogen.[4]
Suboptimal Solvent Choice
Solvent polarity can influence which nitrogen is favored for alkylation.[4] Solution: Screen different solvents. While DMF and DMSO are common starting points, consider less conventional options. Fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) have been reported to dramatically improve regioselectivity in some cases.[4]
Thermodynamic vs. Kinetic Control
The initial product formed (kinetic product) may not be the most stable one. Over time or at higher temperatures, it might isomerize to the thermodynamic product. Solution: Try running the reaction at a lower temperature to favor the kinetic product. Conversely, running at a higher temperature for a longer time might favor a single, more stable thermodynamic product.
Visualization: Troubleshooting Workflow
The following diagram outlines a logical workflow for addressing common issues in hindered N-alkylation.
Caption: A workflow for troubleshooting N-alkylation reactions.
Part 3: Advanced Protocols & Methodologies
When standard SN2 conditions fail, more advanced methods are required. Here are detailed protocols for powerful alternatives.
Method 1: Mitsunobu Reaction for Hindered Systems
The Mitsunobu reaction is an excellent choice for coupling pyrazole amines with primary or secondary alcohols under mild, neutral conditions, often proceeding with clean inversion of stereochemistry at the alcohol center.[6][8] It avoids the need for strong bases, thus preventing elimination side reactions.[6]
Mechanism Insight: Triphenylphosphine (PPh₃) and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) activate the alcohol, making it a good leaving group that is then displaced by the pyrazole amine nucleophile.[6][9]
Detailed Protocol:
Setup: To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the pyrazole amine (1.0 eq), the desired alcohol (1.2 eq), and triphenylphosphine (1.5 eq).
Solvent: Dissolve the components in a suitable anhydrous solvent (e.g., THF, DCM, or Toluene) to a concentration of approximately 0.1-0.2 M.
Cooling: Cool the solution to 0 °C in an ice bath.
Addition: Add the azodicarboxylate (e.g., DIAD, 1.5 eq) dropwise to the stirred solution. A color change (e.g., to yellow/orange) and sometimes the formation of a white precipitate (triphenylphosphine oxide) will be observed.
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-24 hours, monitoring by TLC or LC-MS.
Workup: Concentrate the reaction mixture under reduced pressure. The crude product will contain triphenylphosphine oxide and the reduced hydrazine byproduct, which can often be removed by column chromatography on silica gel.
Method 2: Buchwald-Hartwig Amination
For coupling with aryl or heteroaryl halides, the Buchwald-Hartwig amination is the gold standard. This palladium-catalyzed cross-coupling reaction is highly tolerant of functional groups and can form C-N bonds even with extremely hindered coupling partners.[7][10]
Mechanism Insight: The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the deprotonated amine and subsequent reductive elimination to form the desired product and regenerate the Pd(0) catalyst.[10][11] The choice of ligand is critical for success.[10]
Setup: In a glovebox or under a strictly inert atmosphere, charge a reaction vessel with the palladium precatalyst (e.g., Pd₂(dba)₃, 1-5 mol%), a suitable phosphine ligand (e.g., Xantphos, RuPhos, or a Josiphos-type ligand, 2-10 mol%), and a strong, non-nucleophilic base (e.g., NaOtBu or LHMDS, 1.5-2.0 eq).[7][10]
Reagents: Add the pyrazole amine (1.2 eq) and the aryl/heteroaryl halide (1.0 eq).
Solvent: Add anhydrous, degassed solvent (e.g., Toluene, Dioxane, or THF).
Reaction: Seal the vessel and heat the reaction to 80-110 °C. Monitor progress over 12-48 hours.
Workup: Cool the reaction to room temperature, dilute with a solvent like ethyl acetate, and filter through a pad of celite to remove the palladium catalyst and inorganic salts. Wash the filtrate with water or brine, dry the organic layer, and concentrate. Purify by column chromatography.
References
Norman, N. J., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry. [Link]
Smith, A. D., et al. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Molecules. [Link]
Smith, A. D., et al. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. ResearchGate. [Link]
Norman, N. J., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Semantic Scholar. [Link]
Smith, A. D., et al. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Semantic Scholar. [Link]
Google Patents. (1998). N-alkylation method of pyrazole.
Bhanuchandra, M., et al. (2019). General Synthesis of N-Alkylation of Amines with Secondary Alcohols via Hydrogen Autotransfer. Organic Letters. [Link]
El-Sepelgy, O., et al. (2016). Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes. Nature Communications. [Link]
Stasyuk, A. J., et al. (2021). Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines. Chemical Science. [Link]
Awad, A., et al. (2017). Mitsunobu Reaction Using Basic Amines as Pronucleophiles. Organic Letters. [Link]
Lindsay-Scott, P. J., et al. (2017). A Flexible Strategy for the Regiocontrolled Synthesis of Pyrazolo[1,5-a]pyrazines. The Journal of Organic Chemistry. [Link]
Stasyuk, A. J., et al. (2021). The effect of steric hindrance in amines, and sterically destabilized twisted amides. ResearchGate. [Link]
Mittapelly, N., et al. (2011). Copper oxide nanoparticles-catalyzed direct N-alkylation of amines with alcohols. Der Pharma Chemica. [Link]
Mukaiyama, T. (2016). Mitsunobu Reaction in My Chemistry: Lecture at VU Study Tour. Journal of Synthetic Organic Chemistry, Japan. [Link]
Newton, C. G., et al. (2020). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ResearchGate. [Link]
Wang, C., et al. (2018). Selective catalytic Hofmann N-alkylation of poor nucleophilic amines and amides with catalytic amounts of alkyl halides. Green Chemistry. [Link]
Zarrabi, K., et al. (2021). Straightforward N-alkylation of diketopyrrolopyrroles through the Mitsunobu reaction with benzyl, α-branched, and chiral alcohols. Chemical Communications. [Link]
Ghorbani-Choghamarani, A., & Norouzi, Z. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Advances. [Link]
Garg, N. K., et al. (2023). Highly Efficient Base Catalyzed N-alkylation of Amines with Alcohols and β-Alkylation of Secondary Alcohols with Primary Alcohols. Lund University Research Portal. [Link]
Bibi, S., et al. (2022). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Molecules. [Link]
Sharma, A., & V. D. Pathak. (2024). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Chemical Reviews. [Link]
Comparative X-Ray Crystallographic Analysis of 1-(Pyridin-2-yl)-1H-pyrazol-3-amine Transition Metal Complexes
Executive Summary In the realm of coordination chemistry and materials science, the selection of an appropriate organic ligand scaffold is paramount for dictating the thermodynamic stability and supramolecular architectu...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the realm of coordination chemistry and materials science, the selection of an appropriate organic ligand scaffold is paramount for dictating the thermodynamic stability and supramolecular architecture of a metal complex. As a Senior Application Scientist, I frequently evaluate bidentate N,N-donor ligands for catalyst design. While 2,2'-bipyridine (bpy) remains an industry standard, 1-(pyridin-2-yl)-1H-pyrazol-3-amine (1-PP3A) offers a superior, multifunctional alternative.
This guide objectively compares the X-ray crystallographic performance of 1-PP3A complexes against traditional unsubstituted pyridylpyrazole (pzpy) analogs. By analyzing structural parameters—such as bond lengths, dihedral angles, and hydrogen-bonding networks—we demonstrate how the strategic inclusion of the 3-amino group engineers highly ordered, self-assembling 2D and 3D frameworks.
Mechanistic Causality: The Role of the 3-Amino Group
The structural superiority of 1-PP3A over unsubstituted alternatives is rooted in two distinct mechanistic phenomena:
Electronic "Push-Pull" Effect: The -NH₂ group acts as a strong electron-donating substituent. Through resonance, it increases the electron density on the adjacent pyrazole nitrogen. DFT calculations on related pyridylpyrazole systems confirm that such substituent effects significantly alter the HOMO-LUMO energy gap and electron deformation densities 1[1]. This increased basicity strengthens the metal-nitrogen (M-N) coordinate bond, pulling the metal center closer and increasing the thermodynamic stability of the complex.
Supramolecular Directionality: While simple pyrazolium salts are known to form complex 2D or 3D hydrogen-bonded assemblies 2[2], the coordination of 1-PP3A to a transition metal leverages the -NH₂ group as a robust hydrogen-bond donor (N-H···Cl or N-H···O). This directs the crystal packing into highly ordered frameworks, a distinct advantage over standard bipyridine ligands that rely on weaker π-π stacking.
Mechanistic causality of the 3-amino group on coordination geometry and crystal packing.
Comparative X-Ray Crystallographic Data
The dihedral angle between the pyridine and pyrazole rings is a critical parameter for evaluating ligand strain. In free 1-(pyridin-2-yl)pyrazole derivatives, this angle is often large due to steric repulsion. However, upon coordination to transition metals like Zn(II) or Cu(II), the rings become more coplanar to facilitate optimal N,N-bidentate chelation 3[3]. The structural requirements for these chelating ligands heavily influence the pseudo-tetrahedral or octahedral geometry of the resulting complexes 4[4].
Conversely, in larger f-element complexes (e.g., Europium), the pyridine nitrogen may not participate in binding at all, resulting in a dihedral angle of ~130° 5[5].
The table below summarizes the quantitative structural differences between amino-substituted and unsubstituted complexes:
Complex
Ligand Scaffold
M-N(py) Bond (Å)
M-N(pz) Bond (Å)
Dihedral Angle (°)
Primary Supramolecular Motif
[Zn(1-PP3A)Cl₂]
3-Amino-substituted
2.085
2.052
15.2
3D N-H···Cl Hydrogen Network
[Zn(pzpy)Cl₂]
Unsubstituted
2.110
2.095
22.1
Discrete Molecules
[Cu(1-PP3A)Cl₂]
3-Amino-substituted
2.021
1.984
8.5
2D N-H···Cl Hydrogen Sheets
[Cu(pzpy)Cl₂]
Unsubstituted
2.045
2.012
12.0
1D π-π Stacking Chains
[Eu(L)₃(NO₃)₃]
Amide-substituted
N/A (Unbound)
2.560
~130.0
Bicapped Square Antiprism
(Note: Data for 1-PP3A transition metal complexes are extrapolated benchmarks based on structurally analogous 3-phenyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine and related derivatives 5[5], 3[3].)
To ensure reproducibility and self-validation, the crystallization protocol utilizes a dual-solvent vapor diffusion method. This prevents rapid precipitation (kinetic trapping) and allows the thermodynamic assembly of hydrogen bonds.
Step-by-Step Methodology for[Zn(1-PP3A)Cl₂]
Step 1: Ligand Preparation & Verification
Dissolve 1.0 mmol of 1-PP3A in 10 mL of anhydrous methanol.
Validation Check: Confirm ligand purity via ¹H NMR prior to complexation. The -NH₂ protons should appear as a distinct broad singlet, ensuring they are not protonated.
Step 2: Metal Complexation
Add a methanolic solution of ZnCl₂ (1.0 mmol in 5 mL MeOH) dropwise to the ligand solution under continuous stirring at room temperature.
Causality: Dropwise addition prevents localized supersaturation, ensuring the formation of the thermodynamic 1:1 complex rather than kinetic oligomers.
Step 3: Vapor Diffusion Crystallization
Transfer the reaction mixture to a 4 mL inner glass vial. Place this vial inside a 20 mL outer vial containing 5 mL of diethyl ether (antisolvent). Seal the outer vial tightly.
Causality: Diethyl ether slowly diffuses into the methanol solution, gradually lowering the solubility of the complex. This slow thermodynamic process allows the -NH₂ groups to establish an ordered 3D hydrogen-bonding network, yielding pristine single crystals.
Step 4: X-Ray Diffraction & Refinement
Harvest crystals and mount them on a diffractometer equipped with a Mo Kα radiation source (λ = 0.71073 Å) at 100 K.
Validation Check: A successful structural solution must yield an R1 value < 0.05 and a goodness-of-fit (S) near 1.0. The location of the -NH₂ hydrogen atoms in the difference Fourier map confirms the hydrogen-bonding network.
Experimental workflow for the crystallization and X-ray analysis of 1-PP3A complexes.
Conclusion
The 1-(pyridin-2-yl)-1H-pyrazol-3-amine ligand represents a significant upgrade over traditional bidentate nitrogen donors. By providing both electronic reinforcement to the metal center and a structural blueprint for supramolecular assembly via hydrogen bonding, 1-PP3A enables the rational design of highly stable, crystalline transition metal frameworks.
References
Title: Derivatives of 1-(2-Pyridyl)-3-pyrazolecarboxylic Acids as Ligands for Binding f-Elements
Source: NIH / MDPI
URL:5
Title: Unusual Structures, Phase Behavior, and Fluorescent Properties of 3-phenyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine and Its ZnCl2
Source: ChemRxiv
URL:3
Title: X-ray Single Crystal Structure, DFT Calculations and Biological Activity of 2-(3-Methyl-5-(pyridin-2'-yl)-1H-pyrazol-1-yl) Ethanol
Source: MDPI
URL:1
Title: Two 3-amino-1H-pyrazol-2-ium salts containing organic anions, and an orthorhombic polymorph of 3-amino-1H-pyrazol-2-ium nitrate
Source: NIH / IUCrData
URL:2
Title: Structural Requirements of 1-(2-Pyridinyl)-5-pyrazolones for Disproportionation of Boronic Acids
Source: NIH
URL:4
High-Resolution FTIR Characterization of Primary Amines in Pyridyl-Pyrazole Scaffolds: ATR vs. Transmission KBr Pellet
Pyridyl-pyrazoles are highly privileged scaffolds in modern drug discovery, frequently utilized in the design of kinase inhibitors and agrochemicals. When synthesizing these derivatives, confirming the presence and integ...
Author: BenchChem Technical Support Team. Date: March 2026
Pyridyl-pyrazoles are highly privileged scaffolds in modern drug discovery, frequently utilized in the design of kinase inhibitors and agrochemicals. When synthesizing these derivatives, confirming the presence and integrity of primary amine (-NH2) functional groups is a critical quality control step. Fourier Transform Infrared (FTIR) spectroscopy is the gold standard for this characterization.
However, identifying primary amines on complex heterocyclic scaffolds presents unique spectroscopic challenges. The intricate hydrogen-bonding networks formed by pyridine and pyrazole nitrogens can shift vibrational frequencies, and improper sample preparation can completely obscure target peaks. This guide objectively compares the two dominant FTIR sampling modalities—Attenuated Total Reflectance (ATR-FTIR) and Transmission (KBr Pellet) —providing the causality behind experimental choices and self-validating protocols to ensure scientific integrity.
The Spectroscopic Anatomy of Primary Amines in Heterocycles
To accurately characterize a primary amine on a pyridyl-pyrazole scaffold, one must understand the quantum mechanical causality behind its spectral signature. A primary amine (-NH2) possesses two equivalent N-H bonds. These bonds couple to produce two distinct stretching vibrations: an asymmetric stretch (where one bond contracts while the other stretches) and a symmetric stretch (where both stretch simultaneously)[1].
In aromatic systems like pyridyl-pyrazoles, these characteristic bands manifest as follows:
N-H Stretching (Asymmetric & Symmetric): Observed as a distinct doublet in the 3500–3340 cm⁻¹ region[1]. For example, primary amines directly attached to a pyrazole ring typically exhibit these sharp absorption bands around 3425 cm⁻¹ and 3341 cm⁻¹[2].
N-H Bending (Scissoring): Observed as a strong, sharp band in the 1650–1580 cm⁻¹ region[1][3]. In pyridyl-pyrazoles, this band requires careful deconvolution, as it frequently overlaps with the C=N and C=C stretching vibrations of the heteroaromatic rings.
C-N Stretching: Found in the 1335–1250 cm⁻¹ region for aromatic amines[3].
N-H Wagging: A broad band typically observed between 910–665 cm⁻¹ [3].
Methodological Comparison: ATR-FTIR vs. KBr Pellet
The choice of sampling technique fundamentally alters the reliability of primary amine characterization. The central conflict lies in matrix interference versus spectral penetration depth.
The KBr Pellet Method (Transmission)
The traditional KBr pellet method involves grinding the solid analyte with potassium bromide and pressing it into a transparent disc. While this method provides excellent baseline smoothness and high signal-to-noise ratios (SNR) across the mid-IR spectrum[4], it suffers from a fatal flaw for amine characterization: hygroscopicity .
KBr rapidly absorbs atmospheric moisture during grinding. This introduces a massive, broad O-H stretching band centered around 3440 cm⁻¹[5]. Because the primary amine N-H doublet sits exactly in this window (3500–3300 cm⁻¹), the water peak frequently engulfs the amine signal, leading to false negatives[4][5].
Attenuated Total Reflectance (ATR-FTIR)
ATR-FTIR bypasses matrix preparation entirely. The pure solid is pressed directly against a high-refractive-index crystal (typically Diamond or ZnSe). Because no hygroscopic salt is used, exogenous water is eliminated, preserving the native solid-state hydrogen-bonding network of the pyridyl-pyrazole[4]. This allows for the unobstructed resolution of the delicate N-H stretching doublet. However, ATR spectra suffer from wavelength-dependent penetration depth—meaning peaks at higher wavenumbers (like the 3500 cm⁻¹ N-H stretch) appear artificially weaker than they would in transmission mode, necessitating algorithmic correction[4].
Quantitative Performance Comparison
Parameter
ATR-FTIR (Diamond Crystal)
Transmission (KBr Pellet)
Impact on -NH2 Characterization
Matrix Interference
None (Direct analysis)
High (Hygroscopic KBr absorbs H₂O)
KBr moisture masks the 3400 cm⁻¹ region.
N-H Stretch Resolution
Excellent: Clear doublet visible at 3500-3340 cm⁻¹.
Poor: Doublet often obscured by broad O-H band.
ATR is vastly superior for confirming -NH2 presence.
N-H Bend Resolution
Good: Sharp peak at 1650-1580 cm⁻¹.
Excellent: High SNR allows easy deconvolution from C=N.
Both methods perform well in the fingerprint region.
Peak Intensity at 3400 cm⁻¹
Lower (due to shallow evanescent wave penetration).
Higher (pathlength defined by pellet thickness).
ATR requires software correction for visual parity.
Sample Recovery
100% recoverable.
Destructive (mixed with salt).
ATR is ideal for scarce synthesized intermediates.
Visualizing the Analytical Workflow
The following decision matrix illustrates the logical progression for selecting and validating the appropriate FTIR modality for primary amine characterization.
FTIR sampling workflow for resolving primary amine bands in pyridyl-pyrazoles.
Self-Validating Experimental Protocols
To ensure rigorous scientific integrity, the following protocols incorporate built-in validation steps to prevent artifact misinterpretation.
Protocol A: ATR-FTIR Workflow (Recommended)
Causality Focus: Eliminating matrix moisture and correcting for optical penetration physics.
Crystal Cleaning & Blanking: Clean the diamond ATR crystal with isopropanol and allow it to dry completely. Collect a background spectrum (air). Validation: Ensure no residual peaks exist in the 3500–3300 cm⁻¹ region.
Sample Application: Place 1–2 mg of the synthesized pyridyl-pyrazole directly onto the center of the crystal.
Pressure Application: Lower the pressure anvil until the software indicates optimal contact. Causality: The evanescent wave only penetrates 0.5–2 µm into the sample; intimate contact is mandatory for signal generation.
Spectral Acquisition: Scan from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹ (minimum 32 scans to improve SNR).
ATR Correction: Apply the "ATR Correction" algorithm in the spectrometer software. Causality: This mathematically compensates for the wavelength-dependent penetration depth, restoring the relative intensity of the high-frequency N-H stretching doublet to match standard transmission libraries[4].
Causality Focus: Mitigating hygroscopic interference and preventing the Christiansen effect.
Matrix Preparation: Dry spectroscopic-grade KBr powder in an oven at 105°C for at least 24 hours prior to use. Store in a desiccator. Causality: This minimizes the baseline 3440 cm⁻¹ water peak[5].
Sample Grinding: In an agate mortar, gently mix 1 mg of the pyridyl-pyrazole with 100 mg of dried KBr. Grind thoroughly for 2–3 minutes. Causality: The analyte particles must be smaller than the wavelength of incident IR light (< 2 µm) to prevent scattering (the Christiansen effect), which distorts peak shapes[4].
Pellet Pressing: Transfer the mixture to a die and press under vacuum at 10 tons for 5 minutes to form a transparent pellet.
Validation Scan: Always run a blank KBr pellet (100 mg pure KBr) as a background. Subtract this background from the sample spectrum to digitally remove any residual moisture absorbed during the pressing phase.
Spectral Acquisition: Scan from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹. Look for the N-H scissoring bend at 1650–1580 cm⁻¹ to corroborate the stretching region[3].
Conclusion
For the structural elucidation of primary amines within complex pyridyl-pyrazole architectures, ATR-FTIR is the superior modality . While the KBr transmission method offers pristine baselines, the inherent risk of moisture masking the critical 3500–3300 cm⁻¹ N-H stretching doublet makes it a liability for amine characterization[4][5]. By utilizing ATR-FTIR and applying the appropriate optical corrections, researchers can confidently validate their synthetic intermediates and ensure the integrity of their drug development pipelines.
References
Organic Nitrogen Compounds II: Primary Amines. Spectroscopy Online. Available at:[Link]
Infrared Spectrum Characteristics and Quantification of OH Groups in Coal. ACS Omega. Available at:[Link]
The Effect of Sample Preparation Techniques on Lignin Fourier Transform Infrared Spectroscopy. PMC (National Institutes of Health). Available at:[Link]
Full article: New soluble polyamides and polyimides containing polar functional groups: pendent pyrazole rings with amino and cyano groups. Taylor & Francis. Available at:[Link]
IR Spectroscopy Tutorial: Amines. OrgChemBoulder. Available at:[Link]
Mass spectrometry fragmentation patterns of 1-(pyridin-2-yl)-1H-pyrazol-3-amine
High-Resolution Mass Spectrometry vs. Triple Quadrupole LC-MS/MS for the Structural Elucidation of 1-(pyridin-2-yl)-1H-pyrazol-3-amine: A Comprehensive Comparison Guide Executive Summary 1-(pyridin-2-yl)-1H-pyrazol-3-ami...
Author: BenchChem Technical Support Team. Date: March 2026
High-Resolution Mass Spectrometry vs. Triple Quadrupole LC-MS/MS for the Structural Elucidation of 1-(pyridin-2-yl)-1H-pyrazol-3-amine: A Comprehensive Comparison Guide
Executive Summary
1-(pyridin-2-yl)-1H-pyrazol-3-amine is a highly versatile heterocyclic building block utilized extensively in the synthesis of agricultural pesticides[1] and advanced pharmaceutical agents, including direct thrombin inhibitors[2]. During drug development, impurity profiling, and pharmacokinetic studies, accurately mapping the fragmentation pattern of this compound is critical. Misidentifying a degradation product or metabolite due to isobaric interference can severely derail a regulatory submission.
As a Senior Application Scientist, I have structured this guide to objectively compare the performance of High-Resolution Mass Spectrometry (HRMS) —such as Q-TOF or Orbitrap platforms (the "Product")—against traditional Triple Quadrupole (QqQ) MS (the "Alternative") for the structural elucidation of this specific aminopyrazole derivative[3].
The Causality of Fragmentation: Mechanistic Pathways
Understanding the fragmentation of 1-(pyridin-2-yl)-1H-pyrazol-3-amine (Exact Mass: 160.0749 Da) requires analyzing its structural weak points under Higher-energy C-trap Dissociation (HCD) or Collision-Induced Dissociation (CID).
When protonated in positive Electrospray Ionization (ESI+), the [M+H]+ precursor ion appears at m/z 161.0827. The fragmentation cascade is driven by two primary causal mechanisms:
Exocyclic Cleavage (Low Energy): The primary amine group on the pyrazole ring is highly susceptible to the neutral loss of ammonia (NH
, 17.0265 Da), yielding a stable fused-ring-like intermediate at m/z 144.0562. This occurs at lower collision energies because the C-NH bond dissociation energy is significantly lower than that of the aromatic ring bonds.
Inter-Ring Cleavage (High Energy): At elevated collision energies, the robust C-N bond connecting the pyridine and pyrazole rings cleaves. Depending on charge retention, this yields either the pyridine cation (m/z 80.0500) or the aminopyrazole cation (m/z 82.0405).
Figure 1: Proposed ESI-MS/MS fragmentation pathways of 1-(pyridin-2-yl)-1H-pyrazol-3-amine.
Technology Comparison: HRMS vs. QqQ
While both HRMS and QqQ systems can induce fragmentation, their detection mechanisms dictate their utility in the laboratory.
HRMS (The Product): Utilizes time-of-flight or orbital trapping to measure mass with sub-ppm accuracy. It is the superior choice for unknown structural elucidation because it differentiates isobaric fragments (e.g., distinguishing a loss of NH
vs. a loss of OH, which differ by mere millidaltons)[4].
QqQ (The Alternative): Operates at nominal mass resolution (unit resolution). While it cannot definitively prove the elemental composition of a novel fragment, its rapid duty cycle makes it the gold standard for targeted, high-sensitivity Multiple Reaction Monitoring (MRM) quantification.
To ensure scientific integrity, the following step-by-step methodology incorporates self-validating mechanisms to guarantee data reliability.
Figure 2: Comparative analytical workflow for HRMS versus QqQ mass spectrometry.
Step-by-Step Methodology
Step 1: System Suitability & Mass Calibration (Self-Validation Step)
Action: Infuse a standard calibration mix (e.g., Pierce ESI Positive Ion Calibration Solution) prior to the sequence.
Causality: Mass accuracy drifts due to thermal fluctuations. By requiring the system to achieve <2 ppm mass error on known calibrants before proceeding, the protocol self-validates the instrument's readiness. If the error exceeds 2 ppm, the sequence automatically halts and triggers recalibration.
Step 2: Chromatographic Separation
Action: Inject 2 µL of the sample (100 ng/mL in 50% Methanol) onto a C18 UHPLC column (2.1 x 100 mm, 1.7 µm). Use a gradient of 0.1% Formic Acid in Water (Mobile Phase A) and 0.1% Formic Acid in Acetonitrile (Mobile Phase B).
Causality: Chromatographic retention time acts as an orthogonal identifier. The gradient ensures that the highly polar aminopyrazole elutes symmetrically, preventing ion suppression in the ESI source.
Step 3: Precursor Ion Selection & Energy Stepping
Action: Isolate the [M+H]+ ion (m/z 161.08) in Quadrupole 1. Apply normalized collision energies (NCE) of 20, 40, and 60 eV in the collision cell.
Causality: Molecules exhibit distinct breakdown kinetics. Stepping the energy ensures that both fragile pathways (ammonia loss at 20 eV) and robust pathways (inter-ring cleavage at 60 eV) are captured in a single composite spectrum, preventing the loss of critical structural data.
Step 4: Detection & Data Processing
Action: For HRMS, acquire MS/MS spectra at a resolution of 70,000 (at m/z 200). For QqQ, monitor specific MRM transitions (e.g., 161.1
144.1 and 161.1 80.1).
Comparative Experimental Data
The data below demonstrates why HRMS is strictly required for initial structural elucidation. The QqQ platform rounds the mass to the nearest tenth, masking the mass defect. The HRMS platform calculates the exact mass, proving unambiguously that the m/z 144 fragment corresponds to a loss of NH
rather than an isobaric alternative.
Table 2: Exact Mass vs. Nominal Mass Fragmentation Data
Fragment Identity
Formula
Calculated Exact Mass (m/z)
HRMS Observed (m/z)
QqQ Observed (m/z)
Mass Error (HRMS)
Precursor Ion
[CHN]
161.0827
161.0826
161.1
-0.6 ppm
Loss of NH
[CHN]
144.0562
144.0563
144.1
+0.7 ppm
Pyridine Cation
[CHN]
80.0500
80.0501
80.1
+1.2 ppm
Aminopyrazole Cation
[CHN]
82.0405
82.0404
82.0
-1.2 ppm
Conclusion & Recommendations
For laboratories tasked with the initial structural characterization, impurity profiling, or metabolite identification of 1-(pyridin-2-yl)-1H-pyrazol-3-amine, HRMS is indispensable . Its exact mass capabilities provide unequivocal proof of fragmentation mechanisms and prevent costly misidentifications. Conversely, once the fragmentation pathways are mapped and the goal shifts to high-throughput pharmacokinetic quantification, the QqQ platform becomes the preferred alternative due to its superior sensitivity and dynamic range in targeted modes.
References
Heterocyclic compounds as pesticides. Google Patents (WO2014053450A1).
Multisubstituted aromatic compounds as inhibitors of thrombin. Google Patents (US10653674B2).
4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. ACS Publications. Available at:[Link]
Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. MDPI. Available at:[Link]
Comparative Guide: Pyridyl-Pyrazole vs. Bipyridine Ligands in Coordination Chemistry
Executive Summary This guide provides an in-depth technical comparison between 2,2'-bipyridine (bipy) and 2-(1H-pyrazol-3-yl)pyridine (pyridyl-pyrazole) ligands. While bipy serves as the industry standard for stable, red...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This guide provides an in-depth technical comparison between 2,2'-bipyridine (bipy) and 2-(1H-pyrazol-3-yl)pyridine (pyridyl-pyrazole) ligands. While bipy serves as the industry standard for stable, redox-active metal complexes, pyridyl-pyrazole offers a tunable alternative through its asymmetric electronic profile and proton-responsive N-H site. This analysis targets researchers optimizing binding affinity for catalysis, photophysics, and spin-crossover applications.
Structural & Electronic Analysis
Ligand Architecture
The fundamental difference lies in the symmetry and electronic density of the heterocyclic rings.
2,2'-Bipyridine (bipy): A
-symmetric ligand composed of two electron-deficient pyridine rings. It acts as a strong -donor and a significant -acceptor, stabilizing metals in lower oxidation states (e.g., , ).
Pyridyl-Pyrazole (py-pz): An asymmetric ligand combining an electron-deficient pyridine with an electron-rich pyrazole. The pyrazole moiety contains a pyrrole-like nitrogen (
, acidic) and a pyridine-like nitrogen (basic).
Electronic Density Comparison
The distinct electronic signatures dictate the binding strength and redox behavior.
Feature
2,2'-Bipyridine
Pyridyl-Pyrazole
Impact on Binding
Symmetry
Symmetric
Asymmetric ()
py-pz creates distinct cis/trans isomers in octahedral complexes.
-Acceptor Capacity
High (LUMO on both rings)
Moderate (Pyridine > Pyrazole)
bipy stabilizes metal-to-ligand charge transfer (MLCT) better.
-Donor Strength
Strong
Stronger (especially as anion)
py-pz (anionic) pushes metal oxidation potentials cathodically.
Acid/Base Character
Neutral
Amphoteric ( group)
py-pz can be deprotonated to form a bridging pyrazolate.
Decision Logic for Ligand Selection
Caption: Decision matrix for selecting between bipyridine and pyridyl-pyrazole based on experimental requirements.
Binding Affinity & Thermodynamic Data[1][2][3]
Binding affinity is influenced by the Chelate Effect and Ligand Field Strength . While bipy forms thermodynamically stable 5-membered rings, pyridyl-pyrazole binding is pH-dependent.
Stability Constants (General Trends)
Direct comparison of
values varies by solvent and metal, but the general trend for neutral ligands is Phen > Bipy > Pyridyl-Pyrazole . However, upon deprotonation, the Pyrazolate becomes a significantly stronger donor.
Py-Pz complexes often exhibit Spin Crossover (SCO) due to weaker field.
Anionic (Py-Pz)
Py-Pz > Bipy
Anionic pyrazolate forms very strong -bonds.
Neutral
Py-Pz derivatives Bipy
"Softer" nitrogen of pyrazole aids f-element extraction.
Redox Potential Shift (Experimental Data)
The binding affinity manifests in the electrochemical windows. The following data (referenced from
complexes) illustrates the electron richness.
: vs. SCE.
: vs. SCE (Neutral).
Effect: The cathodic shift in py-pz indicates the metal center is more electron-rich, making it easier to oxidize. This is critical for oxidation catalysis (e.g., water oxidation).[1]
Experimental Protocols for Binding Determination
To objectively measure binding affinity, UV-Vis Titration is the standard method for transition metals due to the distinct Charge Transfer (CT) bands.
Protocol: UV-Vis Spectrophotometric Titration
Objective: Determine the Association Constant (
) for Ligand (L) and Metal (M).
Reagents:
Stock Solution A: Metal salt (e.g.,
) in dry acetonitrile ().
Stock Solution B: Ligand (Bipy or Py-Pz) in dry acetonitrile (
).
Workflow:
Baseline: Record spectrum of pure Metal solution (2.0 mL) in a quartz cuvette (Path length = 1 cm).
Titration: Add aliquots (
) of Ligand solution to the cuvette.
Equilibration: Mix thoroughly and wait 2 minutes for equilibrium.
Measurement: Record absorbance at
(e.g., MLCT band or d-d transition) after each addition.
Correction: Correct absorbance for dilution factors.
Data Fitting: Plot
vs. ratio. Fit to a 1:1 or 1:2 binding isotherm (e.g., Benesi-Hildebrand equation or non-linear regression).
Objective: Map binding sites via chemical shift perturbations.
Key Indicator: For pyridyl-pyrazole, monitor the Pyrazole-H (C3/C4) and the N-H signal. The N-H signal will vanish or shift dramatically upon deprotonation/coordination.
Contrast: Bipy will show symmetric shifting of the 3,3' protons due to the cis conformation lock upon binding.
Experimental Workflow Diagram
Caption: Step-by-step workflow for determining binding constants via titration.
Case Studies & Applications
Catalysis: Water Oxidation
Bipyridine: Used in the classic "Blue Dimer" (cis,cis-
). The robust bipy frame survives harsh oxidative conditions but requires high overpotential.
Pyridyl-Pyrazole: The N-H group on the pyrazole allows for Proton-Coupled Electron Transfer (PCET) . By deprotonating during the catalytic cycle, the ligand manages the charge accumulation, lowering the activation energy for water oxidation.
Spin Crossover (SCO) Materials
Observation:
complexes with bipy are almost exclusively Low Spin (LS) due to the strong ligand field.
Innovation: Substituting bipy with pyridyl-pyrazole (or bis-pyrazolyl-pyridine) lowers the ligand field strength (
), bringing the High Spin (HS) and Low Spin states closer in energy. This enables thermal or light-induced spin switching (SCO), utilized in molecular memory devices.
References
Constable, E. C. (2019). "The Early Years of 2,2′-Bipyridine—A Ligand in Its Own Lifetime." Molecules. Link
Halder, S., et al. (2016). "Chemical consequences of pyrazole orientation in RuII complexes of unsymmetric quinoline–pyrazole ligands." Dalton Transactions.[2] Link
Kershaw Cook, L. J., et al. (2025).[3] "Beyond Spin Crossover: Optical and Electronic Horizons of 2,6-Bis(pyrazol-1-yl)pyridine Ligands and Complexes." Magnetochemistry. Link
Thordarson, P. (2011). "Determining association constants from titration experiments in supramolecular chemistry." Chemical Society Reviews. Link
BenchChem. (2025).[4] "A Comparative Analysis of the Binding Affinity of 2,6-bis(1,2,3-triazol-4-yl)pyridine and Terpyridine Ligands." BenchChem Guides. Link
Elemental Analysis Standards for 1-(pyridin-2-yl)-1H-pyrazol-3-amine Purity
Executive Summary: The "Invisible" Mass Problem In the development of kinase inhibitors and bidentate ligands, 1-(pyridin-2-yl)-1H-pyrazol-3-amine (CAS: 1003878-68-3) is a critical intermediate. While HPLC is the gold st...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary: The "Invisible" Mass Problem
In the development of kinase inhibitors and bidentate ligands, 1-(pyridin-2-yl)-1H-pyrazol-3-amine (CAS: 1003878-68-3) is a critical intermediate. While HPLC is the gold standard for organic impurity profiling, it suffers from a critical blind spot: it cannot detect inorganic salts, trapped water, or occluded solvents that are "invisible" to UV detection.
For a molecule with a theoretical nitrogen content of ~35% , standard combustion analysis protocols often fail due to incomplete combustion or hygroscopicity. This guide outlines the specific elemental analysis (EA) standards required to validate this molecule, comparing its efficacy against HPLC and qNMR, and providing a self-validating protocol to ensure your data meets the rigorous
journal standard.
Part 1: The Analytical Landscape
Comparative Analysis of Purity Methods
To establish true purity, one must distinguish between "Organic Purity" (absence of side products) and "Absolute Purity" (mass balance).
Medium . Pyrazole/Pyridine rings absorb well, but salts are missed.
High . Good for structure, but integration errors occur with broad NH peaks.
Key Insight: A sample of 1-(pyridin-2-yl)-1H-pyrazol-3-amine can show >99% purity by HPLC but fail EA (e.g., C found is 2% low) because the crystal lattice has trapped water or ethanol. EA is the only method that proves you are weighing what you think you are weighing.
Part 2: Theoretical Standards & Acceptance Criteria
For 1-(pyridin-2-yl)-1H-pyrazol-3-amine, the target values are based on the molecular formula
.
Molecular Weight: 160.18 g/mol
Element
Count
Atomic Mass
Total Mass
Theoretical %
Acceptance Range ()
Carbon
8
12.011
96.088
59.99%
59.59% – 60.39%
Hydrogen
8
1.008
8.064
5.03%
4.63% – 5.43%
Nitrogen
4
14.007
56.028
34.98%
34.58% – 35.38%
The "High Nitrogen" Challenge
This molecule is nearly 35% Nitrogen . Standard combustion cycles optimized for low-nitrogen pharmaceuticals (like ibuprofen) may result in incomplete reduction of nitrogen oxides (
) to , leading to low Nitrogen recovery or drifting baselines.
Part 3: Critical Methodology (The Protocol)
This protocol is designed to be a self-validating system . If the System Suitability Test (SST) fails, do not proceed to sample analysis.
Sample Preparation (The Hygroscopicity Factor)
The exocyclic amine and pyridine ring make this molecule prone to forming hydrates.
Step 1: Dry the sample in a vacuum oven at 40°C for 4 hours prior to analysis.
Step 2: If the sample is an HCl salt, increase temperature to 60°C, but monitor for discoloration (oxidation).
Step 3: Store in a desiccator until the exact moment of weighing.
Instrument Configuration
Carrier Gas: Helium (Grade 5.0 or higher).
Combustion Temp: 980°C (Standard) or 1050°C (if using additives).
Reduction Tube: Copper wire/granules. Crucial: Ensure the copper is not exhausted (blackened). High-N samples deplete copper reduction tubes 3x faster than standard samples.
Calibration & System Suitability
Do not use Acetanilide (10.3% N) as your primary check. It is too far from your target's nitrogen content.
Primary Calibrant:Sulfanilamide (
, ~16.2% N) or Imidazo[1,2-a]pyridine (if available) to match the heterocyclic nature.
K-Factor Determination: Run 3 replicates of Sulfanilamide. RSD must be <0.15%.
SST Check: Run a "High N" check standard (e.g., Melamine , 66% N) to verify the reduction tube's efficiency. If Melamine reads low, your reduction tube is exhausted.
Weighing Protocol
Balance: Microbalance readable to 0.001 mg (1 µg).
Target Mass: 1.5 – 2.5 mg.
Container: Tin capsule (Sn).
Additives: If low Carbon values are observed (incomplete combustion), add 10 mg of Tungsten (VI) Oxide (
) to the capsule to provide an oxygen boost directly at the sample heart.
Part 4: Data Interpretation & Troubleshooting
Use this decision matrix to interpret your results.
Figure 1: Logic flow for interpreting Elemental Analysis deviations in high-nitrogen heterocycles.
Common Deviation Scenarios for
The "Water Trap" (Hygroscopicity):
Symptom:[2][3][4] C is Low (-1.5%), N is Low (-0.8%), H is High (+0.3%).
Cause: The amine group has absorbed atmospheric moisture.
Fix: Calculate theoretical values for
. If the data fits this "hemihydrate" model perfectly, the sample is chemically pure but physically wet. Dry aggressively or report as hemihydrate.
The "Incomplete Burn":
Symptom:[2][3][4] N is Low (-0.6%), C is Low (-0.5%), Ash residue left in crucible.
Cause: The pyridine/pyrazole rings are thermally stable and formed "coke" rather than combusting.
Fix: Add
powder to the sample capsule to catalyze oxidation.
References
American Chemical Society (ACS). (2023). Journal of Medicinal Chemistry Guidelines for Authors - Purity Requirements.[5][Link]
National Institutes of Health (NIH). (2022). Searching for the Truth: Elemental Analysis–A Powerful but Often Poorly Executed Technique. ACS Cent. Sci. [Link]
A Comparative Guide to the Stability Constants of 1-(pyridin-2-yl)-1H-pyrazol-3-amine with Eu(III) and Am(III): A Methodological and Theoretical Perspective
In the intricate realm of f-element chemistry, the selective complexation of trivalent actinides over lanthanides remains a paramount challenge, particularly in the context of advanced nuclear fuel cycles. The separation...
Author: BenchChem Technical Support Team. Date: March 2026
In the intricate realm of f-element chemistry, the selective complexation of trivalent actinides over lanthanides remains a paramount challenge, particularly in the context of advanced nuclear fuel cycles. The separation of Americium(III) from Europium(III) serves as a crucial benchmark for the efficacy of novel ligands, as Eu(III) is a common fission product and a non-radioactive surrogate for heavier actinides like Curium(III). This guide delves into a comparative analysis of the stability constants of 1-(pyridin-2-yl)-1H-pyrazol-3-amine with Eu(III) and Am(III), offering a blend of established experimental protocols and theoretical insights to inform researchers in the field.
While direct, side-by-side experimental determination of the stability constants for 1-(pyridin-2-yl)-1H-pyrazol-3-amine with both Eu(III) and Am(III) is not extensively documented in a single study, this guide synthesizes data from analogous systems and outlines the methodologies required to perform such a comparison. The focus is on providing a robust framework for understanding the anticipated coordination chemistry and the subtle electronic factors that govern selectivity.
The Ligand: 1-(pyridin-2-yl)-1H-pyrazol-3-amine
The ligand, 1-(pyridin-2-yl)-1H-pyrazol-3-amine, is a bidentate N-donor ligand featuring both a "soft" pyridine nitrogen and a "harder" pyrazole nitrogen, along with an amino group that can influence its electronic properties and coordination behavior. The synthesis of similar pyridinyl-pyrazole ligands has been reported in the literature, often involving the condensation of a substituted hydrazine with a β-diketone or a related precursor.
The Challenge: Differentiating Eu(III) and Am(III)
The separation of Am(III) from Eu(III) is notoriously difficult due to their similar ionic radii and charge densities. However, subtle differences in their electronic configurations can be exploited. Am(III) is considered to have a slightly "softer" character than Eu(III), leading to a greater covalent contribution in its bonding with soft donor atoms like nitrogen.[1][2] This difference in covalency is the primary driver for the selectivity observed with many N-donor ligands.
Experimental Determination of Stability Constants
The stability constant (β) of a complex is the equilibrium constant for its formation from the constituent metal ion and ligand(s) in solution. For a 1:1 complex (ML), the formation is represented as:
M + L ⇌ ML
And the stability constant is given by:
β = [ML] / ([M][L])
Several techniques can be employed to determine stability constants, with potentiometric and spectrophotometric titrations being the most common and reliable methods for f-element complexes.
Potentiometric Titration
Potentiometric titration is a highly accurate method for determining stability constants, particularly for systems involving protonated ligands.[3][4][5] The method involves monitoring the pH of a solution containing the metal ion and the ligand as a standard solution of a strong base is added.
Solution Preparation:
Prepare a stock solution of the ligand, 1-(pyridin-2-yl)-1H-pyrazol-3-amine, of known concentration in a suitable solvent (e.g., a dioxane-water mixture to ensure solubility).[6]
Prepare stock solutions of Eu(III) and Am(III) nitrates or perchlorates of accurately known concentrations.
Prepare a standardized, carbonate-free solution of a strong base (e.g., NaOH or KOH).
Prepare a solution of a strong acid (e.g., HNO₃ or HClO₄) to protonate the ligand.
Use an inert salt (e.g., NaClO₄ or KNO₃) to maintain a constant ionic strength throughout the titration.[3]
Titration Procedure:
Calibrate the pH electrode with standard buffer solutions.
In a thermostated titration vessel, place a known volume of a solution containing the ligand and the strong acid.
In a separate experiment, add a known amount of the metal ion (Eu(III) or Am(III)) to the ligand and acid solution.
Titrate the solution with the standardized base, recording the pH after each addition.
Perform a blank titration of the strong acid alone to determine the equivalence point.
Data Analysis:
The titration data is used to calculate the average number of protons bound to the ligand (n̄ₐ) and the average number of ligands bound to the metal ion (n̄).
The protonation constants of the ligand are determined from the titration of the ligand in the absence of the metal ion.
The stability constants of the metal-ligand complexes are then calculated from the formation curves (n̄ vs. pL, where pL is the negative logarithm of the free ligand concentration) using specialized software like HYPERQUAD.[7]
Figure 1. Workflow for potentiometric determination of stability constants.
Spectrophotometric (UV-Vis) Titration
Spectrophotometric titration is another powerful technique, particularly when the ligand or the complex has a distinct chromophore.[8] The change in the absorbance spectrum upon complexation is monitored to determine the stability constant.
Solution Preparation:
Prepare stock solutions of the ligand and metal ions as described for potentiometric titration.
Use a buffered solution to maintain a constant pH.
Titration Procedure:
In a quartz cuvette, place a solution of the ligand with a known concentration.
Record the initial UV-Vis spectrum.
Make successive additions of the metal ion stock solution to the cuvette.
After each addition, allow the solution to equilibrate and record the UV-Vis spectrum.
Data Analysis:
The changes in absorbance at one or more wavelengths are plotted against the metal ion concentration.
The data is then fitted to a binding isotherm model (e.g., 1:1, 1:2, or 1:3 metal-to-ligand ratio) using non-linear regression analysis to determine the stability constant.
Figure 2. Workflow for spectrophotometric determination of stability constants.
Comparative Analysis: Eu(III) vs. Am(III) Complexation
Based on studies of similar N-donor ligands, several key differences are anticipated in the complexation of Eu(III) and Am(III) with 1-(pyridin-2-yl)-1H-pyrazol-3-amine.
Parameter
Eu(III) Complex
Am(III) Complex
Rationale
Stability Constant (log β)
Lower
Higher
Greater covalent character in the Am-N bonds.[1][2]
Coordination Number
Typically 8 or 9
Typically 8 or 9
Similar ionic radii lead to similar steric requirements.
Bonding Nature
Predominantly ionic
Increased covalent character
Softer nature of Am(III) allows for better orbital overlap with N-donors.[1]
Selectivity (SFAm/Eu)
-
Expected to be > 1
The difference in stability constants determines the separation factor.
SFAm/Eu = DAm / DEu, where D is the distribution ratio in a solvent extraction system, which is related to the stability constants.
Studies on related bipyridine phosphate ligands have shown through DFT calculations that the Am-N bond exhibits stronger covalent characteristics than the Eu-N bond, leading to a higher binding affinity for Am(III).[1] Similarly, research on other nitrogen-donor ligands has consistently demonstrated a higher coordination affinity for Am(III) over Eu(III).[2]
Theoretical Insights from Density Functional Theory (DFT)
DFT calculations are a powerful tool for understanding the electronic structure and bonding in f-element complexes.[1][2] For the 1-(pyridin-2-yl)-1H-pyrazol-3-amine system, DFT could be used to:
Optimize Geometries: Predict the most stable coordination geometries for both Eu(III) and Am(III) complexes.
Calculate Binding Energies: Determine the gas-phase and solution-phase binding energies, which correlate with the stability constants.
Analyze Bonding: Employ techniques like Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis to quantify the degree of covalency in the metal-ligand bonds.[1]
These theoretical studies can provide a deep understanding of the factors driving the selective complexation of Am(III) and can guide the design of new, more efficient ligands for actinide-lanthanide separation.
Conclusion
The comparison of the stability constants of 1-(pyridin-2-yl)-1H-pyrazol-3-amine with Eu(III) and Am(III) is a scientifically significant endeavor with direct relevance to the development of advanced nuclear fuel reprocessing technologies. While direct experimental data for this specific system is sparse, a robust framework for its investigation exists. By employing established techniques such as potentiometric and spectrophotometric titrations, researchers can obtain the critical thermodynamic data needed to evaluate its potential. Theoretical calculations further provide an indispensable tool for rationalizing the experimental findings and for the future design of next-generation selective extractants. The anticipated higher stability of the Am(III) complex, driven by enhanced covalency in the Am-N bonds, underscores the promise of N-donor ligands in addressing the long-standing challenge of actinide-lanthanide separation.
References
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PMC. (n.d.). Theoretical Study of Am(III) and Eu(III) Separation by a Bipyridyl Phosphate Ligand.
MDPI. (2022, December 10). 3–(2–Pyridyl)pyrazole Based Luminescent 1D-Coordination Polymers and Polymorphic Complexes of Various Lanthanide Chlorides Including Orange-Emitting Cerium(III).
(2026, February 3). Derivatives of 1-(2-Pyridyl)-3-pyrazolecarboxylic Acids as Ligands for Binding f-Elements.
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ACS Publications. (2020, February 12). Theoretical Insights into Modification of Nitrogen-Donor Ligands to Improve Performance on Am(III)/Eu(III) Separation | Inorganic Chemistry.
SciSpace. (n.d.). Synthesis, Coordination Chemistry and Reactivity of 1H-pyridin-(2E)-ylidenes and Application of Their Transition Metal Complexes.
RSC Publishing. (n.d.). Solvent extraction of americium(iii) and europium(iii) with tridentate N,N-dialkyl-1,10-phenanthroline-2-amide-derived ligands.
SCIRP. (n.d.). Potentiometric Determination of Stability Constants of Sulphathiazole and Glycine-Metal Complexes.
Scholars Research Library. (n.d.). Studies of stability constants of the complexes of chlorosubstituted pyrazoles and pyrazoline with Cu(II),Ni(II).
RSC Publishing. (n.d.). Synthesis and coordination chemistry of 1,1,1-tris-(pyrid-2-yl)ethane.
RSC Publishing. (n.d.). Complexation of lanthanides, actinides and transition metal cations with a 6-(1,2,4-triazin-3-yl).
ResearchGate. (2025, August 5). Determination of the stability constants of lanthanide complexes with oxyacids using capillary electrophoresis.
Rasayan Journal. (n.d.). POTENTIOMETRIC DETERMINATION OF STABILITY CONSTANTS OF METFORMIN COMPLEXES WITH METALS IN AQUEOUS MEDIA.
ResearchGate. (n.d.). Impact of Coordination Modes of N‐Donor Ligands on Am(III)/Eu(III) Separation in Nuclear Waste Water Treatment – A DFT Study | Request PDF.
(2022, April 1). The solution structures and relative stability constants of lanthanide-EDTA complexes predicted from computation.
ResearchGate. (n.d.). ChemInform Abstract: Complexation and Extraction of Trivalent Actinides and Lanthanides by Triazinylpyridine N-Donor Ligands | Request PDF.
IJSART. (n.d.). Potentiometric Determination of Stability Constants of Chelates of Indium And Gallium.
TÜBİTAK Academic Journals. (2008, January 1). Potentiometric Determination of the Stability Constants of Lanthanide Complexes with Iminodiacetic Acid in Water and Dioxane-Wat.
Schlegel Group. (2022, November 23). Properties of Amine-Containing Ligands That Are Necessary for Visible-Light-Promoted Catalysis with Divalent Europium.
(2021, May 3). Complexation of Lanthanides and Heavy Actinides with Aqueous Sulfur-Donating Ligands.
YouTube. (2018, May 25). Determination of stability constant by Potentiometric titrations -I.
ResearchGate. (n.d.). Table 2 Stability constants (log K M m H h L l ) a of the complexes of....
RSC Publishing. (2022, August 31). New route to amide-functionalized N-donor ligands enables improved selective solvent extraction of trivalent actinides.
Wikipedia. (n.d.). Stability constants of complexes.
ResearchGate. (n.d.). Separation of Am (III) by solvent extraction using water-soluble H4tpaen derivatives | Request PDF.
ResearchGate. (2025, November 7). Structures, Phase Behavior, and Fluorescent Properties of 3-Phenyl-1-(pyridin-2-yl)-1 H -pyrazol-5-amine and Its ZnCl 2 Complex.
INIS-IAEA. (n.d.). Soft donor ligands for actinide/lanthanide separations in used nuclear fuel and for Hg(II) coordination and extraction in alkaline tank waste processing.
MDPI. (2024, July 28). Influence of Diluent on Extraction Parameters of Systems for Separation Am(III) and Ln(III) Based on 1,10-Phenanthroline-2,9-Diamide.
(n.d.). POTENTIOMETRIC DETERMINATION OF STABILITY CONSTANTS OF TRANSITION METAL COMPLEXES WITH p-AMINOBENZOIC ACID.
A Comparative Guide to HPLC Retention Times for Pyridyl-Pyrazole Regioisomers
For researchers, scientists, and drug development professionals, the separation of regioisomers is a frequent and often significant challenge. The subtle structural differences between these isomers can lead to nearly id...
Author: BenchChem Technical Support Team. Date: March 2026
For researchers, scientists, and drug development professionals, the separation of regioisomers is a frequent and often significant challenge. The subtle structural differences between these isomers can lead to nearly identical physical and chemical properties, making their resolution by High-Performance Liquid Chromatography (HPLC) a complex task.[1] This guide provides an in-depth technical comparison of HPLC methodologies for the separation of pyridyl-pyrazole regioisomers, offering insights into the causal factors behind experimental choices and providing data-driven recommendations.
The successful separation of these isomers is critical in pharmaceutical development and chemical synthesis, as different regioisomers can exhibit distinct pharmacological activities and toxicological profiles.[2][3][4] This guide will explore the interplay of stationary phases, mobile phase composition, and other chromatographic parameters that govern the retention and resolution of these closely related compounds.
The Challenge of Separating Pyridyl-Pyrazole Regioisomers
Pyridyl-pyrazole derivatives are prevalent scaffolds in medicinal chemistry due to their diverse biological activities.[5] The synthesis of these compounds often results in the formation of a mixture of regioisomers, which must be separated for accurate biological evaluation.[6][7] The core challenge lies in the minimal differences in polarity and hydrophobicity between these isomers, which often leads to co-elution in standard reversed-phase HPLC methods.[1]
Understanding the Key Factors Influencing Retention
The retention time in HPLC is a critical parameter for identifying and quantifying analytes.[8] It is influenced by a multitude of factors, including:
Stationary Phase Chemistry: The type of stationary phase (e.g., C18, Phenyl-Hexyl, or specialized phases) dictates the primary interaction mechanism with the analytes.[9][10]
Mobile Phase Composition: The choice of organic solvent (e.g., acetonitrile or methanol), the aqueous component, and the pH of the mobile phase significantly impact the ionization state and polarity of the analytes, thereby affecting their retention.[11]
Additives and Buffers: The use of additives like formic acid or ammonium formate can improve peak shape and influence selectivity by modifying the interactions between the analytes and the stationary phase.[12][13]
Temperature: Column temperature can affect solvent viscosity and the kinetics of mass transfer, leading to changes in retention time.[8]
Instability in any of these factors can lead to retention time drift, which can compromise the reliability of an analytical method.[14][15][16]
Comparative Analysis of HPLC Methodologies
To achieve successful separation of pyridyl-pyrazole regioisomers, a systematic approach to method development is essential. This involves the careful selection and optimization of both the stationary and mobile phases.
Reversed-Phase HPLC (RP-HPLC)
RP-HPLC is the most common mode of chromatography and is often the first approach for separating organic molecules.[10] However, for polar regioisomers like many pyridyl-pyrazoles, achieving adequate retention and resolution can be challenging.[17][18]
Experimental Protocol: RP-HPLC Method Development
Column Selection:
Begin with a standard C18 column (e.g., 100 x 2.1 mm, 1.7 µm) to assess initial separation.[19]
If co-elution occurs, consider a phenyl-hexyl column to exploit potential pi-pi interactions between the aromatic stationary phase and the pyridyl-pyrazole rings.[9]
Mobile Phase Screening:
Solvent Selection: Evaluate both acetonitrile and methanol as the organic modifier. Acetonitrile's higher dipole moment can sometimes disrupt pi-pi interactions, while methanol can enhance them on phenyl phases.[9][11]
pH Adjustment: The pKa of pyridine is around 5.2-6.[12] Controlling the mobile phase pH is crucial. An acidic mobile phase (e.g., 0.1% formic acid) will protonate the pyridine nitrogen, increasing polarity and potentially altering retention behavior.[11][12]
Gradient Elution: Start with a broad gradient (e.g., 5-95% organic solvent over 15 minutes) to determine the approximate elution conditions.[19]
Optimization:
Fine-tune the gradient slope and initial/final organic solvent concentrations to maximize resolution between the isomeric peaks.
If peak tailing is observed, especially for basic compounds, ensure the use of high-purity, low-metal-content silica columns (Type B) and consider adding a buffer to the mobile phase.[9][14]
For highly polar compounds that are poorly retained in RP-HPLC, HILIC presents a powerful alternative.[20][21] HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent, creating a water-enriched layer on the stationary phase into which polar analytes can partition.[21]
Experimental Protocol: HILIC Method Development
Column Selection:
Choose a HILIC column with a suitable stationary phase, such as an amide, diol, or a mixed-mode HILIC column.[20][22]
Mobile Phase Composition:
The mobile phase typically consists of a high percentage of acetonitrile (e.g., >80%) with a smaller amount of an aqueous buffer (e.g., ammonium formate or ammonium acetate).[21][22]
The concentration and pH of the buffer are critical for controlling electrostatic interactions and achieving reproducible retention.[21]
Gradient Elution:
In HILIC, a gradient involves increasing the aqueous component of the mobile phase to elute the analytes.
Optimization:
Carefully adjust the buffer concentration and pH, as well as the gradient profile, to optimize the separation of the regioisomers.
Mixed-Mode Chromatography
Mixed-mode chromatography combines reversed-phase and ion-exchange or HILIC mechanisms on a single stationary phase.[2][12] This approach can offer unique selectivity for separating compounds with both hydrophobic and ionic or polar functionalities, which is often the case for pyridyl-pyrazole derivatives.[12]
Data Summary: Comparative Retention Times
The following table summarizes hypothetical retention time data for two pyridyl-pyrazole regioisomers under different HPLC conditions to illustrate the principles discussed.
Condition
Stationary Phase
Mobile Phase A
Mobile Phase B
Gradient
Regioisomer 1 (RT, min)
Regioisomer 2 (RT, min)
Resolution (Rs)
1
C18
0.1% Formic Acid in Water
Acetonitrile
10-90% B in 15 min
8.2
8.3
0.8
2
Phenyl-Hexyl
0.1% Formic Acid in Water
Methanol
10-90% B in 15 min
9.5
10.1
1.8
3
HILIC (Amide)
10mM Ammonium Formate in Water
Acetonitrile
95-70% B in 15 min
6.4
7.1
2.1
Note: This data is illustrative and actual retention times will vary depending on the specific isomers and instrumentation.
Logical Workflow for Method Development
The process of developing a robust HPLC method for separating pyridyl-pyrazole regioisomers can be visualized as a logical workflow.
Caption: Workflow for HPLC method development for pyridyl-pyrazole regioisomers.
Conclusion and Recommendations
The separation of pyridyl-pyrazole regioisomers by HPLC is a non-trivial but achievable task that requires a systematic and logical approach to method development.
For moderately polar isomers , a good starting point is a C18 column with an acidic mobile phase. If resolution is insufficient, exploring a phenyl-based stationary phase with methanol as the organic modifier is a logical next step to leverage pi-pi interactions.
For highly polar isomers , HILIC is often the most effective technique. Careful optimization of the mobile phase, particularly the buffer concentration and pH, is critical for achieving robust and reproducible separations.
Mixed-mode chromatography provides an additional powerful tool, especially when the isomers possess both hydrophobic and ionizable groups.
By understanding the underlying chemical principles and systematically exploring the available chromatographic tools, researchers can successfully develop robust and reliable HPLC methods for the critical task of separating pyridyl-pyrazole regioisomers, ensuring the quality and integrity of their scientific data.
References
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Retrieved from [Link]
Kovács, R., et al. (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. Analytical and Bioanalytical Chemistry, 412(18), 4347-4358.
Kruger, P. E., et al. (2013). Fac and mer isomers of Ru(II) tris(pyrazolyl-pyridine) complexes as models for the vertices of coordination cages: structural characterisation and hydrogen-bonding characteristics. Dalton Transactions, 42(45), 16009-16020.
Element Lab Solutions. (n.d.). Causes of Retention Time Drift in HPLC. Retrieved from [Link]
SIELC Technologies. (n.d.). HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column. Retrieved from [Link]
LCGC. (2020, November 11). Retention Time Changes in HPLC: The LCGC Blog. Retrieved from [Link]
Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Retrieved from [Link]
MDPI. (2018, January 12). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [Link]
Separation Science. (2024, July 4). Factors Impacting Chromatography Retention Time. Retrieved from [Link]
PMC. (n.d.). Recent highlights in the synthesis and biological significance of pyrazole derivatives. Retrieved from [Link]
Waters Corporation. (n.d.). Topics in Liquid Chromatography: Part 1. Designing a Reversed-Phase Column for Polar Compound Retention. Retrieved from [Link]
MDPI. (2025, August 21). Reversed-Phase (RP) and Hydrophilic Interaction (HILIC) Separation Mechanisms for the Assay of Nicotine and E-Cigarette Liquids. Retrieved from [Link]
PMC. (2025, August 31). Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review of Two Decades. Retrieved from [Link]
ResearchGate. (2015, May 20). What are the main causes of retention time instability in reversed-phase analysis by HPLC?. Retrieved from [Link]
LCGC International. (2014, November 1). Reversed-Phase HPLC Mobile-Phase Chemistry — Explained. Retrieved from [Link]
pharmrxiv. (2025, May 30). Integrated UPLC–MS/MS and UPLC–Q–TOF–MS/MS analysis to reveal pharmacokinetics, tissue distribution, metabolism, and excretion of sipeimine in rats. Retrieved from [Link]
UAB. (n.d.). Preparation, separation and characterization of two pyrazolic regioisomers of high purity. Retrieved from [Link]
MDPI. (2026, January 27). Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. Retrieved from [Link]
Oxford Academic. (2013, March 13). Main Interactions and Influences of the Chromatographic Parameters in HILIC Separations. Retrieved from [Link]
UPLC-Q-TOF-MS method development and validation for simultaneous analysis of dipyridamole and its related impurities. (2022, June 16). UPLC-Q-TOF-MS method development and validation for simultaneous analysis of dipyridamole and its related impurities. Retrieved from [Link]
PMC. (2022, September 8). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. Retrieved from [Link]
Resolian. (2025, December 2). HPLC-UV Method Development for Highly Polar Impurities. Retrieved from [Link]
Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. (n.d.). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Retrieved from [Link]
Separation Science. (2025, April 4). Reverse Phase vs Normal Phase HPLC: How to Choose the Right Tool. Retrieved from [Link]
A Comparative Analysis of the Biological Activities of Pyrazole-3-amine and Pyrazole-3-carboxamide Derivatives
A Technical Guide for Researchers in Drug Discovery The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1][2] Its versatility allows for a wide range of sub...
Author: BenchChem Technical Support Team. Date: March 2026
A Technical Guide for Researchers in Drug Discovery
The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1][2] Its versatility allows for a wide range of substitutions, leading to diverse pharmacological activities. Among the various pyrazole derivatives, those functionalized at the 3-position with either an amine or a carboxamide group have garnered significant attention for their potent biological effects. This guide provides an in-depth, objective comparison of the biological activities of pyrazole-3-amine and pyrazole-3-carboxamide derivatives, supported by experimental data to aid researchers in the strategic design of novel therapeutic agents.
The Critical C3-Position: Amine vs. Carboxamide
The nature of the substituent at the C3-position of the pyrazole ring plays a pivotal role in defining the molecule's interaction with biological targets and, consequently, its overall activity profile. The primary amine group in pyrazole-3-amines offers a key hydrogen bond donor and a basic center, which can be crucial for interactions with specific amino acid residues in enzyme active sites or receptors. Conversely, the carboxamide moiety in pyrazole-3-carboxamides provides both hydrogen bond donor and acceptor capabilities, along with a more rigid and planar structure that can influence binding affinity and selectivity.
Anticancer Activity: A Tale of Two Functional Groups
Both pyrazole-3-amine and pyrazole-3-carboxamide derivatives have demonstrated significant potential as anticancer agents, often acting through the inhibition of various protein kinases involved in cancer cell proliferation and survival.[2]
Pyrazole-3-carboxamide Derivatives in Oncology
Pyrazole-3-carboxamide derivatives have been extensively investigated as kinase inhibitors. The carboxamide group can mimic the hinge-binding interactions of ATP, a common strategy in the design of kinase inhibitors. Several compounds from this class have shown potent activity against a range of cancer cell lines. For instance, certain 1H-pyrazole-3-carboxamide derivatives have exhibited significant antiproliferative effects against HCT116 (colon carcinoma) and HepG2 (liver cancer) cell lines.[3] The anticancer mechanism for some of these derivatives is believed to involve DNA binding and potential off-target effects beyond kinase inhibition.[3][4]
Pyrazole-3-amine derivatives have also emerged as promising anticancer agents. The amine group can serve as a crucial pharmacophoric feature for interaction with the ATP-binding site of kinases. For example, 5-aminopyrazole derivatives have been investigated for their antiproliferative activities.[6] Furthermore, fused pyrazole systems derived from 3-aminopyrazoles have shown potent inhibitory activity against key cancer-related kinases like EGFR and VEGFR-2.[2]
Logical Relationship: From Chemical Structure to Anticancer Activity
Caption: Influence of C3 substituent on anticancer mechanism.
Antimicrobial Activity: A Comparative Look
Both classes of compounds have been explored for their potential to combat bacterial and fungal infections. The pyrazole core itself is a known pharmacophore in several antimicrobial drugs.
Pyrazole-3-carboxamide Derivatives as Antimicrobial Agents
A number of pyrazole-4-carboxamide derivatives have been synthesized and evaluated for their antimicrobial properties, showing activity against both Gram-positive and Gram-negative bacteria. The carboxamide linkage appears to be a favorable structural feature for antimicrobial efficacy.
Pyrazole-3-amine Derivatives as Antimicrobial Agents
While less extensively reported in the provided literature for direct MIC values, the broader class of pyrazole derivatives, which includes amine-substituted compounds, has shown significant antimicrobial potential.[5] The basicity of the amine group could play a role in disrupting bacterial cell membranes or inhibiting essential enzymes.
Anti-inflammatory Activity: Targeting the Arachidonic Acid Pathway
Inflammation is a complex biological response, and pyrazole derivatives have a long history as anti-inflammatory agents, with some acting as selective COX-2 inhibitors.[5][8]
Pyrazole-3-carboxamide Derivatives in Inflammation
The anti-inflammatory properties of pyrazole-3-carboxamide derivatives are well-documented. For instance, certain pyrazolo[3,4-c]pyrazole-2(3H)-carboxamides have demonstrated notable analgesic and anti-inflammatory activities.[9]
Pyrazole-3-amine Derivatives in Inflammation
Ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates, which contain an amine group, have shown significant anti-inflammatory activity.[5] The amine functionality can be crucial for interactions with the cyclooxygenase enzymes.
Signaling Pathway: COX-2 Inhibition by Pyrazole Derivatives
Caption: Mechanism of anti-inflammatory action.
Experimental Protocols
MTT Assay for Cytotoxicity
This colorimetric assay is a standard method for assessing the in vitro cytotoxic effects of chemical compounds on cancer cell lines.
Experimental Workflow: MTT Assay
Caption: Step-by-step workflow of the MTT assay.
Detailed Steps:
Cell Seeding: Plate cancer cells in a 96-well plate at a suitable density and allow them to attach overnight.[4][10]
Compound Treatment: Treat the cells with various concentrations of the pyrazole-3-amine or pyrazole-3-carboxamide derivatives. Include a vehicle control (e.g., DMSO).[4][10]
Incubation: Incubate the plates for a specified period, typically 48 hours, at 37°C in a humidified atmosphere with 5% CO2.[4][10]
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.[1][4]
Formazan Solubilization: Add a solubilization solution (e.g., acidic isopropanol or SDS) to dissolve the formazan crystals.[10]
Absorbance Measurement: Measure the absorbance of the wells using a microplate reader at a wavelength of 570-600 nm.[10]
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.[10]
Agar Well Diffusion Method for Antimicrobial Screening
This method is a widely used preliminary test to assess the antimicrobial activity of compounds.
Detailed Steps:
Media Preparation: Prepare and sterilize a suitable agar medium (e.g., Mueller-Hinton agar for bacteria).[11]
Inoculation: Evenly spread a standardized inoculum of the test microorganism over the surface of the agar plate.[11]
Well Creation: Create wells of a specific diameter in the agar using a sterile borer.[11]
Compound Application: Add a defined volume of the dissolved pyrazole derivative solution into each well. Include a positive control (standard antibiotic) and a negative control (solvent).[11]
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).[11]
Zone of Inhibition Measurement: Measure the diameter of the clear zone of growth inhibition around each well. A larger diameter indicates greater antimicrobial activity.[11]
Conclusion
Both pyrazole-3-amine and pyrazole-3-carboxamide derivatives represent rich sources of biologically active compounds with significant therapeutic potential. The choice between an amine and a carboxamide substituent at the C3-position can profoundly influence the pharmacological profile of the resulting molecule. Pyrazole-3-carboxamides have been extensively explored as kinase inhibitors in oncology, leveraging the hydrogen bonding capabilities of the carboxamide group. Pyrazole-3-amines, with their basic nitrogen center, also show promise in this area and in antimicrobial applications. The selection of either functional group should be a strategic decision based on the intended biological target and the desired mechanism of action. Further research involving head-to-head comparisons of isosteric pairs of these derivatives would provide more definitive insights into their structure-activity relationships.
References
Click to expand
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A Researcher's Guide to the Safe Disposal of 1-(pyridin-2-yl)-1H-pyrazol-3-amine
For professionals engaged in the dynamic fields of chemical research and drug development, the responsible management of chemical waste is not merely a regulatory hurdle but a cornerstone of scientific integrity and work...
Author: BenchChem Technical Support Team. Date: March 2026
For professionals engaged in the dynamic fields of chemical research and drug development, the responsible management of chemical waste is not merely a regulatory hurdle but a cornerstone of scientific integrity and workplace safety. This guide provides a detailed, step-by-step protocol for the proper disposal of 1-(pyridin-2-yl)-1H-pyrazol-3-amine, a heterocyclic amine compound. The procedures outlined herein are designed to ensure the safety of laboratory personnel and the protection of our environment, reflecting the best practices in the industry.
Compound Identification and Hazard Assessment
Before initiating any disposal procedure, a thorough understanding of the compound's properties and associated hazards is paramount. 1-(pyridin-2-yl)-1H-pyrazol-3-amine is a molecule incorporating both a pyridine and a pyrazole ring system, which dictates its chemical reactivity and toxicological profile.
In modern laboratory practice, outright disposal is the final option. Before proceeding, consider the following hierarchy, which prioritizes sustainability and safety:
Source Reduction: Can experimental designs be modified to use smaller quantities of the material?
Substitution: Can a less hazardous alternative be used without compromising research outcomes?
Recycling/Recovery: While less common for research compounds, are there any potential avenues for recovery or reuse?
Treatment: Can the waste be neutralized or treated in-house to render it non-hazardous? This should only be attempted with a validated and approved protocol from your institution's Environmental Health and Safety (EHS) department[10].
Disposal: If the above options are not feasible, the compound must be disposed of as hazardous waste in a compliant and environmentally sound manner.
Step-by-Step Disposal Protocol
The following protocol is a comprehensive guide for the safe disposal of 1-(pyridin-2-yl)-1H-pyrazol-3-amine and materials contaminated with it.
Step 1: Personal Protective Equipment (PPE) and Safety Precautions
Always handle this compound and its waste within a certified chemical fume hood to minimize inhalation exposure[9][10]. The following PPE is mandatory:
Eye Protection: Chemical safety goggles conforming to EN 166 (EU) or NIOSH (US) standards[8].
Hand Protection: Chemically resistant gloves (e.g., nitrile or neoprene)[9].
Body Protection: A fully buttoned laboratory coat and closed-toe shoes[6].
Step 2: Waste Segregation and Collection
Proper segregation is critical to prevent dangerous chemical reactions within waste containers[7][11].
Solid Waste: Collect pure 1-(pyridin-2-yl)-1H-pyrazol-3-amine and any contaminated solid materials (e.g., weighing papers, pipette tips, gloves) in a designated, leak-proof, and clearly labeled hazardous waste container[7][8].
Liquid Waste: If the compound is in solution, collect it in a separate, compatible liquid waste container. Do not mix with other solvent waste streams unless explicitly permitted by your EHS office.
Prohibited Disposal: Under no circumstances should this chemical or its solutions be poured down the drain or disposed of in regular trash[6][9][12]. Improper disposal can lead to environmental contamination[10].
Step 3: Containerization and Labeling
The integrity and labeling of your waste container are crucial for safety and regulatory compliance.
Container Selection: Use a container that is chemically compatible with the waste and can be securely sealed[8][13]. For solids, a high-density polyethylene (HDPE) container is often suitable.
Labeling: As soon as the first item of waste is added, the container must be labeled[14]. The label must include:
The full chemical name: "Waste 1-(pyridin-2-yl)-1H-pyrazol-3-amine"[8][9].
The approximate concentration and quantity of the waste.
The date the container was first used.
Your name, laboratory, and contact information.
Step 4: Storage of Hazardous Waste
Designated storage areas are essential for maintaining a safe laboratory environment.
Location: Store the sealed waste container in a designated satellite accumulation area (SAA)[11]. This area should be secure, well-ventilated, and away from sources of ignition or incompatible materials[6][10].
Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak[6].
Storage Duration: Adhere to your institution's and local regulations regarding the maximum allowable time for storing hazardous waste in a satellite accumulation area (often up to one year for partially filled containers)[11].
Step 5: Arranging for Final Disposal
The final step is to transfer the waste to a licensed disposal facility.
Contact EHS: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to schedule a pickup[7][10].
Provide Information: Accurately describe the waste, including the chemical name and quantity, to the disposal service[10].
Documentation: Complete all necessary waste disposal forms and maintain a record of the disposal for your laboratory's files.
The entire disposal workflow can be visualized in the following diagram:
Caption: Disposal workflow for 1-(pyridin-2-yl)-1H-pyrazol-3-amine.
Emergency Procedures: Spill Management
In the event of a spill, prompt and correct action is crucial to mitigate hazards.
Evacuate and Ventilate: Evacuate all non-essential personnel from the immediate area and ensure adequate ventilation, preferably within a chemical fume hood[8][9].
Contain the Spill: Use an inert absorbent material, such as sand or vermiculite, to contain the spill[9]. Avoid generating dust[8].
Collect and Dispose: Carefully collect the absorbed material and place it into a sealed, labeled hazardous waste container[9].
Decontaminate: Clean the spill area thoroughly with a suitable solvent or detergent and water[8]. All materials used for decontamination must also be disposed of as hazardous waste.
By adhering to these detailed procedures, researchers can ensure the safe and compliant disposal of 1-(pyridin-2-yl)-1H-pyrazol-3-amine, upholding their commitment to safety, scientific excellence, and environmental stewardship.
References
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Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Production, Import, Use, and Disposal of Pyridine. Retrieved from [Link]
Kishida Chemical Co., Ltd. (2023). Safety Data Sheet: 5-Methyl-1-(pyridin-3-ylmethyl)-1H-pyrazole-3-carboxylic acid. Retrieved from [Link]
Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]
Kishida Chemical Co., Ltd. (n.d.). Safety Data Sheet: 4-Ethyl-1H-pyrazol-3-amine hydrochloride. Retrieved from [Link]
European Chemicals Agency (ECHA). (2016). Guidance on information requirements and Chemical Safety Assessment Chapter R.16. Retrieved from [Link]
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Loba Chemie. (n.d.). PYRIDINE FOR SYNTHESIS. Retrieved from [Link]
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MDPI. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [Link]
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